(S)-3-(4-Fluorobenzyl)piperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(4-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWKPHWUDHKGA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479204 | |
| Record name | (S)-3-(4-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275815-80-0 | |
| Record name | (S)-3-(4-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (S)-3-(4-Fluorobenzyl)piperidine
CAS Number: 275815-80-0
Introduction
(S)-3-(4-Fluorobenzyl)piperidine is a chiral piperidine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in a vast array of pharmaceuticals and bioactive molecules, particularly those targeting the central nervous system. The introduction of a fluorine atom and a specific stereochemical configuration at the 3-position can profoundly influence the pharmacological profile of the molecule, including its metabolic stability, binding affinity to biological targets, and overall efficacy. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activity, and the experimental protocols relevant to its study.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 275815-80-0 |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| Appearance | Not specified in provided results |
| Chirality | (S)-enantiomer |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound can be achieved through a multi-step process involving the resolution of a racemic mixture. The following protocol is adapted from a reported efficient preparation method.
Experimental Protocol: Synthesis and Resolution of 3-(4-Fluorobenzyl)piperidine
This protocol involves the synthesis of racemic 3-(4-fluorobenzyl)piperidine followed by chiral resolution using (R)-mandelic acid to isolate the (S)-enantiomer.
Step 1: Synthesis of Racemic 3-(4-Fluorobenzyl)piperidine
A streamlined, multi-hundred gram scale synthesis has been developed starting from pyridine-3-carboxaldehyde. This involves the formation of a key intermediate which is then subjected to reactions to build the final racemic product. Due to the proprietary nature of large-scale industrial syntheses, a generally accessible laboratory-scale synthesis is outlined below, which involves the hydrogenation of an olefin precursor.
A previously prepared olefin, tert-butyl 3-(4-fluorobenzylidene)piperidine-1-carboxylate, is hydrogenated using 5% Palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere. This reaction reduces the exocyclic double bond to afford racemic tert-butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate.
Step 2: Chiral Resolution
The racemic N-Boc protected piperidine can be separated into its constituent enantiomers using chiral chromatography, for instance, on a Chiralcel OJ HPLC column.
Alternatively, a more scalable chemical resolution can be performed on the unprotected racemic piperidine. The racemic 3-(4-fluorobenzyl)piperidine is treated with (R)-mandelic acid. The resulting diastereomeric salts have different solubilities, allowing for the selective crystallization of the (S)-3-(4-Fluorobenzyl)piperidinium (R)-mandelate salt. Recrystallization of this salt from an appropriate solvent system yields the desired diastereomer in high enantiomeric excess.
Step 3: Liberation of the Free Base
The purified (S)-3-(4-Fluorobenzyl)piperidinium (R)-mandelate salt is then treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free base of this compound. The product can then be extracted with an organic solvent and purified.
Step 4: Deprotection (if applicable)
If the chiral separation was performed on the N-Boc protected intermediate, the purified (S)-enantiomer is deprotected using a strong acid, such as 4 N HCl in dioxane, to yield the final this compound hydrochloride salt. The free base can be obtained by subsequent neutralization.
Biological Activity and Potential Applications
Piperidine derivatives are known to interact with a variety of biological targets. The structural similarity of this compound to known selective serotonin reuptake inhibitors (SSRIs) suggests its potential activity at the serotonin transporter (SERT).
Potential as a Serotonin Reuptake Inhibitor
Structurally related 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high-affinity binding to the serotonin transporter (SERT)[1]. The inhibition constants (Ki) for these related compounds were found to be in the nanomolar range, comparable to the well-known SSRI, fluoxetine[1]. This suggests that this compound may also act as an inhibitor of serotonin reuptake. By blocking SERT, the concentration of serotonin in the synaptic cleft is increased, leading to enhanced serotonergic neurotransmission. This mechanism is the hallmark of many antidepressant and anxiolytic medications.
Quantitative Data on Related Compounds
While specific binding affinity data for this compound at monoamine transporters was not found in the provided search results, the following table presents data for structurally related piperidine derivatives to provide a contextual understanding of their potential potency.
| Compound Class | Target | Ki (nM) Range | Reference Compound | Reference Ki (nM) |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivs. | SERT | 2 - 400 | Fluoxetine | in the same order |
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound, based on its structural characteristics, is the inhibition of the serotonin transporter (SERT). The following diagram illustrates the normal function of SERT and the effect of its inhibition.
Caption: Mechanism of Serotonin Transporter (SERT) Inhibition.
Conclusion
This compound is a valuable chiral building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its enantioselective synthesis has been established, and its structural features suggest a potential role as a selective serotonin reuptake inhibitor. Further investigation into its specific binding affinities and in vivo pharmacological effects is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.
References
In-depth Technical Guide on (S)-3-(4-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(4-Fluorobenzyl)piperidine is a chiral organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidine ring, a chiral center at the 3-position, and a 4-fluorobenzyl substituent, makes it a valuable intermediate in medicinal chemistry. The specific (S)-stereochemistry is often crucial for the desired biological activity and selectivity of the final drug molecule. The incorporation of a fluorine atom in the benzyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins[1]. This guide provides a comprehensive overview of its chemical identity, including its precise IUPAC name, and outlines a general framework for its characterization.
IUPAC Nomenclature
The systematic name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous identification of its structure.
The IUPAC name for the compound is (3S)-3-[(4-fluorophenyl)methyl]piperidine .
Let's break down the components of this name:
-
Piperidine : This is the parent hydride, a six-membered heterocyclic amine[2].
-
3- : This locant indicates that the substituent is attached to the third carbon atom of the piperidine ring. The nitrogen atom is designated as position 1.
-
[(4-fluorophenyl)methyl] : This describes the substituent group attached to the piperidine ring.
-
Benzyl : The term "benzyl" refers to a C₆H₅CH₂– substituent[3][4][5]. In this case, it is modified.
-
(4-fluorophenyl) : This indicates that the phenyl group of the benzyl substituent has a fluorine atom at its 4-position (the para position)[6][7].
-
methyl : This clarifies the point of attachment from the phenyl ring to the piperidine ring is via a methylene (-CH₂-) bridge.
-
-
(3S)- : This stereochemical descriptor specifies the absolute configuration at the chiral center, which is the carbon atom at the 3-position of the piperidine ring. The configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules[8][9][10][11].
To assign the (S) configuration, the four groups attached to the chiral center (C3) are ranked by atomic number of the atom directly bonded to the chiral center[8][10][12]:
-
-NH- (in the piperidine ring) : The nitrogen atom has a higher atomic number than carbon.
-
-CH₂(4-fluorophenyl) : The carbon of the benzyl group.
-
-CH₂- (C2 of the piperidine ring) .
-
-H : The hydrogen atom (lowest priority).
When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups (1 to 2 to 3) is counter-clockwise, hence the (S) designation[10][12].
An alternative, though not the preferred IUPAC name, is this compound[1][13]. While widely used, the preferred nomenclature places the stereochemical descriptor at the beginning of the part of the name it describes.
Physicochemical Data
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | PubChem CID: 3432343[13] |
| Molecular Weight | 193.26 g/mol | PubChem CID: 3432343[13] |
| IUPAC Name | 3-[(4-fluorophenyl)methyl]piperidine | PubChem CID: 3432343[13] |
Experimental Protocols for Characterization
Detailed experimental procedures are essential for the unambiguous identification and quality control of this compound. Below are standard protocols for its characterization.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Objective: To determine the proton environment of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Resonances corresponding to the aromatic protons of the 4-fluorophenyl group, the methylene protons of the benzyl group, the protons on the piperidine ring, and the N-H proton. The chemical shifts, integration, and coupling patterns will be characteristic of the structure.
-
-
¹³C NMR Spectroscopy:
-
Objective: To determine the carbon framework of the molecule.
-
Sample Preparation: Dissolve 20-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Resonances for each unique carbon atom in the molecule, including those in the piperidine ring and the 4-fluorobenzyl group.
-
4.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight plus the mass of a proton.
4.3. Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity.
-
Instrumentation: An HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact composition should be optimized.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
References
- 1. This compound | 275815-80-0 | Benchchem [benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Benzyl group - Wikipedia [en.wikipedia.org]
- 4. Benzene as a substituent [chem.ucalgary.ca]
- 5. Benzene as a substitutent [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. 3-(4-Fluorobenzyl)piperidine | C12H16FN | CID 3432343 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of (S)-3-(4-Fluorobenzyl)piperidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the chiral intermediate, (S)-3-(4-Fluorobenzyl)piperidine. The document details its molecular characteristics, available solubility data, and its significance in neuropharmacological research. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of piperidine derivatives and illustrates the compound's potential mechanism of action.
Core Physical and Chemical Properties
This compound is a chiral piperidine derivative that serves as a valuable building block in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1] Its structure, which incorporates a piperidine ring, a chiral center, and a fluorinated benzyl group, makes it of significant interest in medicinal chemistry. The hydrochloride salt is often utilized in research due to its favorable handling and solubility characteristics.[1]
Below is a summary of the available quantitative data for this compound and its hydrochloride salt. It is important to note that specific experimental data such as melting and boiling points for the (S)-enantiomer are not widely published. Therefore, data for the parent compound, piperidine, and related salts are provided for reference.
| Property | Value | Compound Form | Source |
| Molecular Weight | 193.26 g/mol | Free Base | [2] |
| 229.72 g/mol | Hydrochloride Salt | ||
| Molecular Formula | C₁₂H₁₆FN | Free Base | [2] |
| C₁₂H₁₆FN·HCl | Hydrochloride Salt | ||
| Appearance | White powder | Hydrochloride Salt | |
| Melting Point | -9 °C (15.8 °F) | Piperidine (Parent) | [3] |
| 245-248 °C | Piperidine HCl | [4] | |
| Boiling Point | 106 °C (222.8 °F) | Piperidine (Parent) | [3] |
| Solubility | Miscible in water | Piperidine (Parent) | [3] |
| Excellent in water | Hydrochloride Salt | [1] |
Biological Significance and Potential Mechanism of Action
This compound is a key intermediate in the development of novel therapeutic agents, particularly for neurological disorders.[1] Research has highlighted its use in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are a widely prescribed class of antidepressants.[1]
The therapeutic effect of SSRIs is primarily attributed to their ability to block the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The diagram below illustrates this proposed mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of piperidine derivatives. These protocols are generalized and may require optimization for specific substrates and scales.
The synthesis of chiral 3-substituted piperidines is a significant area of research in organic chemistry.[5][6] One common strategy involves the dearomatization of pyridine derivatives followed by stereoselective functionalization.[7] The following workflow outlines a general approach.
Detailed Protocol (Conceptual):
-
Partial Reduction of Pyridine: A suitably substituted pyridine is partially reduced to form a dihydropyridine or tetrahydropyridine intermediate. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction.[8]
-
Asymmetric Functionalization: The intermediate undergoes an asymmetric reaction to introduce the 4-fluorobenzyl group at the 3-position and establish the desired (S)-stereochemistry. This is often the key stereochemistry-determining step and may involve a chiral catalyst.[6]
-
Final Reduction and Deprotection: Any remaining unsaturation in the piperidine ring is reduced. If a protecting group was used on the nitrogen atom, it is removed in the final step to yield the target compound.
3.2.1. Melting Point Determination
The melting point of a solid compound is a key indicator of its purity.
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
3.2.2. Spectroscopic and Chromatographic Analysis
The structure and purity of the synthesized compound are confirmed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and, with a chiral stationary phase, to determine the enantiomeric excess of the desired (S)-enantiomer.
These protocols provide a foundational framework for the synthesis and characterization of this compound and related derivatives, enabling further research and development in the field of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(4-Fluorobenzyl)piperidine | C12H16FN | CID 3432343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
An In-depth Technical Guide to (S)-3-(4-Fluorobenzyl)piperidine Structural Analogs as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of structural analogs of (S)-3-(4-Fluorobenzyl)piperidine as inhibitors of tyrosinase. The document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and dermatology.
Introduction: The Therapeutic Potential of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key therapeutic strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1] The piperidine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The incorporation of a 4-fluorobenzyl moiety has been explored to enhance the inhibitory potency of various enzyme inhibitors. This guide focuses on structural analogs of this compound that have been investigated as tyrosinase inhibitors.
Quantitative Biological Data
The following tables summarize the in vitro tyrosinase inhibitory activity of various structural analogs of (4-fluorobenzyl)piperidine and related compounds. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Tyrosinase Inhibitory Activity of 4-(4-Fluorobenzyl)piperidine Analogs
| Compound ID | Structure | IC50 (µM) | Reference |
| 1a | 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | 252 | [1] |
| 2d | (E)-3-(4-((4-fluorobenzyl)oxy)phenyl)-1-(piperidin-1-yl)prop-2-en-1-one | 7.56 | [1] |
Table 2: Tyrosinase Inhibitory Activity of 4-(4-Fluorobenzyl)piperazine Analogs
| Compound ID | R Group | IC50 (µM) | Reference |
| 5a | H | 13.34 | [2] |
| 5b | 2-CF3 | - | [2] |
| 5c | 2,4-(NO2)2 | - | [2] |
| 9 | 2-F | 40.43 | [2] |
| 18 | 4-NO2 | 1.71 | [3] |
| 19 | 4-OCH3 | ~17.76 | [3] |
| 20 | 2-NH2 | 3.74 | [3] |
| 21 | 3-NH2 | ~17.76 | [3] |
| 22 | 4-NH2 | ~17.76 | [3] |
| 26 | 3-Cl, 2-NO2 | 0.18 | [2][4] |
| Kojic Acid (Reference) | - | 17.76 | [2][4] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds using mushroom tyrosinase and L-DOPA as a substrate.[5][6]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Dissolve test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions of the test compounds at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of DMSO (for control) or the test compound solution at different concentrations to respective wells.
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the reaction mixture at 475 nm using a microplate reader. This absorbance is due to the formation of dopachrome.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture with DMSO.
-
A_sample is the absorbance of the reaction mixture with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway
The following diagram illustrates the key signaling pathways involved in melanogenesis, the process regulated by tyrosinase.
Caption: Simplified signaling pathway of melanogenesis initiated by α-MSH binding to MC1R, leading to the production of melanin, and the inhibitory action of this compound analogs on Tyrosinase.
Experimental Workflow for Tyrosinase Inhibitor Screening
The diagram below outlines the general workflow for screening and characterizing tyrosinase inhibitors.
Caption: A generalized experimental workflow for the screening and evaluation of this compound analogs as tyrosinase inhibitors.
References
- 1. Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibition assay [bio-protocol.org]
- 6. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
The Pivotal Role of Fluorine in the Bioactivity of (S)-3-(4-Fluorobenzyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide delves into the specific role of the fluorine atom in modulating the bioactivity of the chiral piperidine derivative, (S)-3-(4-Fluorobenzyl)piperidine. This compound serves as a significant scaffold in the development of therapeutics targeting the central nervous system (CNS). The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—profoundly influence the pharmacokinetic and pharmacodynamic profile of the parent molecule. This document provides a comprehensive overview of its synthesis, bioactivity, and the underlying mechanisms of action, with a focus on the contribution of its fluorine moiety.
The Influence of Fluorine on Bioactivity
The introduction of a fluorine atom at the para-position of the benzyl ring in this compound imparts several advantageous properties that can enhance its therapeutic potential.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This substitution can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability and prolonging the in vivo half-life of the compound.
-
Lipophilicity and Membrane Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This enhanced lipophilicity can improve its ability to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its interaction with target proteins. This can lead to enhanced binding affinity and selectivity for its biological targets by modifying key intermolecular interactions such as hydrogen bonds and dipole-dipole interactions. For instance, the fluorinated benzyl group can engage in favorable interactions with amino acid residues in the binding pockets of receptors and transporters.
-
Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive conformation for optimal target engagement.
Quantitative Bioactivity Data of Structurally Related Analogs
Table 1: Serotonin Transporter (SERT) Binding Affinities of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives [1]
| Compound | Structure | Ki (nM) for SERT |
| Analog 1 | 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | 2 |
| Analog 2 | 3-[(4-Chlorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 15 |
| Analog 3 | 3-[(4-Methoxyphenyl)(4-fluorobenzyloxy)methyl]piperidine | 100 |
| Analog 4 | 3-[(3,4-Dichlorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 400 |
Table 2: Monoamine Transporter Affinities of cis-3,6-disubstituted Piperidine Analogues [2]
| Compound | IC50 (nM) for DAT | IC50 (nM) for SERT | IC50 (nM) for NET |
| Analog S,S-(-)-19a | 11.3 | >1000 | >1000 |
| GBR 12909 | 10.5 | 1340 | 2800 |
Data presented for analogue compounds are intended to provide a contextual understanding of the potential bioactivity of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of a compound's bioactivity. The following are representative protocols for assays relevant to the potential targets of this compound.
Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is adapted from studies on related piperidine derivatives and is suitable for determining the binding affinity of test compounds to SERT.[1][3][4][5]
Objective: To determine the inhibition constant (Ki) of a test compound for the serotonin transporter by measuring its ability to displace the binding of a radiolabeled ligand, [3H]-paroxetine.
Materials:
-
Rat brain cortex membranes (or other tissue/cell line expressing SERT)
-
[3H]-paroxetine (specific activity ~20 Ci/mmol)
-
Test compound (e.g., this compound)
-
Fluoxetine (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 100 µL of membrane preparation, 50 µL of [3H]-paroxetine (final concentration ~0.1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of [3H]-paroxetine, and 50 µL of fluoxetine (final concentration 10 µM).
-
Displacement: 100 µL of membrane preparation, 50 µL of [3H]-paroxetine, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-paroxetine) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This protocol is a standard method to assess the functional inhibition of the dopamine transporter.
Objective: To measure the ability of a test compound to inhibit the uptake of [3H]-dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (or other suitable cell line)
-
[3H]-dopamine (specific activity ~60 Ci/mmol)
-
Test compound
-
Nomifensine (for non-specific uptake determination)
-
Uptake buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 2 mg/mL glucose.
-
Lysis buffer: 1% SDS
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK-293-hDAT cells in appropriate media until they reach ~90% confluency in 24-well plates.
-
Assay:
-
Wash the cells twice with warm uptake buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with uptake buffer containing various concentrations of the test compound or nomifensine (10 µM for non-specific uptake).
-
Initiate the uptake by adding [3H]-dopamine to a final concentration of 10 nM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity.
-
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by non-linear regression analysis of the inhibition curve.
Synthesis of this compound
A plausible synthetic route involves the Grignard reaction of pyridine-3-carboxaldehyde with 4-fluorophenylmagnesium bromide to yield (4-fluorophenyl)(pyridin-3-yl)methanol. Subsequent reduction of both the pyridine ring and the benzylic alcohol, for instance through catalytic hydrogenation, would afford racemic 3-(4-Fluorobenzyl)piperidine. The final step would involve chiral resolution of the racemate, for example, by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the desired (S)-enantiomer.
Potential Signaling Pathways
Based on the bioactivity of structurally related compounds, this compound is likely to modulate monoaminergic and sigma receptor signaling pathways.
Serotonin Transporter (SERT) Signaling
As a potential SERT inhibitor, this compound would block the reuptake of serotonin from the synaptic cleft, leading to increased extracellular serotonin levels. This would enhance serotonergic neurotransmission by prolonging the activation of presynaptic and postsynaptic serotonin receptors (5-HTRs).[8][9][10][11]
Dopamine Transporter (DAT) Signaling
Inhibition of DAT by this compound would increase the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This would lead to increased activation of dopamine receptors (D1-D5) on postsynaptic neurons, influencing pathways involved in reward, motivation, and motor control.[12][13][14][15][16]
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In vivo effect of antidepressants on [3H]paroxetine binding to serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo labeling of serotonin uptake sites with [3H]paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.escholarship.umassmed.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
The Discovery of Novel Piperidine-Based Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to present functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.[3] This technical guide provides an in-depth overview of the discovery of novel piperidine-based therapeutic agents, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of underlying signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for recently developed piperidine and piperazine-based compounds, highlighting their potential in oncology and neuroscience.
| Compound | Target/Activity | Cell Line | IC50/EC50/Ki | Reference |
| Anticancer Agents | ||||
| Compound 9 | Cytotoxicity | LNCaP (Prostate) | < 5 µM | [4] |
| Compound 15 | Cytotoxicity | LNCaP (Prostate) | < 5 µM | [4] |
| Compound 8 | Cytotoxicity | DU145 (Prostate) | 8.25 µM | [4] |
| Compound 28 | Cytotoxicity | LNCaP (Prostate) | Moderate | [4] |
| Compound 29 | Cytotoxicity | DU145 (Prostate) | Moderate | [4] |
| CNS-Active Agents | ||||
| Compound 5h | AChE Inhibition | - | 6.83 nM | [2] |
| Compound 5k | AChE Inhibition | - | 2.13 nM | [2] |
| Compound 5k | Aβ1-42 Aggregation Inhibition | - | 88.81% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments in the discovery and evaluation of piperidine-based therapeutic agents.
Synthesis of Piperidine-Based Compounds
The synthesis of piperidine scaffolds can be achieved through various routes, including the hydrogenation of pyridine precursors and intramolecular cyclization reactions.[1][5] A general procedure for the synthesis of N-substituted piperidines is outlined below.
General Procedure for N-Alkylation of Piperidines: [6]
-
To a solution of the piperidine starting material (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.0-3.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted piperidine derivative.
Biological Evaluation Protocols
This colorimetric assay is widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine-based test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
-
Cell Lysis: Treat cells with the piperidine-based compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with the piperidine-based compounds for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel therapeutic agents is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of piperidine-based compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and immunity, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[6]
Experimental Workflow for Drug Discovery
The discovery of novel therapeutic agents follows a structured workflow, from initial screening to in-depth mechanistic studies.
This guide provides a foundational understanding of the processes and pathways involved in the discovery of novel piperidine-based therapeutic agents. The continued exploration of this versatile scaffold holds significant promise for the development of new and effective treatments for a multitude of human diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Exploring the Chemical Space of 3-Substituted Piperidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Among its derivatives, 3-substituted piperidines represent a particularly valuable class of compounds, offering a versatile three-dimensional framework for interacting with biological targets. This technical guide provides an in-depth exploration of the chemical space of 3-substituted piperidines, focusing on their synthesis, conformational analysis, and therapeutic applications, with a special emphasis on their roles as anticancer agents and central nervous system modulators.
Introduction
Piperidine derivatives are integral to numerous approved drugs, highlighting their significance in the pharmaceutical industry. The 3-substituted piperidine motif is a privileged scaffold found in drugs such as the PARP inhibitor Niraparib, used in cancer therapy, and the partial dopamine agonist Preclamol, which has been studied for antipsychotic properties.[1][2] The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a key focus of research.[3] This guide will delve into the synthetic strategies that provide access to this diverse chemical space, the conformational preferences that govern molecular recognition, and the key signaling pathways modulated by these compounds.
Synthetic Strategies for 3-Substituted Piperidines
Accessing enantiomerically enriched 3-substituted piperidines is a significant challenge in synthetic chemistry. Various methodologies have been developed to address this, ranging from classical approaches to modern catalytic systems.
A prevalent strategy involves the dearomatization of pyridine precursors.[4] One innovative approach is a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield a variety of enantioenriched 3-piperidines.[3][4] Chemo-enzymatic methods have also emerged as powerful tools. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[5]
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines
This protocol is adapted from the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate.[6]
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Phenyl pyridine-1(2H)-carboxylate (1 equiv)
-
Arylboronic acid (3 equiv)
-
Aqueous CsOH (50 wt%, 2 equiv)
-
Toluene, Tetrahydrofuran (THF), Water (1:1:1 mixture)
-
Argon atmosphere
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ and (S)-Segphos.
-
Purge the vial with argon three times.
-
Add toluene, THF, and water to the vial and stir the catalyst solution at 70 °C.
-
After 10 minutes, add the arylboronic acid, followed by the dihydropyridine.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the mixture to room temperature and dilute with Et₂O.
-
Pass the mixture through a plug of SiO₂ to purify the 3-substituted tetrahydropyridine product.
-
A subsequent palladium-on-carbon-mediated hydrogenation can be employed to reduce the tetrahydropyridine to the corresponding piperidine.[1]
Conformational Analysis
The therapeutic efficacy of 3-substituted piperidines is intrinsically linked to their three-dimensional conformation, which dictates how they fit into the binding pockets of their target proteins. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the C3 position can exist in either an axial or equatorial orientation, and this equilibrium is influenced by the nature of the substituent and any other substitutions on the ring. For instance, in N-Boc-3-methyl piperidine, the lowest energy conformation has an equatorial methyl group to avoid 1,3-diaxial interactions.[7] Understanding these conformational preferences is critical for structure-based drug design.
Biological Applications and Quantitative Data
3-Substituted piperidines have shown remarkable efficacy in several therapeutic areas. Below, we summarize quantitative data for their activity in two key areas: cancer and central nervous system disorders.
As HDM2-p53 Interaction Inhibitors
The inhibition of the HDM2-p53 protein-protein interaction is a promising strategy for cancer therapy, as it can reactivate the tumor suppressor p53.[8] Novel 3,3-disubstituted piperidines have been developed as potent inhibitors of this interaction.
| Compound ID | Modification | HDM2 Binding (FP IC₅₀, μM) | SJSA-1 Cell Proliferation (IC₅₀, μM) | Reference |
| Lead 1 | - | 0.25 | 4.8 | [8] |
| 3 | Trifluoromethylphenyl at C3 | 0.09 | 2.1 | [8] |
| 10 | 2-(trifluoromethyl)thiophene at C3 | 0.02 | 0.98 | [8] |
| 21 | Optimized side chain for Leu26 pocket | <0.01 | 0.35 | [8] |
FP = Fluorescence Polarization
As PARP Inhibitors
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that contains a 3-substituted piperidine core. It is particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[9]
| Compound | Target | PARP-1 IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM) (BRCA1-deficient cells) | Reference |
| Niraparib | PARP-1/2 | ~4 | 34 | [9] |
| 11a | PARP-1 | 8.6 | Potentiates temozolomide cytotoxicity | [10] |
As Dopamine Receptor Ligands
The 3-substituted piperidine scaffold is also found in compounds targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.
| Compound Class | Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |
| Arylpiperazines | D₃ Receptor | 9i: 1.2 (D₃R) vs 10.8 (D₂R) | Selective Agonist | [11] |
| 3-Aryl piperidines | D₄ Receptor | Potent Agonists | Efficacious Agonists | [4] |
Key Signaling Pathways and Mechanisms of Action
To visualize the complex biological processes influenced by 3-substituted piperidines, we present diagrams of key signaling pathways generated using the DOT language.
HDM2-p53 Signaling Pathway
In many cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase HDM2.[12] Small molecule inhibitors, including 3,3-disubstituted piperidines, can block this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis.
PARP-Mediated DNA Repair Pathway
PARP enzymes are crucial for repairing single-strand DNA breaks.[6] In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP with drugs like Niraparib leads to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality.[13][14]
Dopamine Receptor Signaling
Antipsychotic drugs often target dopamine receptors. Partial agonists like Preclamol can modulate dopaminergic neurotransmission, acting as an agonist or antagonist depending on the endogenous dopamine levels.[2][15] This can help to stabilize the dopamine system.
Experimental Protocols for Biological Assays
PARP Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of a compound against PARP enzymes using a 96-well format.[16]
Materials:
-
PARP enzyme
-
Histone proteins (substrate)
-
Biotinylated poly(ADP-ribose)
-
Streptavidin-HRP conjugate
-
Luminescent HRP substrate
-
Test compounds (e.g., Niraparib)
-
96-well plates
-
Luminometer
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight.
-
Wash the plate to remove unbound histones.
-
Add the PARP enzyme, biotinylated poly(ADP-ribose), and various concentrations of the test compound to the wells.
-
Incubrate to allow the PARP reaction to proceed.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the luminescent HRP substrate.
-
Read the luminescent signal using a plate reader.
-
Calculate IC₅₀ values from the dose-response curve.
Cell Viability Assay (e.g., AlamarBlue)
This assay measures the potentiation of chemotherapy-induced cell death by a PARP inhibitor.[16]
Materials:
-
Cancer cell line (e.g., LoVo)
-
Chemotherapeutic agent (e.g., temozolomide)
-
PARP inhibitor (test compound)
-
AlamarBlue reagent
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the chemotherapeutic agent, with and without the PARP inhibitor, for 72 hours.
-
Add AlamarBlue reagent (10% v/v) to the cells and incubate for 6 hours at 37°C.
-
Measure the fluorescence (Excitation 544 nm, Emission 590 nm) using a plate reader.
-
Compare the viability of cells treated with the combination versus the single agents to determine the potentiation effect.
Conclusion
The 3-substituted piperidine scaffold is a highly versatile and privileged structure in modern drug discovery. Its prevalence in clinically successful drugs is a testament to its favorable physicochemical properties and its ability to be elaborated into potent and selective modulators of diverse biological targets. The continued development of innovative synthetic methodologies, coupled with a deep understanding of conformational analysis and target biology, will undoubtedly lead to the discovery of new and improved therapeutics based on this remarkable chemical entity. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemical space of 3-substituted piperidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of bitopic arylpiperazine-phthalimides as selective dopamine D3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. bmglabtech.com [bmglabtech.com]
(S)-3-(4-Fluorobenzyl)piperidine: A Chiral Building Block for Drug Discovery
(S)-3-(4-Fluorobenzyl)piperidine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures with therapeutic potential. Its structure, which combines a piperidine ring, a chiral center, and a fluorinated benzyl group, makes it a key intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system. The fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 745822-33-7 | N/A |
| Molecular Formula | C₁₂H₁₆FN · HCl | N/A |
| Molecular Weight | 229.72 g/mol | N/A |
| Appearance | Solid | N/A |
Table 2: Predicted and Representative Spectroscopic Data
| Data Type | Predicted/Representative Values | Source |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.00 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.0-2.5 (m, 3H, piperidine-H), 2.65 (d, 2H, benzyl-CH₂), 2.0-1.2 (m, 5H, piperidine-H) | General knowledge of similar structures |
| ¹³C NMR (CDCl₃, ppm) | δ 162 (d, J=243 Hz, C-F), 138 (d, J=3 Hz), 130 (d, J=8 Hz), 115 (d, J=21 Hz), 60, 55, 46, 42, 31, 25 | General knowledge of similar structures |
| Mass Spectrometry (ESI+) | m/z 194.13 [M+H]⁺ | N/A |
Experimental Protocols
The synthesis of this compound typically involves the preparation of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 3-(4-Fluorobenzyl)piperidine
A common route to racemic 3-substituted piperidines involves the reduction of the corresponding pyridine derivative.
Workflow for Synthesis of Racemic 3-(4-Fluorobenzyl)piperidine
Caption: Synthetic workflow for racemic 3-(4-fluorobenzyl)piperidine.
Protocol:
-
Synthesis of 3-(4-Fluorobenzyl)pyridine: 3-Picoline is reacted with 4-fluorobenzyl chloride in the presence of a suitable base (e.g., LDA) in an inert solvent like THF at low temperatures.
-
Reduction to Piperidine: The resulting 3-(4-fluorobenzyl)pyridine is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a chemical reducing agent such as sodium borohydride in the presence of a nickel catalyst.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield racemic 3-(4-fluorobenzyl)piperidine.
Chiral Resolution using (R)-(-)-Mandelic Acid
The separation of the enantiomers is a critical step to obtain the desired (S)-enantiomer. This is often accomplished by forming diastereomeric salts with a chiral resolving agent.
Workflow for Chiral Resolution
Caption: Chiral resolution of 3-(4-fluorobenzyl)piperidine.
Protocol:
-
Salt Formation: The racemic 3-(4-fluorobenzyl)piperidine is dissolved in a suitable solvent, such as ethanol or isopropanol. An equimolar amount of (R)-(-)-mandelic acid, also dissolved in the same solvent, is added to the solution.
-
Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts. The (S)-piperidine-(R)-mandelate salt is typically less soluble and precipitates out of the solution.
-
Isolation of the Diastereomeric Salt: The precipitated salt is collected by filtration and washed with a small amount of cold solvent to remove impurities. The enantiomeric excess of the salt can be determined at this stage using chiral HPLC.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with an aqueous base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free this compound.
-
Extraction and Purification: The free base is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the purified (S)-enantiomer.
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds. The piperidine nitrogen can be readily functionalized, and the aromatic ring can be further modified, making it a versatile scaffold for creating compound libraries for high-throughput screening.
Derivatives of this chiral building block have been investigated for their potential in treating neurological disorders. The 3-substituted piperidine motif is a common feature in molecules targeting neurotransmitter transporters and receptors.
Potential Role as an AKT Inhibitor
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Some piperidine-containing compounds have been identified as inhibitors of AKT (also known as Protein Kinase B). While direct evidence for this compound is not available, its structural features suggest that its derivatives could be designed to target this pathway.
Conceptual PI3K/AKT/mTOR Signaling Pathway and Inhibition
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a derivative.
This diagram illustrates how a derivative of this compound could potentially inhibit the AKT protein, thereby blocking downstream signaling that promotes cell growth and survival. This makes it a promising scaffold for the development of novel anticancer agents.
A Technical Guide to the Preliminary Biological Screening of Piperidine Derivatives
Introduction: The piperidine ring is a fundamental heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its structural versatility and ability to interact with various biological targets have made it a privileged scaffold in drug discovery. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] This guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary biological screening of novel piperidine derivatives, tailored for researchers, scientists, and drug development professionals.
Antimicrobial Screening
The evaluation of piperidine derivatives for antimicrobial activity is a primary screening step to identify potential candidates for treating infectious diseases. This typically involves testing against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of piperidine derivatives is commonly quantified by measuring the zone of inhibition or the minimum inhibitory concentration (MIC).
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1) | Staphylococcus aureus | 10 (at 10 µL), 14 (at 20 µL) | - | [8][9] |
| Escherichia coli | 9 (at 10 µL), 13 (at 20 µL) | - | [8][9] | |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (2) | Staphylococcus aureus | 12 (at 10 µL), 16 (at 20 µL) | - | [8][9] |
| Escherichia coli | 11 (at 10 µL), 15 (at 20 µL) | - | [8][9] | |
| Chloramphenicol (Standard) | Staphylococcus aureus | 18 (at 10 µL), 25 (at 20 µL) | - | [8][9] |
| Escherichia coli | 20 (at 10 µL), 28 (at 20 µL) | - | [8][9] | |
| 2,6-dipiperidino-1,4-dihalogenobenzenes (Compound 3) | Staphylococcus aureus | - | 32-512 | [10] |
| Bacillus subtilis | - | 32-512 | [10] | |
| Escherichia coli | - | 32-512 | [10] | |
| Piperidine Derivative 6 | Bacillus subtilis | ≥ 6 | 0.75 mg/ml | [2] |
| Bacillus cereus | ≥ 6 | 1.5 mg/ml | [2] |
Data Presentation: Antifungal Activity
Antifungal screening is crucial for identifying compounds effective against pathogenic fungi.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Piperidine-4-carbohydrazide Derivative (A13) | Rhizoctonia solani | 0.83 | [11] |
| Verticillium dahliae | 1.12 | [11] | |
| Piperidine-4-carbohydrazide Derivative (A41) | Rhizoctonia solani | 0.88 | [11] |
| Verticillium dahliae | 3.20 | [11] | |
| Thymol Derivative with Piperidine (5m) | Phytophthora capsici | 8.42 | [12] |
| Thymol Derivative with Piperidine (5t) | Phytophthora capsici | 8.414 | [12] |
| Thymol Derivative with Piperidine (5v) | Sclerotinia sclerotiorum | 12.829 | [12] |
| Chlorothalonil (Standard) | Rhizoctonia solani | 1.64 | [11] |
| Boscalid (Standard) | Rhizoctonia solani | 0.96 | [11] |
| Azoxystrobin (Standard) | Phytophthora capsici | 20.649 | [12] |
Experimental Protocol: Disc Diffusion Method
The disc diffusion method is a widely used qualitative screening technique to assess antimicrobial activity.[8][9]
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.[2][8]
-
Sterilize the medium by autoclaving and pour it into sterile Petri dishes. Allow the agar to solidify completely.[8]
2. Inoculum Preparation:
-
Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
3. Assay Procedure:
-
Uniformly spread 0.1 mL of the prepared microorganism suspension over the surface of the agar plate.[8]
-
Prepare sterile filter paper discs (typically 6 mm in diameter).[9]
-
Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., DMSO or ethanol) to a known concentration (e.g., 10 mg/mL).[8][13]
-
Impregnate the sterile discs with a defined volume (e.g., 10 µL or 20 µL) of the test compound solution.[8]
-
Place the impregnated discs, along with a positive control (standard antibiotic/antifungal) and a negative control (solvent), onto the surface of the inoculated agar plates.[2]
4. Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-28°C for 48-72 hours for fungi).[13]
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).[2][8]
Caption: Workflow for the Antimicrobial Disc Diffusion Assay.
Anticancer Screening
Preliminary anticancer screening aims to identify piperidine derivatives that can inhibit the proliferation of cancer cells. The cytotoxicity is often evaluated against a panel of human cancer cell lines.
Data Presentation: Cytotoxicity
The anticancer activity is typically expressed as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
| Compound | Cancer Cell Line | GI₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Piperidine 16 | 786-0 (Renal) | 0.4 | - | [5] |
| Piperidine 2 | 786-0 (Renal) | <25 | - | [5] |
| Piperidine 3 | 786-0 (Renal) | <25 | - | [5] |
| Piperidine 10 | 786-0 (Renal) | <25 | - | [5] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | - | 32.43 | [14] |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (Colon) | - | 6-11 | [15] |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (Colon) | - | 6-11 | [15] |
| Doxorubicin (Standard) | 786-0 (Renal) | 0.02 | - | [5] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator (37°C, 5% CO₂).
-
Harvest the cells and seed them into 96-well microtiter plates at a specific density (e.g., 1 x 10⁴ cells/well). Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the piperidine derivatives in a solvent like DMSO.
-
Create a series of dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells for a negative control (vehicle) and a positive control (e.g., Doxorubicin).
3. Incubation and MTT Addition:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add a sterile MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
4. Solubilization and Measurement:
-
Remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: General Workflow for the MTT Cytotoxicity Assay.
Signaling Pathway Analysis
Advanced preliminary screening may involve investigating the mechanism of action. Several studies have shown that piperidine derivatives can exert their anticancer effects by modulating crucial cellular signaling pathways.[16][17]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some piperidine derivatives have been shown to inhibit tumor progression by altering this pathway.[17] A simplified representation of this inhibitory action is shown below.
Caption: Inhibition of the PI3K/Akt Pathway by Piperidine Derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
- 14. nwmedj.org [nwmedj.org]
- 15. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Review of 4-Fluorobenzylpiperidine Compounds: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-fluorobenzylpiperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic areas. Its unique combination of a flexible piperidine ring and an electron-withdrawing fluorine atom on the benzyl moiety allows for fine-tuning of physicochemical properties and target engagement. This in-depth technical guide provides a comprehensive literature review of 4-fluorobenzylpiperidine compounds, summarizing their synthesis, pharmacological activities, and therapeutic applications. This review consolidates quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Synthesis of 4-Fluorobenzylpiperidine Derivatives
The synthesis of 4-fluorobenzylpiperidine and its derivatives typically involves several key strategies. A common approach is the reductive amination of 4-piperidone with 4-fluorobenzaldehyde, followed by N-alkylation or N-arylation to introduce further diversity. Another versatile method involves the nucleophilic substitution of a suitable leaving group on the piperidine nitrogen with 4-fluorobenzyl bromide.
One documented synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride involves the reflux of 1-acetyl-4-(4-fluorobenzoyl)piperidine in hydrochloric acid. The resulting product can then be further modified.[1] More complex derivatives, such as those with additional substitutions on the piperidine ring, can be prepared through multi-step sequences often involving protection-deprotection strategies and various coupling reactions. For instance, the synthesis of 4-[bis(4-fluorophenyl)methoxy]piperidine derivatives often starts from 4-hydroxypiperidine, which is then elaborated through etherification and subsequent N-alkylation with a 4-fluorobenzyl halide.
Pharmacological Activities and Therapeutic Targets
Compounds incorporating the 4-fluorobenzylpiperidine moiety have been investigated for their activity at several key biological targets, primarily within the central nervous system. These include monoamine transporters and ion channels, highlighting the scaffold's versatility in targeting complex neurological and psychiatric disorders.
Monoamine Transporter Inhibition
A significant area of research has focused on the development of 4-fluorobenzylpiperidine derivatives as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism for the treatment of depression, anxiety, and other mood disorders.
Dopamine Transporter (DAT): Several 4-fluorobenzylpiperidine analogs have shown high affinity for DAT. For example, derivatives of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine have been synthesized and evaluated for their DAT inhibitory activity. The introduction of a 4-fluorobenzyl group on the piperidine nitrogen has been shown to modulate potency and selectivity.
Serotonin Transporter (SERT): Derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been synthesized and shown to exhibit high-affinity binding to SERT.[2] The affinity of these compounds, with Ki values ranging from 2 to 400 nM, is comparable to the well-known antidepressant fluoxetine.[2]
Quantitative Data on Monoamine Transporter Inhibition
| Compound Class | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | SERT | [3H]-Paroxetine Binding | 2 - 400 | - | [2] |
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subunit, is another important target for 4-fluorobenzylpiperidine compounds. Antagonists of the GluN2B subunit have therapeutic potential in treating a range of neurological conditions, including ischemic stroke, neuropathic pain, and depression. The 4-fluorobenzylpiperidine moiety has been incorporated into various scaffolds to achieve potent and selective GluN2B antagonism.
Quantitative Data for GluN2B Antagonism
| Compound Scaffold | Assay | IC50 (nM) | Reference |
| Phenylcyclohexyl-substituted 3-benzazepin-1-ols with benzylpiperidin-4-yl moiety | Radioligand Binding | 6 | [3] |
Tyrosinase Inhibition
Recent studies have explored the potential of 4-fluorobenzylpiperidine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. Several compounds containing the 4-fluorobenzylpiperidine or the related 4-fluorobenzylpiperazine moiety have demonstrated potent tyrosinase inhibitory activity, with IC50 values in the low micromolar to nanomolar range.
Experimental Protocols
Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride[1]
-
A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (70.6 g) in 200 ml of 6N HCl is refluxed for 2 hours.
-
The solution is cooled and extracted twice with diethyl ether.
-
The aqueous solution is basified with sodium hydroxide and then extracted with benzene.
-
The combined benzene extracts are dried, filtered, and concentrated under reduced pressure.
-
The residual oil is dissolved in diethyl ether, and HCl gas is bubbled into the solution with stirring.
-
The resulting salt is collected by filtration, washed with ether, and dried.
-
The crude product is recrystallized from isopropanol to yield solid 4-(4-fluorobenzoyl)piperidine hydrochloride.
Dopamine Transporter Uptake Assay[1][4]
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
-
Cell Culture: HEK293 or other suitable cells are transiently or stably transfected with the human dopamine transporter (hDAT).
-
Plating: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control.
-
Dopamine Uptake: [3H]Dopamine is added to each well, and the plates are incubated for a short period (e.g., 7 minutes) at 37°C to allow for uptake.
-
Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]dopamine.
-
Lysis and Scintillation Counting: The cells are lysed, and the amount of intracellular [3H]dopamine is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of [3H]dopamine uptake against the concentration of the test compound.
Calcium Flux Assay for NMDA Receptor Antagonism[5][6]
This functional assay measures a compound's ability to inhibit the influx of calcium through NMDA receptors upon agonist stimulation.
-
Cell Culture and Loading: HEK293 cells stably expressing the human GluN1/GluN2B NMDA receptor subunits are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-8).
-
Compound Incubation: The cells are incubated with various concentrations of the 4-fluorobenzylpiperidine test compound or a vehicle control.
-
Agonist Stimulation: The NMDA receptor co-agonists, glutamate and glycine, are added to the wells to stimulate receptor activation and subsequent calcium influx.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The 4-fluorobenzylpiperidine scaffold represents a highly versatile and valuable starting point for the design of novel therapeutic agents, particularly for CNS disorders. The accumulated body of research demonstrates that strategic modifications of this core structure can lead to potent and selective ligands for a range of important biological targets, including monoamine transporters and NMDA receptors.
Future research in this area should continue to explore the structure-activity relationships of 4-fluorobenzylpiperidine derivatives in greater detail. The use of computational modeling and structure-based drug design could further rationalize the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Moreover, expanding the therapeutic applications of this scaffold beyond the CNS, for instance in oncology or infectious diseases, could unveil new and exciting opportunities for drug discovery. The detailed experimental protocols and consolidated data presented in this review are intended to facilitate these future endeavors and accelerate the translation of promising 4-fluorobenzylpiperidine compounds into clinical candidates.
References
- 1. 3H-Dopamine Transport Assays [bio-protocol.org]
- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Chiral Analysis of 3-Benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the commercial availability of enantiopure 3-benzylpiperidine, a key chiral intermediate in pharmaceutical research and development. Due to its structural motif, 3-benzylpiperidine is a valuable building block for the synthesis of various biologically active molecules. This guide outlines the current landscape of commercial suppliers, details the synthetic routes to access its enantiopure forms, and provides comprehensive experimental protocols for its chiral analysis.
Commercial Availability
A thorough investigation of the chemical supplier market indicates that while racemic 3-benzylpiperidine is readily available from a variety of suppliers, the enantiopure forms, (R)-3-benzylpiperidine and (S)-3-benzylpiperidine, are not commonly stocked as standard catalog items. Researchers seeking these specific enantiomers will likely need to engage with suppliers who offer custom synthesis services.
Suppliers of Racemic 3-Benzylpiperidine
The following table summarizes prominent suppliers of racemic 3-benzylpiperidine. Purity levels are generally high, though researchers should always consult the Certificate of Analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 3-Benzylpiperidine | 13603-25-3 | ≥97% | Available as the free base. |
| Santa Cruz Biotechnology | 3-Benzyl-piperidine | 13603-25-3 | Not specified | Offered for biochemical research.[1] |
| Chem-Impex | 3-Benzylpiperidine Hydrochloride | 193204-22-7 | ≥95% | Available as the hydrochloride salt.[2] |
| CP Lab Safety | 3-Benzylpiperidine Hydrochloride | 193204-22-7 | min 97% | Available as the hydrochloride salt.[3] |
Custom Synthesis of Enantiopure 3-Benzylpiperidine
For researchers requiring enantiomerically pure (R)- or (S)-3-benzylpiperidine, custom synthesis is the most viable route. Several companies specialize in the asymmetric synthesis and chiral resolution of complex molecules. When engaging a custom synthesis provider, it is crucial to specify the desired enantiomeric excess (ee%), purity, and quantity.
Figure 1: Workflow for procuring enantiopure 3-benzylpiperidine via custom synthesis.
Synthetic Strategies for Enantiopure 3-Benzylpiperidine
The synthesis of enantiopure 3-benzylpiperidine can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.
Asymmetric Synthesis
Recent advances in catalysis have enabled the direct asymmetric synthesis of 3-substituted piperidines. One notable method involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative, which can then be reduced to the corresponding enantiopure 3-arylpiperidine.[1] This approach offers high enantioselectivity and functional group tolerance.
Figure 2: Generalized pathway for the asymmetric synthesis of 3-benzylpiperidine.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For 3-benzylpiperidine, this is typically achieved via preparative chiral High-Performance Liquid Chromatography (HPLC). This method is effective for obtaining high-purity enantiomers on a laboratory scale.
Experimental Protocols: Chiral HPLC Analysis
Suggested Chiral HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective for a broad range of chiral compounds).
Mobile Phase:
-
A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often used to improve peak shape for basic analytes like piperidines.
-
A starting mobile phase composition could be 90:10 (v/v) Hexane:Isopropanol with 0.1% Diethylamine.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (due to the benzene ring)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Method Development Workflow:
Figure 3: A logical workflow for developing a chiral HPLC method for 3-benzylpiperidine.
Conclusion
While enantiopure (R)- and (S)-3-benzylpiperidine are not standard off-the-shelf products, they are accessible to the research community through custom synthesis. A clear understanding of the available synthetic routes and the principles of chiral HPLC analysis is essential for researchers working with these valuable chiral building blocks. The methodologies and workflows presented in this guide provide a solid foundation for the procurement, synthesis, and quality control of enantiopure 3-benzylpiperidine for applications in drug discovery and development.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uma.es [uma.es]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. mdpi.com [mdpi.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated amine compounds are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms into amine-containing molecules can dramatically alter their physicochemical and biological properties.[2][3] These alterations often lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4][5] For instance, the carbon-fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than a carbon-hydrogen (C-H) bond (approx. 99 kcal/mol), making the site of fluorination more resistant to metabolic oxidation by enzymes like cytochrome P450.[4] Furthermore, fluorine's high electronegativity can lower the pKa of nearby amine groups, influencing their ionization state and interaction with biological targets.[6][7]
While these properties are highly advantageous for drug design, they also necessitate a thorough understanding of the unique safety and handling considerations associated with these compounds. The high reactivity of certain fluorinating agents, the potential for the formation of hazardous byproducts like hydrogen fluoride (HF), and the specific metabolic pathways of fluorinated compounds present risks that must be systematically managed.[8][9] This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures relevant to working with fluorinated amines in a research and development setting.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safely handling any chemical, and fluorinated amines are no exception. The hazards can be broadly categorized into physicochemical, health, and environmental risks.
2.1 Physicochemical Hazards Many fluorinated amines are stable solids or liquids. However, the reagents used in their synthesis are often highly reactive. Reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST) are toxic and corrosive and react violently with water.[6][10] Elemental fluorine (F₂) is an extremely powerful oxidizing agent that can ignite many organic compounds on contact.[11][12]
2.2 Health Hazards The primary health hazards are associated with the specific toxicity of the compound, its metabolites, and potential byproducts.
-
Corrosivity: Direct contact with certain fluorinated amines or, more commonly, with reagents and byproducts from their synthesis (e.g., HF), can cause severe chemical burns.[9] HF is particularly insidious as it penetrates the skin, causing deep tissue and bone damage that may not be immediately painful.[13]
-
Toxicity of Parent Compound: The toxicity of the fluorinated amine itself is highly structure-dependent. Researchers must consult the Safety Data Sheet (SDS) for specific information.
-
Metabolic Toxicity: The in vivo metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic small molecules.[14][15] A well-known example is the metabolic conversion of some fluoro-containing molecules to fluoroacetic acid, a potent inhibitor of the Krebs cycle.[15]
Table 1: GHS Hazard Classifications for Related Hazardous Substances
| Substance | GHS Pictograms | Hazard Statements |
| Hydrogen Fluoride (HF) | GHS05 (Corrosion), GHS06 (Skull and Crossbones) | H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage) |
| Fluorine (F₂) | GHS03 (Flame over circle), GHS04 (Gas cylinder), GHS05 (Corrosion), GHS06 (Skull and Crossbones) | H270 (May cause or intensify fire; oxidizer), H280 (Contains gas under pressure; may explode if heated), H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage) |
| Diethylaminosulfur Trifluoride (DAST) | GHS05 (Corrosion), GHS06 (Skull and Crossbones) | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), EUH014 (Reacts violently with water) |
| General Amines | GHS05 (Corrosion), GHS07 (Exclamation Mark) | H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H335 (May cause respiratory irritation) |
Note: The specific classification for a novel fluorinated amine must be determined based on available data or structural analogy.
The logical workflow for assessing the risk of a new or unfamiliar fluorinated amine compound involves a step-by-step evaluation of its known properties and potential reactivity.
Caption: Risk assessment workflow for fluorinated amines.
Safe Handling and Engineering Controls
Strict adherence to handling protocols is critical. The following guidelines represent best practices for laboratory work involving fluorinated amines and their synthetic precursors.
-
Engineering Controls:
-
Fume Hood: All work with fluorinated amines, especially volatile compounds or reactions involving fluorinating agents, must be conducted in a properly functioning chemical fume hood.[13]
-
Ventilation: The laboratory should have adequate general ventilation, with a recommended air exchange rate of at least 8 changes per hour.[9]
-
Gas Cabinets: For work with highly hazardous gases like fluorine, dedicated and vented gas cabinets are mandatory.[12]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashes or violent reactions, a face shield should be worn in addition to goggles.
-
Hand Protection: The choice of glove material is critical. Neoprene or nitrile gloves are often suitable for general handling, but the SDS must be consulted for the specific compound and any solvents used. For work with HF, heavy-duty neoprene or butyl rubber gloves are required. Always double-check glove compatibility charts.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For large-scale work or when handling highly corrosive reagents, a chemical-resistant apron or suit may be necessary.
-
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye Protection | Hand Protection | Body Protection |
| Weighing solid compound | Safety goggles | Nitrile or neoprene gloves | Lab coat, closed-toe shoes |
| Handling solutions | Safety goggles, Face shield | Double-gloved (nitrile/neoprene) | Lab coat, chemical apron |
| Synthesis with DAST/SF₄ | Safety goggles, Face shield | Heavy-duty neoprene/butyl gloves | Flame-resistant lab coat, apron |
| Handling HF solutions | Safety goggles, Face shield | Heavy-duty neoprene/butyl gloves | Chemical-resistant apron/suit |
A standardized workflow ensures that safety is integrated into every step of the experimental process, from preparation to waste disposal.
Caption: Standard laboratory workflow for handling chemicals.
Storage and Disposal
-
Storage: Fluorinated amines should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[16] Containers must be tightly sealed and clearly labeled.
-
Disposal: All waste containing fluorinated amines or their reagents must be treated as hazardous waste. It should be collected in designated, properly labeled, and sealed containers. Never mix incompatible waste streams. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
-
Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or involves a highly volatile/toxic substance, evacuate the laboratory and call emergency services.
-
For small, manageable spills, use a spill kit with an appropriate absorbent material (avoid combustible materials like paper towels for spills of oxidizers).
-
Wear appropriate PPE during cleanup.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] For suspected HF exposure, after flushing with water, apply 2.5% calcium gluconate gel to the area and seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Toxicology and Metabolism
The metabolic fate of fluorinated amines is a critical aspect of their safety profile. While fluorination can block metabolism at the site of substitution, metabolic activity at other positions in the molecule can still occur.[15][17]
Key metabolic concerns include:
-
Dehalogenation/Defluorination: Although the C-F bond is strong, enzymatic processes can lead to the release of fluoride ions.[5][17] Chronic exposure can lead to an accumulation of fluoride, with potential effects on bone and other tissues.[14]
-
Formation of Toxic Metabolites: Metabolism of adjacent functional groups can lead to the formation of toxic products. For example, oxidation of a β-fluoroethylamine moiety can ultimately yield fluoroacetate.[14][15]
Caption: Potential metabolic activation to toxic byproducts.
Representative Experimental Protocols
The following protocols are generalized and illustrative. Researchers must consult and adapt detailed procedures from peer-reviewed literature for their specific application.
7.1 Protocol: Hydrogenation Reduction of a Fluorinated Nitroaromatic [18]
This protocol describes a common method for synthesizing fluorinated anilines.
-
Inerting the Reactor: The reaction vessel is charged with the fluorinated nitroaromatic substrate and a solvent (e.g., ethanol or ethyl acetate). The vessel is sealed and purged several times with an inert gas (nitrogen or argon).
-
Catalyst Addition: A palladium on carbon catalyst (Pd/C, typically 5-10 mol%) is added to the vessel under a positive pressure of inert gas.
-
Hydrogenation: The atmosphere is carefully replaced with hydrogen gas (H₂), often using a balloon or a pressurized reactor system. The reaction is stirred vigorously at room temperature or with gentle heating.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the hydrogen source is removed, and the vessel is purged again with inert gas. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude fluorinated amine is purified, typically by column chromatography or recrystallization.
7.2 Protocol: Handling a DAST Fluorination Reaction Quench [19]
This protocol outlines the critical step of safely quenching a reaction involving DAST.
-
Pre-cooling: Before quenching, the reaction vessel is cooled in an ice-water bath to control the exotherm.
-
Preparation of Quench Solution: A separate flask containing a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similarly mild base is prepared.
-
Slow Addition: The reaction mixture is added very slowly and dropwise via an addition funnel or syringe to the vigorously stirred quench solution in the fume hood. This is a critical step, as DAST reacts violently with water, producing HF.
-
Monitoring: Observe for gas evolution (CO₂ from bicarbonate quench) and ensure the temperature of the quench flask remains low.
-
Neutralization and Extraction: After the addition is complete, the mixture is stirred until gas evolution ceases. The pH is checked to ensure it is neutral or slightly basic. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the product.
-
Waste Handling: The aqueous waste from the quench will contain fluoride salts and must be disposed of as hazardous waste.
Conclusion
Fluorinated amine compounds offer immense potential in drug discovery and other scientific fields. Their unique properties, driven by the strong C-F bond and fluorine's electronegativity, enable the design of molecules with superior performance. However, realizing this potential safely requires a deep respect for the hazards involved. By implementing robust risk assessments, utilizing proper engineering controls and PPE, and adhering to strict handling and emergency protocols, researchers can mitigate the risks and continue to innovate with this important class of molecules.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (S)-3-(4-Fluorobenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (S)-3-(4-Fluorobenzyl)piperidine, a key chiral intermediate in the synthesis of various therapeutic agents. Understanding the solubility of this compound in different organic solvents is critical for its efficient use in synthesis, purification, and formulation processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a combination of qualitative information, a generalized experimental protocol for solubility determination, and an illustrative table of potential solubility values in common organic solvents.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, featuring a polar piperidine ring and a relatively non-polar fluorobenzyl group, suggests a nuanced solubility profile across a range of organic solvents.
Illustrative Solubility Data
| Solvent Class | Solvent Name | Polarity Index | Illustrative Solubility (g/L) |
| Alcohols | Methanol | 5.1 | > 200 |
| Ethanol | 4.3 | > 200 | |
| Isopropanol | 3.9 | ~ 150 | |
| Ketones | Acetone | 5.1 | > 200 |
| Methyl Ethyl Ketone | 4.7 | > 200 | |
| Esters | Ethyl Acetate | 4.4 | ~ 180 |
| Ethers | Tetrahydrofuran (THF) | 4.0 | > 200 |
| Diethyl Ether | 2.8 | ~ 100 | |
| Halogenated | Dichloromethane | 3.1 | > 200 |
| Chloroform | 4.1 | > 200 | |
| Aromatic | Toluene | 2.4 | ~ 50 |
| Alkanes | Hexane | 0.1 | < 1 |
| Amides | Dimethylformamide (DMF) | 6.4 | > 200 |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation (Saturated Solution):
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
The solubility of this compound is a critical parameter for its effective use in pharmaceutical research and development. While specific quantitative data is sparse, this guide provides a framework for understanding its likely solubility behavior and a detailed protocol for its experimental determination. Researchers are strongly encouraged to perform their own solubility studies under their specific experimental conditions to obtain accurate and reliable data. This will enable the optimization of reaction conditions, purification methods, and formulation strategies, ultimately contributing to the successful development of new therapeutic agents.
Spectroscopic Profile of (S)-3-(4-Fluorobenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral intermediate, (S)-3-(4-Fluorobenzyl)piperidine. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-(4-Fluorobenzyl)piperidine. The NMR and MS data are based on the experimental results reported for the racemic mixture, which have been noted to be identical to the pure (S)-enantiomer.
Table 1: ¹H NMR Spectroscopic Data for rac-3-(4-Fluorobenzyl)piperidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 | m | 2H | Ar-H |
| 6.99 | t, J = 8.6 Hz | 2H | Ar-H |
| 3.88 | br dt, J = 13.2, 4.0 Hz | 2H | Piperidine-H |
| 2.78 | m | 1H | Piperidine-H |
| 2.57–2.38 | m | 3H | Piperidine-H , Benzyl-CH ₂ |
| 1.76–1.45 | m | 3H | Piperidine-H |
| 1.11 | br m | 1H | Piperidine-H |
| Data obtained for the Boc-protected analog of the racemate. |
Table 2: ¹³C NMR Spectroscopic Data for rac-3-(4-Fluorobenzyl)piperidine
| Chemical Shift (δ) ppm | Assignment |
| 161.40 (d, J = 242 Hz) | C -F |
| 159.78 | Aromatic C |
| 154.86 | Aromatic C |
| 135.51 | Aromatic C |
| 130.35, 130.25 | Aromatic C H |
| 115.00 (d, J = 21 Hz) | Aromatic C H |
| 79.23 | Piperidine C |
| 49.39 | Piperidine C |
| 44.47 | Piperidine C |
| 39.30 | Benzyl-C H₂ |
| 37.77 | Piperidine C |
| 30.61 | Piperidine C |
| 28.43 | Piperidine C |
| 24.84 | Piperidine C |
| Data obtained for the Boc-protected analog of the racemate. |
Table 3: Mass Spectrometry Data for rac-3-(4-Fluorobenzyl)piperidine
| m/z | Ion Type |
| 294 | [M+H]⁺ |
| 335 | [M+H+CH₃CN]⁺ |
| Data obtained for the Boc-protected analog of the racemate using positive mode electrospray ionization (AP+). |
Table 4: Predicted Infrared (IR) Absorption Bands for 3-(4-Fluorobenzyl)piperidine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3250 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| 1610-1590 | C=C Stretch | Aromatic Ring |
| 1515-1500 | C=C Stretch | Aromatic Ring |
| 1230-1210 | C-F Stretch | Aryl Fluoride |
| 1180-1150 | C-N Stretch | Aliphatic Amine |
| Note: Experimental IR data for this compound is not readily available in the searched literature. The values presented are based on characteristic absorption frequencies for the functional groups present in the molecule. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted by researchers based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the analyte (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C).
-
Data Acquisition: The magnetic field is locked onto the deuterium signal of the solvent. The field is then shimmed to optimize its homogeneity. Standard pulse sequences are used to acquire the free induction decay (FID) signal.
-
Data Processing: The FID is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion of a dilute solution or as the eluent from a liquid chromatography (LC) system.
-
Ionization: The sample molecules are ionized. Electrospray ionization (ESI) is a common technique for polar molecules like the analyte . In positive ion mode, this typically results in the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of ions at each m/z value is measured by a detector, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Methodological & Application
Application Note and Protocol: Enantioselective Synthesis of (S)-3-(4-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (S)-3-(4-Fluorobenzyl)piperidine, a valuable chiral building block in medicinal chemistry. The synthesis is centered around the asymmetric hydrogenation of a 3-substituted pyridinium salt, a robust and efficient method for establishing the desired stereochemistry. This application note includes a comprehensive workflow, detailed experimental procedures, and a comparative analysis of catalytic systems to guide researchers in achieving high yields and enantioselectivity.
Introduction
Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The precise control of stereochemistry is often crucial for therapeutic efficacy and safety. This compound is a key intermediate for the synthesis of various drug candidates. The enantioselective synthesis of this compound can be challenging. Among the various strategies, the asymmetric hydrogenation of pyridinium salts has emerged as a highly effective and practical approach, offering direct access to enantioenriched piperidines.[1][2] This method involves the activation of the pyridine ring by N-alkylation, followed by hydrogenation using a chiral catalyst.
Overall Synthetic Workflow
The enantioselective synthesis of this compound is accomplished through a three-step sequence as illustrated below. The key step is the asymmetric hydrogenation of the N-benzyl-3-(4-fluorobenzyl)pyridinium bromide intermediate using a chiral rhodium catalyst.
Caption: Synthetic workflow for this compound.
Data Presentation
The selection of an appropriate catalyst system is critical for achieving high enantioselectivity in the asymmetric hydrogenation step. The following table summarizes the performance of different chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, providing a basis for catalyst selection.
Table 1: Comparison of Chiral Ligands for the Asymmetric Hydrogenation of 3-Aryl-Substituted Pyridinium Salts
| Entry | Ligand (L*) | Substrate | Yield (%) | ee (%) | Reference |
| 1 | (R,S)-Josiphos (J002-2) | N-Benzyl-3-phenylpyridinium bromide | 85 | 90 | [1] |
| 2 | (S,S)-f-Binaphane | N-Benzyl-3-phenylpyridinium bromide | 78 | 85 | [3] |
| 3 | (R)-SynPhos | N-Benzyl-2-phenylpyridinium bromide | >95 | 96 | |
| 4 | MeO-BoQPhos | N-Benzyl-2-phenoxathiinyl pyridinium salt | 92 | 99.3 | [4] |
Note: Data for entries 3 and 4 are for 2-substituted pyridinium salts but are included to provide a broader context of catalyst performance in similar systems.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-3-(4-fluorobenzyl)pyridinium Bromide
This procedure outlines the formation of the pyridinium salt, which activates the pyridine ring for subsequent hydrogenation.
Materials:
-
3-(4-Fluorobenzyl)pyridine
-
Benzyl bromide
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 3-(4-fluorobenzyl)pyridine (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq).
-
Reflux the reaction mixture overnight.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield N-benzyl-4-(4-fluorobenzyl)-pyridinium bromide as a solid.[5]
Step 2: Asymmetric Hydrogenation to (S)-1-Benzyl-3-(4-fluorobenzyl)piperidine
This is the key stereochemistry-defining step. The protocol is adapted from a general procedure for the asymmetric hydrogenation of 3-substituted pyridinium salts.[1]
Materials:
-
N-Benzyl-3-(4-fluorobenzyl)pyridinium bromide
-
[Rh(COD)2]OTf
-
(R,S)-Josiphos (J002-2)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (high purity)
Procedure:
-
Inside a nitrogen-filled glovebox, stir a mixture of [Rh(COD)2]OTf (0.002 eq) and (R,S)-Josiphos (J002-2) (0.0022 eq) in anhydrous THF for 1 hour at 40 °C to prepare the catalyst solution.
-
In a separate vial, dissolve N-benzyl-3-(4-fluorobenzyl)pyridinium bromide (1.0 eq) and triethylamine (5.0 eq) in a mixture of anhydrous THF and TFE (1:1 v/v).
-
Transfer the catalyst solution to the substrate solution.
-
Place the vial in a high-pressure hydrogenation reactor.
-
Purge the reactor five times with nitrogen, followed by five purges with hydrogen.
-
Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50 °C for 16 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-benzyl-3-(4-fluorobenzyl)piperidine.
Step 3: Deprotection to this compound
The final step involves the removal of the N-benzyl protecting group to yield the target compound.
Materials:
-
(S)-1-Benzyl-3-(4-fluorobenzyl)piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve (S)-1-benzyl-3-(4-fluorobenzyl)piperidine (1.0 eq) in methanol.
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Logical Relationships in Asymmetric Hydrogenation
The success of the asymmetric hydrogenation is dependent on the interplay of several key components. The following diagram illustrates the logical relationship between the substrate, catalyst, and reaction conditions that lead to the enantioenriched product.
Caption: Key components for successful asymmetric hydrogenation.
Conclusion
The described three-step synthesis provides a reliable and efficient pathway to enantiomerically enriched this compound. The key asymmetric hydrogenation of the corresponding pyridinium salt, catalyzed by a rhodium-Josiphos complex, proceeds with high enantioselectivity. This protocol is a valuable tool for researchers and professionals in drug discovery and development, enabling the synthesis of this important chiral building block. Careful optimization of the reaction conditions, particularly the choice of chiral ligand and solvent system, is crucial for achieving optimal results.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral 3-substituted piperidines is a critical step in the discovery and development of novel therapeutics. This structural motif is a prevalent core in a vast array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for key modern methodologies in the asymmetric synthesis of these valuable molecules, with a focus on practicality, efficiency, and stereocontrol.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, with chiral 3-substituted derivatives being particularly significant.[1][2] The precise stereochemical arrangement at the C3 position is often crucial for biological activity and selectivity.[2] Consequently, the development of robust and efficient asymmetric syntheses for these compounds is of paramount importance. This document outlines two powerful and contemporary strategies: a rhodium-catalyzed asymmetric reductive Heck reaction and a chemo-enzymatic dearomatization approach.
I. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A significant advancement in the synthesis of chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[3][4][5] This methodology facilitates the cross-coupling of readily available arylboronic acids with pyridine derivatives to generate 3-substituted tetrahydropyridines, which are then reduced to the final piperidine products.[3][4][6] This approach offers high enantioselectivity and broad functional group tolerance.[5][6]
Logical Workflow for Rh-Catalyzed Asymmetric Synthesis
Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.
Experimental Protocols
Protocol 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate [6]
-
To a solution of sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of acetone in hexane (2% to 10%).
-
Recrystallize the product from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white solid.
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [6]
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), tetrahydropyran (THP, 0.25 mL), and water (0.25 mL), followed by aqueous cesium hydroxide (CsOH, 50 wt%, 180 µL, 1 mmol).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (5 mL).
-
Pass the mixture through a plug of silica gel, washing with additional diethyl ether (20 mL).
-
Remove the solvents in vacuo and purify the residue by flash chromatography to afford the desired 3-substituted tetrahydropyridine.
Protocol 3: Reduction to 3-Substituted Piperidine
A subsequent reduction of the tetrahydropyridine product from Protocol 2 is required to obtain the final piperidine. The specific conditions for this reduction will depend on the substrate but can typically be achieved by catalytic hydrogenation.
-
Dissolve the 3-substituted tetrahydropyridine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm to 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the enantioenriched 3-substituted piperidine.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine | 95 | 98 |
| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-tetrahydropyridine | 92 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine | 96 | 98 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-tetrahydropyridine | 85 | 97 |
| 5 | Vinylboronic acid pinacol ester | 3-Vinyl-tetrahydropyridine | 78 | 96 |
Note: The yields and enantiomeric excesses (ee) are for the 3-substituted tetrahydropyridine product of the reductive Heck reaction and are representative values from the literature. The subsequent reduction to the piperidine is typically high yielding.
II. Chemo-Enzymatic Dearomatization
A powerful alternative for the asymmetric synthesis of 3-substituted piperidines is a chemo-enzymatic approach that combines chemical synthesis with biocatalysis.[7] This strategy involves the chemical reduction of a pyridinium salt to a tetrahydropyridine, followed by a one-pot, stereoselective enzymatic cascade using an amine oxidase and an ene-imine reductase to yield the chiral piperidine.[7][8] This method is particularly attractive for its high stereoselectivity and operation under mild conditions.[7]
Signaling Pathway for Chemo-Enzymatic Synthesis
Caption: Chemo-enzymatic cascade for asymmetric piperidine synthesis.
Experimental Protocols
Protocol 4: General Procedure for Chemo-Enzymatic Synthesis of Chiral 3-Substituted Piperidines [7]
This is a general protocol; specific enzyme concentrations and reaction times may need optimization for different substrates.
-
Preparation of Tetrahydropyridine (THP) Precursor: Synthesize the N-substituted tetrahydropyridine from the corresponding pyridinium salt via chemical reduction (e.g., with NaBH₄). Purify the THP prior to the enzymatic reaction.
-
Enzymatic Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the purified N-substituted tetrahydropyridine substrate.
-
Add the required cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) or a glucose/glucose dehydrogenase system for cofactor recycling.
-
Initiate the reaction by adding the amine oxidase and ene-imine reductase enzymes (as whole cells or purified enzymes).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the chiral piperidine product by flash column chromatography.
Data Presentation
| Entry | Substrate (N-Substituted THP) | Product | Conversion (%) | de (%) | ee (%) |
| 1 | N-Benzyl-3-phenyl-1,2,3,4-tetrahydropyridine | (R)-N-Benzyl-3-phenylpiperidine | >99 | >99 | >99 |
| 2 | N-Benzyl-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyridine | (R)-N-Benzyl-3-(4-chlorophenyl)piperidine | >99 | >99 | >99 |
| 3 | N-Boc-3-methyl-1,2,3,4-tetrahydropyridine | (S)-N-Boc-3-methylpiperidine | 95 | >99 | 98 |
Note: The conversion, diastereomeric excess (de), and enantiomeric excess (ee) are representative values from the literature for the enzymatic cascade.
Conclusion
The asymmetric synthesis of chiral 3-substituted piperidines remains an area of active research, driven by the importance of these scaffolds in drug discovery. The rhodium-catalyzed asymmetric reductive Heck reaction and the chemo-enzymatic dearomatization strategy represent two state-of-the-art approaches that provide access to a wide range of these valuable compounds with high levels of stereocontrol. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the pharmaceutical and chemical sciences, enabling the efficient synthesis of these critical building blocks for the development of new medicines.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (S)-3-(4-Fluorobenzyl)piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections outline two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. Quantitative data from representative examples are summarized for easy comparison, and detailed experimental procedures are provided.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. Modification of the piperidine nitrogen through N-alkylation allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols described herein provide reliable methods for achieving high-yielding N-alkylation of this important scaffold.
Data Presentation
The following table summarizes quantitative data for two common N-alkylation methods applied to a 3-substituted piperidine scaffold, providing a comparative overview of their efficiency.
| Method | Alkylating Agent | Reagents | Solvent | Reaction Time | Yield |
| Direct Alkylation | Methyl Iodide | K₂CO₃ | DMF | 24 hours | Not specified, but product isolated |
| Reductive Amination | Formalin (37%) | Formic Acid | None | 20 hours | Not specified, but product isolated |
Experimental Protocols
Protocol 1: Direct N-Methylation with Methyl Iodide
This protocol describes the direct N-methylation of a 3-substituted piperidine using methyl iodide as the alkylating agent and potassium carbonate as the base.[1]
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ion Exchange Resin (e.g., Dowex 50 W X 4)
-
0.28% Aqueous Ammonia
-
Methanol
-
p-Toluenesulfonic acid
Procedure:
-
Dissolve 500 mg of this compound in 10 ml of DMF in a round-bottom flask.
-
Add 1.0 g of anhydrous potassium carbonate to the solution.
-
Add 3 ml of methyl iodide to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, dilute the reaction mixture with water.
-
Pass the diluted mixture through a column packed with an ion-exchange resin (e.g., Dowex 50 W X 4).
-
Rinse the column with water.
-
Elute the absorbed product with 0.28% aqueous ammonia.
-
Evaporate the eluate to dryness under reduced pressure.
-
Extract the residue with hot methanol and filter off any insoluble components.
-
To the methanol solution, add p-toluenesulfonic acid to form the corresponding p-toluenesulfonate salt.
-
Collect the resulting crystals by filtration and recrystallize from methanol to obtain the purified N-methylated product.
Protocol 2: N-Methylation via Reductive Amination (Eschweiler-Clarke Reaction)
This protocol details the N-methylation of a 3-substituted piperidine via reductive amination using formaldehyde and formic acid.[1]
Materials:
-
This compound
-
Aqueous Formalin (37%)
-
Formic Acid
-
Water
-
Methanol
Procedure:
-
In a round-bottom flask, combine 1.5 g of this compound with 7 ml of aqueous formalin and 15 ml of formic acid.
-
Heat the mixture under reflux for 20 hours.
-
After the reflux period, evaporate the reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in water and remove any insoluble parts by filtration.
-
The resulting aqueous solution contains the N-methylated product, which can be further purified by recrystallization from methanol.
Visualizations
The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols for Parallel Synthesis Utilizing (S)-3-(4-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(4-Fluorobenzyl)piperidine is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of compound libraries for drug discovery programs. The piperidine scaffold is a privileged structure in numerous biologically active compounds, and its strategic functionalization allows for the exploration of chemical space to identify novel therapeutic agents. The presence of a fluorine atom on the benzyl moiety can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds.
These application notes provide detailed protocols for the parallel synthesis of diverse compound libraries based on the this compound scaffold. The methodologies described are robust and amenable to high-throughput synthesis, enabling the rapid generation of amides, sulfonamides, ureas, and tertiary amines for screening in various biological assays.
Core Scaffold
| Structure | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Image of this compound | This compound | 275815-80-0 | C12H16FN | 193.26 g/mol |
Parallel Synthesis Workflows
The following workflows describe common parallel synthesis strategies starting from this compound. These reactions are typically performed in multi-well plates (24, 48, or 96-well formats) to facilitate the simultaneous synthesis of multiple analogs.
N-Acylation for Amide Library Synthesis
This protocol outlines the parallel synthesis of a library of amides by acylating the secondary amine of this compound with a diverse set of carboxylic acids.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Prepare 0.5 M stock solutions of a diverse library of carboxylic acids in DMF.
-
Prepare a 1.0 M stock solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in DMF.
-
Prepare a 2.0 M stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in DMF.
-
-
Reaction Setup (per well):
-
To each well of a reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 120 µL (0.06 mmol) of a unique carboxylic acid stock solution to each well.
-
Add 60 µL (0.06 mmol) of the HATU stock solution to each well.
-
Add 50 µL (0.1 mmol) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate and shake at room temperature for 12-16 hours.
-
After completion, quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then allowing the layers to separate.
-
Collect the organic layer using a liquid handler.
-
Wash the organic layer with 200 µL of saturated sodium bicarbonate solution and then with 200 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to yield the crude amide products.
-
-
Purification:
-
Purify the crude products via parallel HPLC or other automated purification systems.
-
Quantitative Data (Example):
| Carboxylic Acid Building Block | Product | Yield (%) | Purity (%) |
| 4-Methoxybenzoic acid | (S)---INVALID-LINK--methanone | 85 | >95 |
| Thiophene-2-carboxylic acid | (S)---INVALID-LINK--methanone | 78 | >95 |
| Cyclohexanecarboxylic acid | (S)-Cyclohexyl(3-(4-fluorobenzyl)piperidin-1-yl)methanone | 91 | >95 |
Yields and purities are representative and may vary depending on the specific carboxylic acid used.
N-Sulfonylation for Sulfonamide Library Synthesis
This protocol describes the synthesis of a sulfonamide library by reacting this compound with a variety of sulfonyl chlorides.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in DCM.
-
Prepare 0.6 M stock solutions of a diverse library of sulfonyl chlorides in DCM.
-
Prepare a 1.5 M stock solution of a base, such as triethylamine (TEA) or DIPEA, in DCM.
-
-
Reaction Setup (per well):
-
To each well of a reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.06 mmol) of a unique sulfonyl chloride stock solution to each well.
-
Add 100 µL (0.15 mmol) of the base stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate and shake at room temperature for 8-12 hours.
-
Quench the reaction with 200 µL of water.
-
Extract with 500 µL of DCM.
-
Wash the organic layer with 200 µL of 1 M HCl, followed by 200 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Purification:
-
Purify the crude products using parallel purification techniques.
-
Quantitative Data (Example):
| Sulfonyl Chloride Building Block | Product | Yield (%) | Purity (%) |
| Benzene-1-sulfonyl chloride | (S)-1-(Benzenesulfonyl)-3-(4-fluorobenzyl)piperidine | 82 | >95 |
| Thiophene-2-sulfonyl chloride | (S)-3-(4-Fluorobenzyl)-1-(thiophen-2-ylsulfonyl)piperidine | 75 | >95 |
| N,N-Dimethylsulfamoyl chloride | (S)-3-(4-Fluorobenzyl)-N,N-dimethylpiperidine-1-sulfonamide | 88 | >95 |
Yields and purities are representative and may vary depending on the specific sulfonyl chloride used.
Urea Synthesis via Isocyanate Addition
This protocol details the formation of a urea library by reacting this compound with a diverse set of isocyanates.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM or Tetrahydrofuran (THF).
-
Prepare 0.55 M stock solutions of a diverse library of isocyanates in the same solvent.
-
-
Reaction Setup (per well):
-
To each well of a reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.055 mmol) of a unique isocyanate stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate and shake at room temperature for 4-8 hours.
-
If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent to obtain the crude product.
-
The products are often of high purity and may not require further purification.
-
-
Purification (if necessary):
-
Purify by trituration with a suitable solvent (e.g., diethyl ether or pentane) or by parallel chromatography.
-
Quantitative Data (Example):
| Isocyanate Building Block | Product | Yield (%) | Purity (%) |
| Phenyl isocyanate | (S)-3-(4-Fluorobenzyl)-N-phenylpiperidine-1-carboxamide | 95 | >98 |
| 4-Chlorophenyl isocyanate | (S)-N-(4-Chlorophenyl)-3-(4-fluorobenzyl)piperidine-1-carboxamide | 92 | >98 |
| Cyclohexyl isocyanate | (S)-N-Cyclohexyl-3-(4-fluorobenzyl)piperidine-1-carboxamide | 96 | >98 |
Yields and purities are representative and may vary depending on the specific isocyanate used.
Reductive Amination for Tertiary Amine Library Synthesis
This protocol outlines the synthesis of a library of tertiary amines through reductive amination of various aldehydes with this compound.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Prepare 0.6 M stock solutions of a diverse library of aldehydes in the same solvent.
-
Prepare a 1.0 M solution of a reducing agent, such as sodium triacetoxyborohydride (STAB), as a slurry in the reaction solvent.
-
-
Reaction Setup (per well):
-
To each well of a reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.06 mmol) of a unique aldehyde stock solution to each well.
-
Add a small amount of acetic acid (catalytic) to each well if necessary to facilitate imine formation.
-
Add 150 µL (0.15 mmol) of the STAB slurry to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate and shake at room temperature for 12-24 hours.
-
Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution.
-
Extract with 500 µL of DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Purification:
-
Purify the crude products using parallel chromatography.
-
Quantitative Data (Example):
| Aldehyde Building Block | Product | Yield (%) | Purity (%) |
| Benzaldehyde | (S)-1-Benzyl-3-(4-fluorobenzyl)piperidine | 75 | >95 |
| 4-Pyridinecarboxaldehyde | (S)-3-(4-Fluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine | 68 | >95 |
| Isovaleraldehyde | (S)-3-(4-Fluorobenzyl)-1-isopentylpiperidine | 72 | >95 |
Yields and purities are representative and may vary depending on the specific aldehyde used.
Visualizations
Caption: Parallel synthesis workflows from this compound.
Caption: Hypothetical interaction of synthesized library with a biological target.
Biological Relevance and Potential Applications
Libraries synthesized from this compound can be screened against a wide range of biological targets. The piperidine motif is a common feature in antagonists for G-protein coupled receptors (GPCRs) such as chemokine receptors (e.g., CCR5) and neurokinin receptors.[1][2] Derivatives of this scaffold may also exhibit activity as enzyme inhibitors or modulators of ion channels. The specific biological activity will be determined by the nature of the R-group introduced during the parallel synthesis. High-throughput screening of these libraries can lead to the identification of hit compounds that can be further optimized into lead candidates for various therapeutic areas, including inflammatory diseases, central nervous system disorders, and oncology.
References
Application of (S)-3-(4-Fluorobenzyl)piperidine in Drug Discovery: A Detailed Overview
(S)-3-(4-Fluorobenzyl)piperidine is a versatile chiral building block of significant interest in medicinal chemistry. Its unique structural features, including a piperidine ring, a chiral center, and a fluorinated benzyl group, make it a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound and its derivatives in drug discovery, with a primary focus on its application in developing agents for central nervous system (CNS) disorders.
Application in the Development of Serotonin Reuptake Inhibitors (SSRIs)
The this compound scaffold has been successfully employed in the design of potent and selective serotonin reuptake inhibitors (SSRIs).[2] SSRIs are a widely used class of antidepressants that function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[3][4]
Rationale for Use:
The piperidine moiety is a common feature in many CNS-active drugs, known to impart favorable properties such as improved blood-brain barrier penetration.[5] The 4-fluorobenzyl group can engage in specific interactions with the binding site of the target protein, and the fluorine atom can modulate the compound's electronic properties and metabolic stability. The chiral nature of the scaffold allows for stereospecific interactions, which can lead to improved potency and selectivity.
Quantitative Data: Binding Affinity of Piperidine Derivatives at SERT
A study exploring 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed high-affinity ligands for the serotonin transporter. The binding affinity of these compounds was determined by their ability to displace [3H]-paroxetine, a well-known SSRI, from the serotonin transporter. The inhibition constant (Ki) values demonstrate the potency of these compounds.
| Compound ID | Structure | SERT Ki (nM) | 5-HT1A Ki (nM) | α2-adrenoceptor Ki (nM) |
| 1 | 3-[(phenyl)(4-fluorobenzyloxy)methyl]piperidine | 2 | >1000 | >1000 |
| 2 | 3-[(2-fluorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 20 | >1000 | >1000 |
| 3 | 3-[(3-fluorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 100 | >1000 | >1000 |
| 4 | 3-[(4-fluorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 400 | >1000 | >1000 |
| Fluoxetine | (Reference SSRI) | 10 | 200 | >1000 |
Data sourced from J Pharm Pharmacol. 2007 Oct;59(10):1439-45.[6]
Note: Lower Ki values indicate higher binding affinity. The data shows that compound 1 has a particularly high affinity for SERT, comparable to or exceeding that of the established SSRI, fluoxetine. The high Ki values for the 5-HT1A receptor and α2-adrenoceptor indicate high selectivity for SERT.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route for related piperidine derivatives involves the reaction of a suitable piperidine precursor with a fluorobenzyl halide. For chiral synthesis, asymmetric methods or resolution of racemic mixtures are employed. For instance, the synthesis of 4-piperidine-based thiosemicarbazones, another class of compounds with a piperidine core, involves the reaction of piperidine with 4-fluorobenzaldehyde followed by reaction with thiosemicarbazides.[7][8]
In Vitro Radioligand Binding Assay for SERT Affinity
This protocol outlines the methodology to determine the binding affinity of test compounds for the serotonin transporter (SERT).
Objective: To determine the Ki of test compounds for SERT by competitive displacement of [3H]-paroxetine.
Materials:
-
Rat cerebral cortex membranes (source of SERT)
-
[3H]-paroxetine (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Fluoxetine or Paroxetine (reference compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous serotonin. Resuspend the final pellet in the binding buffer to a specific protein concentration.
-
Binding Assay:
-
In a 96-well plate, add the binding buffer.
-
Add various concentrations of the test compounds or the reference compound.
-
Add a fixed concentration of [3H]-paroxetine.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known SERT ligand like fluoxetine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Serotonin Reuptake Inhibition Signaling Pathway
The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT). This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
References
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SSRI Drugs - List of Common Brands & Generics - Drugs.com [drugs.com]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Profiling of Piperidine-Based Compounds
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. graphviz.org [graphviz.org]
- 13. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 17. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
Application Notes and Protocols for ADME Assays of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel piperidine derivatives is critical for successful drug development.[2] Early in vitro ADME profiling helps in selecting candidates with favorable pharmacokinetic profiles, thereby reducing late-stage attrition and optimizing resource allocation.[3][4][5]
These application notes provide detailed protocols for a panel of essential in vitro ADME assays tailored for the characterization of novel piperidine derivatives. The assays covered include Caco-2 permeability for absorption, plasma protein binding for distribution, and metabolic stability and cytochrome P450 (CYP) inhibition for metabolism.
Caption: General workflow for in vitro ADME screening in early drug discovery.
Absorption: Caco-2 Permeability Assay
Application Note
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drug candidates.[6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[6] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer, providing the apparent permeability coefficient (Papp).[6] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[7] An efflux ratio greater than 2 typically indicates active efflux.[7]
Caption: Workflow of the Caco-2 permeability assay for A-B transport.
Experimental Protocol
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Pen-Strep)
-
Non-Essential Amino Acids (NEAA)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), HEPES buffer
-
Lucifer Yellow (for monolayer integrity check)
-
Test piperidine derivatives and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21 days in a humidified incubator (37°C, 5% CO₂) to allow for differentiation and monolayer formation.[7]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥200 Ω·cm².[8] Additionally, perform a Lucifer Yellow rejection test; permeability should be low.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS. Equilibrate in HBSS for 30 minutes at 37°C.
-
Dosing:
-
A-B Transport: Add the test compound (typically 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[6]
-
B-A Transport: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at a predetermined time point (e.g., 120 minutes).[6] Also, collect a sample from the donor compartment at the end of the incubation for mass balance calculation.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
Data Presentation
Table 1: Caco-2 Permeability and Efflux Ratio of Piperidine Derivatives
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
|---|---|---|---|---|
| Compound A | 15.2 | 16.1 | 1.1 | High |
| Compound B | 0.8 | 5.9 | 7.4 | Low (Efflux Substrate) |
| Compound C | 4.5 | 5.1 | 1.1 | Moderate |
| Propranolol | 22.5 | 21.9 | 1.0 | High (Control) |
| Atenolol | 0.5 | 0.6 | 1.2 | Low (Control) |
Distribution: Plasma Protein Binding (PPB) Assay
Application Note
Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[9] This binding is reversible, and an equilibrium exists between the bound and unbound (free) drug.[10] According to the "free drug hypothesis," only the unbound fraction is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body.[10] Therefore, determining the fraction of unbound drug (fu) is crucial, as high plasma protein binding can significantly impact a compound's efficacy, volume of distribution, and clearance.[11] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for measuring PPB.[11][12]
Caption: Experimental workflow for the metabolic stability assay.
Experimental Protocol
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Test piperidine derivatives and control compounds (e.g., Verapamil - high clearance, Carbamazepine - low clearance)
-
Cold acetonitrile (ACN) with internal standard (IS)
Procedure:
-
Preparation: Prepare a reaction mixture containing HLM (final protein concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer. [13]2. Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. [14]4. Time-course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes). [13]5. Reaction Termination: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of cold ACN with IS.
-
Sample Processing: Samples are centrifuged to pellet the protein.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein:
-
CLint = (0.693 / t½) / (mg/mL microsomal protein)
-
Data Presentation
Table 3: Metabolic Stability of Piperidine Derivatives in HLM | Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification | | :--- | :--- | :--- | :--- | | Compound A | 25 | 55.4 | Moderate | | Compound B | > 60 | < 23.1 | High | | Compound C | 8 | 173.3 | Low | | Verapamil (Control) | 5 | 277.2 | Low | | Carbamazepine (Control) | 48 | 28.9 | High |
B. Cytochrome P450 (CYP) Inhibition Assay
Application Note
Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs). [15]When a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug, leading to increased plasma concentrations and potential toxicity. [16][17]It is a regulatory requirement to evaluate the potential of new chemical entities to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4). This assay determines the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity (IC₅₀). [15][18]A low IC₅₀ value indicates a higher potential for DDIs.
Caption: Mechanism of competitive CYP450 enzyme inhibition.
Experimental Protocol
Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Specific CYP isoform probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)
-
Test piperidine derivatives and known inhibitors (e.g., Ketoconazole for CYP3A4)
-
Cold acetonitrile (ACN) with internal standard (IS)
Procedure:
-
Incubation Setup: Prepare incubations containing HLM, phosphate buffer, and a specific probe substrate at a concentration near its Km.
-
Inhibitor Addition: Add the test piperidine derivative at a range of concentrations (e.g., 0.1 to 25 µM). [19]Include a vehicle control (no inhibitor).
-
Pre-incubation: Pre-incubate the mixtures for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate for a short, defined period where metabolite formation is linear (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction with cold ACN containing IS.
-
Analysis: Centrifuge to remove protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite. [15] Data Analysis:
-
Determine the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 4: CYP Inhibition Profile (IC₅₀, µM) of Piperidine Derivatives | Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound A | > 50 | 22.5 | > 50 | 8.9 | 15.3 | | Compound B | > 50 | > 50 | > 50 | > 50 | > 50 | | Compound C | 15.1 | 4.2 | 28.0 | 0.9 | 1.5 | | Ketoconazole | 12.0 | 2.5 | 1.8 | > 50 | 0.05 |
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. enamine.net [enamine.net]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mercell.com [mercell.com]
- 15. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. evotec.com [evotec.com]
Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxicity of piperidine analogs. These protocols are essential for researchers in drug discovery and development aiming to characterize the cytotoxic potential of novel piperidine-based compounds.
Introduction
Piperidine and its analogs are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic effects of these analogs is a critical step in the preclinical drug development process. This document outlines standard cell-based assays to determine the cytotoxic profile of piperidine derivatives, including protocols for assessing cell viability, membrane integrity, and apoptosis.
Key Cytotoxicity Assays
Several key assays are routinely employed to assess the cytotoxic effects of chemical compounds. These include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and various assays to detect apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 20 mM hydrochloric acid) to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.[6] The amount of color formed is proportional to the number of lysed cells.[8]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with piperidine analogs as described for the MTT assay. Prepare control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a lysis buffer).[6]
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.[6]
-
LDH Reaction: Transfer the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[6]
-
Stop Reaction: Add a stop solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance from the 490 nm readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Several assays can be used to detect the hallmarks of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9]
-
Caspase Activation Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[9][10]
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA. This can be visualized by agarose gel electrophoresis (DNA laddering) or quantified using methods that detect an increase in the sub-G0/G1 cell population by flow cytometry.[9]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different piperidine analogs.
Table 1: Cytotoxicity of Piperidine Analogs (Example)
| Compound ID | Cell Line | Assay | Incubation Time (h) | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Analog A | MCF-7 | MTT | 48 | 9.2 ± 0.5 | 43.5 |
| Analog B | HeLa | MTT | 48 | 15.8 ± 1.2 | - |
| Piperine | A549 | MTT | 72 | 21.2 | - |
| 2608 | CEM | MTT | 48 | Low µM - nM range | - |
| 2610 | COLO 205 | MTT | 48 | Low µM - nM range | - |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (ratio of CC50 in normal cells to IC50 in cancer cells). Data presented are examples and should be replaced with experimental results.[11][12]
Signaling Pathways and Experimental Workflows
The cytotoxic effects of piperidine analogs are often mediated by specific signaling pathways.[2][13] Understanding these pathways is crucial for elucidating the mechanism of action.
Signaling Pathways in Piperidine Analog-Induced Cytotoxicity
Piperidine and its derivatives have been shown to induce apoptosis through various signaling pathways, including:
-
Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[10][13] The Bcl-2 family of proteins, including pro-apoptotic Bax and anti-apoptotic Bcl-2, are key regulators of this pathway.[13]
-
Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8 and subsequent executioner caspases.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway by piperidine analogs can promote apoptosis.[13][14]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, can be activated by cellular stress and contribute to the induction of apoptosis.[13][15]
-
p53-Dependent Pathway: The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to DNA damage. Some piperine analogs have been shown to induce p53-dependent apoptosis.[10]
Caption: General signaling pathway for piperidine analog-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for screening the cytotoxicity of piperidine analogs is outlined below.
References
- 1. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays in the Screening of Piperidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting enzymatic assays to screen for piperidine-based inhibitors. The focus is on three key enzymes: Pancreatic Lipase, HIV-1 Protease, and Tyrosinase, which are relevant targets in various therapeutic areas, including obesity, antiviral therapy, and dermatology.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Screening piperidine-based compound libraries against specific enzyme targets is a critical step in drug discovery. This document outlines the principles and detailed procedures for three common enzymatic assays, presents quantitative data for known piperidine-based inhibitors, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Inhibition of Target Enzymes by Piperidine-Based Compounds
The following tables summarize the inhibitory activities (IC50 values) of various piperidine-based compounds against Pancreatic Lipase, HIV-1 Protease, and Tyrosinase. This data is compiled from published scientific literature and serves as a reference for expected potencies.
Table 1: Inhibitory Activity of Piperidine Derivatives against Pancreatic Lipase
| Compound ID/Description | IC50 (µM) | Reference |
| Piperidine Derivative 1 | 143 (as mg/mL) | [1] |
| Piperidine Derivative 2 | - | [1] |
| Fluorinated Piperidine Analogue 4 | 0.98 ± 0.05 | [2] |
| Fluorinated Piperidine Analogue 5 | 1.05 ± 0.06 | [2] |
| Orlistat (Reference) | 1.06 ± 1.053 | [1] |
Table 2: Inhibitory Activity of Piperidine Derivatives against HIV-1 Protease
| Compound ID/Description | IC50 (nM) | Reference |
| Piperidine-derived inhibitor 22a | 3.61 | [3] |
| Piperidine-derived inhibitor 3a | 0.13 | [4] |
| Darunavir (DRV) (Reference) | - | [4] |
Table 3: Inhibitory Activity of Piperidine Derivatives against Tyrosinase
| Compound ID/Description | IC50 (µM) | Reference |
| 4-(4-fluorobenzyl) piperidine derivative | 0.48 - 14.66 | [5] |
| Benzylpiperidine analogue 5b | pIC50 = 4.99 | [6] |
| Nitrophenyl piperazine derivative 4l | 72.55 | [5] |
| Kojic Acid (Reference) | 20.5 ± 0.10 | [2] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are designed to be followed in a standard laboratory setting.
Pancreatic Lipase Inhibition Assay
Principle: This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a substrate, p-nitrophenyl butyrate (p-NPB), which releases the chromogenic product p-nitrophenol. The increase in absorbance at 405 nm is proportional to the enzyme activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 100 mM Tris-HCl, 5 mM CaCl2, pH 7.0)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure: [7]
-
Prepare Reagents:
-
Prepare the Tris-HCl buffer.
-
Dissolve PPL in Tris-HCl buffer to a final concentration of 20 mg/mL. Prepare this solution fresh.
-
Dissolve p-NPB in dimethyl formamide to a final concentration of 10 mM.
-
Dissolve piperidine-based test compounds and a reference inhibitor (e.g., Orlistat) in DMSO to prepare stock solutions. Further dilute with Tris-HCl buffer to desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the enzyme buffer (Tris-HCl buffer with 20 µL of the 20 mg/mL PPL solution).
-
Add 20 µL of the test compound solution at various concentrations. For the control (uninhibited reaction), add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO as the test wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Initiate Reaction and Measurement:
-
Add 20 µL of the p-NPB substrate solution to each well to start the reaction.
-
Measure the absorbance at 405 nm immediately and then at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
HIV-1 Protease Inhibition Assay (FRET-based)
Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer - FRET). In its intact state, the quencher suppresses the fluorescence of the donor. When HIV-1 protease cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence. Inhibitors of the protease will prevent this cleavage and thus, the fluorescence signal will remain low.[8]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate for HIV-1 Protease
-
Assay buffer (e.g., as provided in a commercial kit, typically containing a buffer at a specific pH and additives like DTT)
-
DMSO for dissolving compounds
-
Black 96-well or 384-well microplate (for fluorescence measurements)
-
Fluorescence microplate reader
-
Prepare Reagents:
-
Prepare the assay buffer according to the manufacturer's instructions.
-
Dilute the HIV-1 Protease to the working concentration in the assay buffer.
-
Dilute the FRET substrate to the working concentration in the assay buffer.
-
Dissolve piperidine-based test compounds and a reference inhibitor (e.g., Pepstatin A) in DMSO to prepare stock solutions. Further dilute with assay buffer to desired concentrations.
-
-
Assay Setup:
-
In a black microplate, add the diluted test compound solution to the appropriate wells. For the control (uninhibited reaction), add assay buffer with the same final DMSO concentration.
-
Add the diluted HIV-1 Protease solution to all wells except the blank.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Add the FRET substrate solution to all wells to start the reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/530 nm or 330/450 nm, depending on the fluorophore pair) in kinetic mode for a set period (e.g., 60-180 minutes) at 37°C.[8][9]
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence per minute) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Tyrosinase Inhibition Assay
Principle: This spectrophotometric assay measures the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The formation of dopachrome can be monitored by measuring the increase in absorbance at approximately 475-492 nm. Inhibitors of tyrosinase will decrease the rate of dopachrome formation.[4][10]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
-
Prepare Reagents:
-
Prepare the phosphate buffer.
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of, for example, 30 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Dissolve piperidine-based test compounds and a reference inhibitor (e.g., Kojic acid) in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of phosphate buffer with the same final DMSO concentration.
-
Add 40 µL of the tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.[4]
-
-
Initiate Reaction and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for inhibitor screening.
References
- 1. Enhancement of Probe Signal for Screening of HIV-1 Protease Inhibitors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
- 5. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 6. brieflands.com [brieflands.com]
- 7. 3.8. Pancreatic Lipase Inhibitory Activity Assay In Vitro [bio-protocol.org]
- 8. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 9. abcam.com [abcam.com]
- 10. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for conducting radioligand binding assays to characterize the interaction of piperidine derivatives with various G-protein coupled receptors (GPCRs) and sigma receptors. The following sections offer standardized methodologies and compiled data to facilitate reproducible and accurate assessment of binding affinities.
Introduction to Radioligand Binding Assays
Radioligand binding assays are a fundamental technique in pharmacology and drug discovery for quantifying the interaction between a ligand (such as a piperidine derivative) and its target receptor.[1][2] This method utilizes a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled test compound (the piperidine derivative), the binding affinity of the test compound can be determined.[1] Key parameters derived from these assays include the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, and the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.
Experimental Workflow: Competition Binding Assay
The general workflow for a competition radioligand binding assay is depicted below. This process involves the preparation of receptor-containing membranes, incubation with the radioligand and the test compound, separation of bound and free radioligand, and subsequent quantification of radioactivity.
Caption: General workflow for a competition radioligand binding assay.
Protocols for Specific Receptor Classes
Detailed protocols for performing radioligand binding assays for piperidine derivatives targeting sigma, dopamine, and muscarinic receptors are provided below.
Sigma (σ) Receptor Binding Assays
Piperidine moieties are a common structural feature in ligands targeting sigma receptors.[3][4]
a. σ1 Receptor Binding Assay
-
Receptor Source: Rat liver membranes.[5]
-
Radioligand: --INVALID-LINK---pentazocine (typically at a final concentration of 2 nM).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[5]
-
Incubation: 120 minutes at 37°C in a final volume of 0.5 mL.[5]
-
Non-specific Binding Determination: In the presence of 10 µM unlabeled (+)-pentazocine.[5]
-
Assay Termination: Rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Liquid scintillation counting of the filters.
b. σ2 Receptor Binding Assay
-
Receptor Source: Rat liver membranes.[3]
-
Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) (typically at a final concentration of 2 nM).[3][5]
-
Masking Agent: 5 µM (+)-pentazocine is included to block binding of [3H]DTG to σ1 receptors.[3][5]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[3]
-
Incubation: 120 minutes at room temperature in a final volume of 0.5 mL.[3]
-
Non-specific Binding Determination: In the presence of 10 µM unlabeled DTG.[3]
-
Assay Termination and Quantification: As described for the σ1 receptor assay.
Dopamine (D) Receptor Binding Assays
Many piperidine derivatives have been evaluated for their affinity at dopamine D2-like receptors (D2, D3, and D4).[6][7]
-
Receptor Source: Human embryonic kidney (HEK293) cells stably expressing the human recombinant D2, D3, or D4 receptor subtypes.[7]
-
Radioligand: [3H]N-methylspiperone.[7]
-
Assay Buffer: Specific buffer composition should be optimized for each receptor subtype, but typically consists of a Tris-based buffer with physiological salts.
-
Incubation: Typically 60-120 minutes at room temperature or 37°C.
-
Non-specific Binding Determination: In the presence of a high concentration of a standard antagonist, such as 10 µM haloperidol.
-
Assay Termination and Quantification: Rapid filtration followed by scintillation counting.
Muscarinic (M) Receptor Binding Assays
N-methyl-4-piperidyl benzilates are a class of piperidine derivatives investigated for their affinity at muscarinic receptors.[8]
-
Receptor Source: Cloned human M1, M2, or M3 muscarinic acetylcholine receptors (mAChRs) expressed in a suitable cell line.[9]
-
Radioligand: [3H]N-methylscopolamine (typically at a final concentration of 0.2 nM).[9]
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable physiological buffer.
-
Incubation: Typically for 60 minutes at 37°C.
-
Non-specific Binding Determination: In the presence of 1 µM atropine.
-
Assay Termination and Quantification: Rapid filtration followed by scintillation counting.
Data Presentation: Binding Affinities of Piperidine Derivatives
The following tables summarize the binding affinities (Ki in nM) of various piperidine derivatives at sigma, dopamine, and histamine receptors as reported in the literature.
Table 1: Binding Affinities (Ki, nM) of Piperidine Derivatives at Sigma Receptors.
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Reference |
| Compound 5 | 3.64 | - | [3] |
| Compound 11 | 4.41 | 67.9 | [3] |
| Compound 12 | - | - | [3] |
| 1a | 0.34 - 1.18 | - | [10] |
| (R)-2a | 0.34 - 1.18 | - | [10] |
| (S)-2a | 0.34 - 1.18 | - | [10] |
| 1b | 0.89 - 1.49 | - | [10] |
| (R)-2b | 0.89 - 1.49 | - | [10] |
| (S)-2b | 0.89 - 1.49 | - | [10] |
| Haloperidol | - | - | [5] |
| 4a | - | 17.2 | [10] |
Table 2: Binding Affinities (pKi) of Piperidine Derivatives at Dopamine Receptors.
| Compound | D2 Receptor (pKi) | D3 Receptor (pKi) | D4 Receptor (pKi) | Reference |
| Compound 7 | - | - | - | [7] |
| Compound 8 | - | - | - | [7] |
| Compound 12 | - | - | - | [7] |
| Compound 16 | - | - | - | [7] |
Note: pKi is the negative logarithm of the Ki value.
Table 3: Binding Affinities (Ki, nM) of Piperidine Derivatives at Histamine Receptors.
| Compound | hH3 Receptor (Ki, nM) | hH1 Receptor (Ki, nM) | hH2 Receptor (Ki, nM) | hH4 Receptor (Ki, nM) | Reference |
| Compound 4 | 3.17 | - | - | - | [3] |
| Compound 5 | 7.70 | > 10,000 | > 10,000 | > 100,000 | [3] |
| Compound 11 | 6.2 | > 10,000 | > 100,000 | > 10,000 | [3] |
| Compound 13 | 37.8 | - | - | - | [3] |
| Compound 16 | 12.7 | - | - | - | [3] |
Signaling Pathways
Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional consequences of ligand binding.
Dopamine D2-like Receptor Signaling
Dopamine D2-like receptors (D2, D3, D4) are members of the rhodopsin family of GPCRs.[6] They primarily couple to inhibitory G proteins of the Gαi/o family.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6]
Caption: Inhibitory signaling pathway of Dopamine D2-like receptors.
References
- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 2. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomeric N-methyl-4-piperidyl benzilates as muscarinic receptor ligands: Radioligand binding studies and docking studies to models of the three muscarinic receptors M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 3-Benzylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Benzylpiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound can significantly influence the pharmacological activity and safety of the final drug product. Therefore, the development of a robust and reliable analytical method for the enantioselective separation and quantification of its enantiomers is of paramount importance. This application note details a systematic approach to developing a chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-3-benzylpiperidine. The method utilizes polysaccharide-based chiral stationary phases (CSPs) and explores the optimization of mobile phase composition to achieve optimal resolution and selectivity.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Chiral Columns:
-
Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Chiralpak IC-3, 250 x 4.6 mm, 3 µm
-
Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
Racemic 3-benzylpiperidine standard
-
(R)-3-benzylpiperidine and (S)-3-benzylpiperidine reference standards
-
Standard Solution Preparation
-
Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic 3-benzylpiperidine and dissolve it in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol.
-
Enantiomeric Standards (0.5 mg/mL each): Prepare individual stock solutions of (R)- and (S)-3-benzylpiperidine at a concentration of 0.5 mg/mL in the same diluent.
Chromatographic Conditions (Screening Phase)
The initial method development involves screening different chiral stationary phases and mobile phase compositions.
-
Columns: Chiralpak AD-H, Chiralpak IC-3, Chiralcel OD-H
-
Mobile Phases:
-
A: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
B: n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
Method Optimization
Based on the screening results, the most promising column and mobile phase system are selected for further optimization. This involves fine-tuning the mobile phase composition (ratio of n-hexane to alcohol modifier) and flow rate to maximize resolution.
Data Presentation
The following table summarizes the quantitative data obtained during the chiral HPLC method development for 3-benzylpiperidine enantiomers.
| Column | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak AD-H | n-Hexane/IPA/DEA (90:10:0.1) | (S)-3-benzylpiperidine | 8.2 | 2.1 | 1.35 |
| (R)-3-benzylpiperidine | 9.5 | ||||
| Chiralpak IC-3 | n-Hexane/IPA/DEA (90:10:0.1) | (S)-3-benzylpiperidine | 10.1 | 1.8 | 1.28 |
| (R)-3-benzylpiperidine | 11.5 | ||||
| Chiralcel OD-H | n-Hexane/IPA/DEA (90:10:0.1) | (S)-3-benzylpiperidine | 7.5 | 1.9 | 1.30 |
| (R)-3-benzylpiperidine | 8.8 | ||||
| Chiralpak AD-H | n-Hexane/EtOH/DEA (85:15:0.1) | (S)-3-benzylpiperidine | 6.9 | 2.5 | 1.42 |
| (R)-3-benzylpiperidine | 8.1 | ||||
| Chiralpak IC-3 | n-Hexane/EtOH/DEA (85:15:0.1) | (S)-3-benzylpiperidine | 9.2 | 2.0 | 1.33 |
| (R)-3-benzylpiperidine | 10.7 | ||||
| Chiralcel OD-H | n-Hexane/EtOH/DEA (85:15:0.1) | (S)-3-benzylpiperidine | 6.2 | 2.2 | 1.38 |
| (R)-3-benzylpiperidine | 7.4 |
IPA: Isopropanol, EtOH: Ethanol, DEA: Diethylamine
Note: The data presented in this table is representative and may vary depending on the specific HPLC system and column batch. The bolded entry indicates the optimized method.
Mandatory Visualizations
Caption: Experimental workflow for chiral HPLC method development.
Caption: Logical relationship of steps in chiral method development.
Results and Discussion
The initial screening of chiral stationary phases revealed that all three columns (Chiralpak AD-H, Chiralpak IC-3, and Chiralcel OD-H) were capable of providing some degree of separation for the 3-benzylpiperidine enantiomers. The polysaccharide-based CSPs are known for their broad applicability in chiral separations.[1]
The Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), consistently provided the best peak shape and initial resolution. The use of a mobile phase containing ethanol as the modifier generally resulted in shorter retention times and improved resolution compared to isopropanol. The addition of a small amount of diethylamine to the mobile phase is crucial for obtaining good peak shapes for basic compounds like 3-benzylpiperidine by minimizing tailing.[2]
Further optimization on the Chiralpak AD-H column with a mobile phase of n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) at a flow rate of 1.0 mL/min yielded a baseline resolution (Rs > 2.0) and a selectivity factor (α) of 1.42. This optimized method is suitable for the accurate quantification of the enantiomeric purity of 3-benzylpiperidine. The method's robustness should be confirmed through a full validation according to ICH guidelines.[3]
Conclusion
A simple, selective, and robust chiral HPLC method for the separation of 3-benzylpiperidine enantiomers has been successfully developed. The optimized method utilizes a Chiralpak AD-H column with a mobile phase composed of n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v). This method can be effectively employed for the quality control and enantiomeric purity determination of 3-benzylpiperidine in research and industrial settings.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-(4-Fluorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of the chiral intermediate, (S)-3-(4-Fluorobenzyl)piperidine hydrochloride. The synthetic strategy presented is a multi-step process commencing with the synthesis of the precursor 3-(4-fluorobenzyl)pyridine, followed by its reduction to a racemic piperidine derivative, and subsequent enantioselective separation to yield the desired (S)-enantiomer. The final step involves the formation of the hydrochloride salt. This document includes detailed experimental procedures, tables of quantitative data derived from analogous transformations, and workflow diagrams to ensure clarity and reproducibility for researchers in a drug development setting.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutically active compounds. The specific stereochemistry at the C3 position of the piperidine ring is often crucial for the biological activity and selectivity of the final drug substance. Therefore, robust and scalable methods for the enantioselective synthesis of this intermediate are of high importance in the pharmaceutical industry. The protocols outlined herein are based on established chemical transformations and are designed to be adaptable for large-scale production.
Overall Synthetic Strategy
The synthesis of this compound hydrochloride can be achieved through a three-stage process:
-
Synthesis of 3-(4-Fluorobenzyl)pyridine: This initial step involves the creation of the key carbon-carbon bond between the pyridine ring and the 4-fluorobenzyl group.
-
Reduction to Racemic 3-(4-Fluorobenzyl)piperidine: The aromatic pyridine ring is then reduced to the corresponding saturated piperidine ring.
-
Enantioselective Resolution and Salt Formation: The racemic mixture is resolved to isolate the desired (S)-enantiomer, which is subsequently converted to its hydrochloride salt for improved stability and handling.
An alternative, more direct approach involves the asymmetric hydrogenation of a pyridinium salt precursor, which can directly yield the chiral piperidine.[1]
Experimental Protocols
Stage 1: Synthesis of 3-(4-Fluorobenzyl)pyridine
This stage can be accomplished via a Kumada cross-coupling reaction between a 3-halopyridine and a 4-fluorobenzyl Grignard reagent.
Protocol 1: Kumada Cross-Coupling
-
Reagents and Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
4-Fluorobenzyl chloride
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for Grignard initiation)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 4-fluorobenzyl chloride in anhydrous THF dropwise to the magnesium turnings. A crystal of iodine may be added to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the mixture to 0 °C.
-
In a separate flask, dissolve 3-bromopyridine and the palladium catalyst in anhydrous THF.
-
Add the Grignard reagent solution to the 3-bromopyridine solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(4-fluorobenzyl)pyridine.
-
Stage 2: Reduction to Racemic 3-(4-Fluorobenzyl)piperidine
Catalytic hydrogenation is a common and scalable method for the reduction of pyridine rings.
Protocol 2: Catalytic Hydrogenation
-
Reagents and Materials:
-
3-(4-Fluorobenzyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) catalyst[2]
-
Ethanol or acetic acid (solvent)
-
Hydrogen gas
-
Filtration agent (e.g., Celite)
-
-
Procedure:
-
Dissolve 3-(4-fluorobenzyl)pyridine in the chosen solvent in a high-pressure hydrogenation vessel.
-
Add the catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain racemic 3-(4-fluorobenzyl)piperidine.
-
Stage 3: Enantioselective Resolution and Hydrochloride Salt Formation
Classical resolution using a chiral acid is a well-established method for separating enantiomers on a large scale.
Protocol 3: Chiral Resolution and Salt Formation
-
Reagents and Materials:
-
Racemic 3-(4-fluorobenzyl)piperidine
-
Chiral resolving agent (e.g., (S)-(+)-Mandelic acid or Di-p-toluoyl-L-tartaric acid)
-
Suitable solvent for crystallization (e.g., ethanol, isopropanol)
-
Sodium hydroxide solution (e.g., 2 M)
-
Hydrochloric acid (e.g., in isopropanol or as a gas)
-
Organic solvent for extraction (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the racemic 3-(4-fluorobenzyl)piperidine in the chosen crystallization solvent.
-
Add a solution of the chiral resolving agent (0.5 equivalents) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the resolved amine can be determined by chiral HPLC after liberating the free base.
-
To obtain the free (S)-amine, treat the diastereomeric salt with an aqueous sodium hydroxide solution and extract with an organic solvent.
-
Dry the organic extract, filter, and concentrate to yield this compound.
-
Dissolve the enantiomerically pure amine in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as HCl gas) while stirring.[3]
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.[4][5]
-
Quantitative Data Summary
The following tables summarize typical yields and conditions for reactions analogous to those described in the protocols. Note that specific results for the target molecule may vary and optimization is recommended for large-scale synthesis.
Table 1: Synthesis of Substituted Pyridines via Cross-Coupling
| Coupling Partners | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromopyridine + Aryl Grignard | Pd(dppf)Cl₂ | THF | 70-90 | General knowledge |
| 3-Chloropyridine + Arylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 60-85 |[6] |
Table 2: Reduction of Substituted Pyridines
| Substrate | Catalyst | Solvent | Pressure (psi) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Benzylpyridine | Rh/C | Methanol | 725 | >95 | [2] |
| Substituted Pyridinium Salts | Rh-JosiPhos | Methanol | 145 | up to 99 |[1] |
Table 3: Enantioselective Resolution of Amines
| Amine | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| 2-Arylpiperidines | (-)-Sparteine mediated | Diethyl ether | 40-50 (of one enantiomer) | >98 | [7] |
| Various amines | Chiral hydroxamic acid | Dichloromethane | Variable | up to >99 |[8] |
Visualizations
Diagrams
Caption: Overall synthetic workflow for this compound HCl.
Caption: Alternative asymmetric hydrogenation route.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the large-scale synthesis of this compound hydrochloride. The outlined methods are based on well-established and scalable chemical transformations. Researchers and drug development professionals can use this information as a foundation for process development and optimization, ensuring the efficient and reliable production of this critical chiral intermediate. Further process optimization and safety assessments are recommended before implementation on a manufacturing scale.
References
- 1. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 5. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (S)-3-(4-Fluorobenzyl)piperidine in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(4-Fluorobenzyl)piperidine is a key heterocyclic scaffold prevalent in a multitude of biologically active compounds and serves as a crucial starting point for the development of novel therapeutics.[1] The inherent structural features of the piperidine ring, such as its conformational flexibility and basic nitrogen atom, offer multiple avenues for chemical modification.[2] Derivatization of this scaffold is a fundamental strategy in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies.[3] SAR studies are essential for understanding how specific structural modifications influence the biological activity of a molecule, thereby guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1]
This document provides detailed protocols for the derivatization of this compound via common and effective synthetic methodologies, including N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling. These methods allow for the systematic exploration of the chemical space around the core scaffold to elucidate critical SAR insights.
Derivatization Strategies for SAR Studies
The primary sites for derivatization on the this compound scaffold are the secondary amine of the piperidine ring and potentially the aromatic rings. The piperidine nitrogen allows for a wide range of substitutions to probe the effects of varying steric bulk, electronics, and hydrogen bonding capabilities. The aromatic rings offer sites for further functionalization, often through cross-coupling reactions, to explore interactions with specific binding pockets of a biological target.
Caption: Derivatization workflow for this compound.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the secondary amine of the piperidine with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol details the synthesis of N-alkylated derivatives through reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or DCM in a round-bottom flask.
-
If the amine salt is used, add a base like triethylamine (1.2 eq) to free the amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines the palladium-catalyzed cross-coupling of a pre-functionalized this compound derivative (e.g., containing a bromo-substituent on the benzyl ring) with a boronic acid.
Materials:
-
Bromo-functionalized this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the bromo-functionalized this compound derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired biaryl compound.[4][5]
Data Presentation for SAR Studies
The systematic derivatization of the this compound scaffold allows for the generation of a library of analogs. The biological activity of these compounds should be evaluated in relevant assays to determine key SAR trends. The data should be organized in a clear and concise manner to facilitate analysis.
Table 1: Representative SAR Data for N-Acylated Derivatives
| Compound ID | R Group | Target Binding Affinity (Ki, nM) | In vitro Potency (IC50, µM) |
| 1a | Phenyl | 15.2 | 0.5 |
| 1b | 4-Chlorophenyl | 8.9 | 0.2 |
| 1c | 4-Methoxyphenyl | 25.6 | 1.1 |
| 1d | Thiophene-2-yl | 12.1 | 0.4 |
Table 2: Representative SAR Data for N-Alkylated Derivatives
| Compound ID | R Group | Target Binding Affinity (Ki, nM) | In vitro Potency (IC50, µM) |
| 2a | Benzyl | 35.8 | 2.5 |
| 2b | 4-Fluorobenzyl | 22.1 | 1.8 |
| 2c | Pyridin-3-ylmethyl | 18.5 | 1.2 |
| 2d | Cyclohexylmethyl | 50.2 | 4.7 |
Logical Relationships in SAR Analysis
The analysis of the SAR data allows for the development of a logical framework to guide further optimization efforts.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (S)-3-(4-Fluorobenzyl)piperidine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(4-Fluorobenzyl)piperidine is a chiral, saturated heterocyclic compound that represents a valuable fragment for fragment-based drug design (FBDD). Its three-dimensional structure, conferred by the piperidine ring, provides access to chemical space often unexplored by the flat, aromatic compounds that dominate many fragment libraries. The presence of a fluorine atom on the benzyl moiety offers opportunities for modulating pharmacokinetic properties and forming specific interactions with biological targets. Piperidine scaffolds are prevalent in numerous approved drugs, highlighting their significance in medicinal chemistry.[1][2][3] This document provides an overview of the potential applications of this compound in FBDD, along with exemplary protocols for its use in screening campaigns.
While direct quantitative data for the fragment-based screening of this compound is not extensively available in public literature, the broader class of fluorobenzylpiperidine derivatives has shown significant biological activity. For instance, derivatives of the isomeric 4-(4-fluorobenzyl)piperidine have been investigated as high-affinity ligands for the dopamine transporter, demonstrating the potential of this chemical motif to interact with specific biological targets.
Data Presentation: Activity of Structurally Related Compounds
The following table summarizes quantitative data for a derivative of the closely related 4-(4-fluorobenzyl)piperidine, illustrating the biological activity of this scaffold. This data is provided as an example of the potential for developing potent ligands from fluorobenzylpiperidine fragments.
| Compound/Derivative | Target | Assay Type | Quantitative Data (IC₅₀) | Reference |
| (+/-)-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | 0.46 nM | J Med Chem. 2003 Mar 27;46(7):1229-40. |
| (+/-)-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | 4.05 nM | J Med Chem. 2003 Mar 27;46(7):1229-40. |
Mandatory Visualizations
Logical Relationships in Fragment-Based Drug Design
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimization of reaction conditions for (S)-3-(4-Fluorobenzyl)piperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (S)-3-(4-Fluorobenzyl)piperidine.
Experimental Protocol: Enantioselective Synthesis of this compound
This protocol is adapted from established methods for the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines.
Overall Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
Pyridine
-
Phenyl chloroformate (PhOCOCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
4-Fluorobenzylboronic acid
-
[Rh(cod)OH]₂ (Rhodium(I) 1,5-cyclooctadiene complex dimer)
-
(S)-SEGPHOS (Chiral ligand)
-
Cesium hydroxide (CsOH)
-
Toluene
-
Tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Appropriate solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
-
Reagents for N-deprotection (e.g., trifluoroacetic acid for Boc group)
Procedure:
Step 1: Synthesis of N-Phenylcarbonyl-1,2-dihydropyridine
-
To a solution of pyridine in methanol at -78 °C under an inert atmosphere, add sodium borohydride portion-wise.
-
After stirring for 15 minutes, add phenyl chloroformate dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with aqueous NaOH and HCl, then dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to yield N-phenylcarbonyl-1,2-dihydropyridine.
Step 2: Rh-Catalyzed Asymmetric Arylation
-
In a glovebox, charge a vial with [Rh(cod)OH]₂ and (S)-SEGPHOS.
-
Add a degassed 1:1:1 mixture of toluene:THP:H₂O.
-
Add aqueous cesium hydroxide and stir the mixture at 70 °C for 10 minutes to form the active catalyst.
-
To the catalyst solution, add 4-fluorobenzylboronic acid followed by N-phenylcarbonyl-1,2-dihydropyridine.
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and pass it through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain N-phenylcarbonyl-(S)-3-(4-fluorobenzyl)-1,2,3,6-tetrahydropyridine.
Step 3: Reduction and Deprotection
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add 10 mol% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Perform the deprotection of the N-phenylcarbonyl group under appropriate conditions to yield the final product, this compound.
-
Purify the final product by column chromatography or crystallization of a salt (e.g., hydrochloride or tartrate).
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key data for the optimization of the Rh-catalyzed asymmetric arylation step. While specific data for 4-fluorobenzylboronic acid is limited, the trends observed for similar arylboronic acids are presented.
Table 1: Effect of Chiral Ligand on Enantioselectivity
| Entry | Ligand | Yield (%) | enantiomeric excess (%) |
| 1 | (S)-SEGPHOS | 81 | 96 |
| 2 | (S)-BINAP | 75 | 92 |
| 3 | (R)-MeO-BIPHEP | 68 | 88 |
| 4 | Josiphos-type ligand | <10 | N/A |
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent System | Yield (%) | enantiomeric excess (%) |
| 1 | Toluene/THP/H₂O (1:1:1) | 81 | 96 |
| 2 | Dioxane/H₂O (1:1) | 65 | 90 |
| 3 | THF/H₂O (1:1) | 72 | 93 |
| 4 | Toluene | 45 | 85 |
Troubleshooting Guide
Caption: Troubleshooting flowchart for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields can stem from several factors. Firstly, ensure your rhodium catalyst and chiral ligand are of high quality and handled under strictly inert conditions to prevent deactivation. Secondly, the quality of the 4-fluorobenzylboronic acid is crucial; it can degrade over time, leading to lower reactivity. Finally, reaction parameters such as temperature and concentration are critical. Lower concentrations can lead to poor conversion.[1][2]
Q2: I am observing poor enantioselectivity (low ee). How can I improve it?
A2: Poor enantioselectivity is a common challenge in asymmetric catalysis. The choice of chiral ligand is the most significant factor influencing the enantiomeric excess.[1][2] We recommend screening different ligands, such as (S)-BINAP or other commercially available options (see Table 1). The solvent system also plays a critical role; a systematic screening of solvents is advised (see Table 2). Ensure that your chiral ligand is enantiomerically pure, as even small impurities of the other enantiomer can significantly reduce the overall ee of the product.
Q3: The reaction is not going to completion, even after extended reaction times. What should I do?
A3: If the reaction stalls, consider increasing the catalyst loading, for instance, from 3 mol% to 5 mol% of the rhodium precursor. You can also try incrementally increasing the reaction temperature, for example, from 70 °C to 80 °C, while carefully monitoring for the formation of side products. Ensure that the reaction mixture is being stirred efficiently, as mass transfer limitations can sometimes hinder the reaction rate.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: The final product, this compound, is a basic amine and can be purified by silica gel column chromatography. However, tailing on the column is a common issue. To mitigate this, you can pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes). Alternatively, for higher purity, consider forming a salt of the piperidine, such as the hydrochloride or tartrate salt, which can then be purified by recrystallization.[3][4] The free base can be regenerated by treatment with a base.
Q5: What are the most common side reactions to look out for?
A5: In the rhodium-catalyzed arylation step, a common side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants. During the hydrogenation step, over-reduction of the aromatic fluorine-carbon bond is a possibility, though typically not favored under standard Pd/C hydrogenation conditions. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to avoid this.
References
common side products in the synthesis of 3-benzylpiperidines
Technical Support Center: Synthesis of 3-Benzylpiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-benzylpiperidines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing 3-benzylpiperidine via catalytic hydrogenation of 3-benzylpyridine?
A1: The catalytic hydrogenation of a substituted pyridine is a common route, but it can lead to several side products. The primary issues are incomplete reduction of the pyridine ring and hydrogenolysis of the benzyl group.
-
Incomplete Reduction: This results in the formation of various tetrahydropyridine isomers. The reaction may stall at this intermediate stage due to catalyst deactivation or suboptimal reaction conditions.
-
Hydrogenolysis (Debenzylation): Over-reduction or harsh conditions can cleave the C-C bond between the benzyl group and the piperidine ring, leading to the formation of toluene and 3-methylpiperidine.
-
Hydrodehalogenation: If the benzyl group contains halogen substituents (e.g., chloro, bromo), these can be removed via hydrogenolysis, leading to an undesired, dehalogenated final product.
Q2: I am using a Grignard reaction on an N-protected 3-piperidone and observing a significant amount of an unsaturated byproduct. What is it and how can I prevent it?
A2: This is a common issue. The initial Grignard addition forms a tertiary alcohol intermediate. This intermediate is prone to elimination (dehydration) under acidic workup conditions or upon heating, which forms a tetrahydropyridine derivative.
To prevent this:
-
Use a mild workup: Employ a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of a strong acid.
-
Control the temperature: Keep the reaction and workup temperatures low to minimize the rate of the elimination reaction.
-
Direct deoxygenation: Some methods cleverly use reagents like triethylsilane with an acid to directly reduce the tertiary alcohol to the desired 3-benzylpiperidine, bypassing the isolation of the alcohol and preventing elimination[1].
Q3: My one-pot synthesis from pyridine-3-carboxaldehyde and a Grignard reagent is yielding the aryl-3-pyridyl-methanol intermediate instead of the final product. How can I resolve this?
A3: This synthetic route involves two key steps after the initial Grignard addition: deoxygenation of the resulting alcohol and saturation of the pyridine ring[2]. If the reaction stalls at the methanol intermediate, it indicates a failure in the subsequent reduction steps.
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) or other catalyst is fresh and active. Catalyst poisoning can be an issue.
-
Hydrogen Pressure: The deoxygenation and ring saturation steps often require sufficient hydrogen pressure. Ensure your system is maintaining the required pressure throughout the reaction.
-
Reaction Conditions: The choice of solvent and temperature is crucial. Glacial acetic acid is often used as the solvent for this one-pot reaction, as it facilitates both deoxygenation and hydrogenation[2]. Ensure the temperature is adequate for the reaction to proceed to completion.
Q4: During N-debenzylation of a piperidine derivative to obtain the free amine, I am observing incomplete reaction and other byproducts. What could be the cause?
A4: N-debenzylation, typically achieved through catalytic hydrogenation, can be challenging.
-
Catalyst Poisoning: The nitrogen atom of the piperidine can act as a poison to the palladium catalyst, inhibiting its activity[3]. Adding a small amount of acid (e.g., acetic acid or HCl) can protonate the amine, preventing it from coordinating to the catalyst surface and improving the reaction rate[3][4][5].
-
Steric Hindrance: Bulky substituents on the piperidine ring or near the nitrogen can sterically hinder the approach of the molecule to the catalyst surface, slowing down the reaction.
-
Alternative Byproducts: Depending on the debenzylation method, other side reactions can occur. For instance, using strong oxidants can lead to undesired oxidation of other functional groups.
Troubleshooting Guides
Guide 1: Incomplete Pyridine Ring Reduction
This guide addresses the issue of isolating tetrahydropyridine intermediates during the catalytic hydrogenation of 3-benzylpyridine.
| Potential Cause | Proposed Solution | Experimental Notes |
| Catalyst Deactivation | Use a fresh batch of catalyst (e.g., Pd/C, PtO₂, Rh/C). Perform the reaction under an inert atmosphere to prevent oxidation of the catalyst. | Rhodium catalysts have shown high efficacy for hydrogenating substituted pyridines, sometimes under milder conditions than palladium or platinum[6]. |
| Insufficient Hydrogen | Increase hydrogen pressure according to literature protocols. Ensure there are no leaks in the hydrogenation apparatus. | Typical pressures range from 50 psi to several hundred psi. Consult specific procedures for optimal pressure. |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction rate and selectivity. Screen acidic, protic, or aprotic solvents (e.g., acetic acid, ethanol, methanol, THF). | Acetic acid often accelerates the reduction of pyridine rings. |
| Reaction Time/Temp | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. | Be cautious, as prolonged times or higher temperatures can increase the risk of debenzylation. |
Guide 2: Formation of Dibenzyl Byproduct
This guide focuses on the formation of N,N-dibenzylated or related dimeric impurities, which can occur during N-alkylation steps if not carefully controlled. A well-documented analog is the formation of dibenzylpiperazine (DBZP) as a byproduct in benzylpiperazine (BZP) synthesis[7].
| Potential Cause | Proposed Solution | Experimental Notes |
| Over-alkylation | Use a stoichiometric amount (or slight excess) of the benzylating agent (e.g., benzyl bromide). Add the alkylating agent slowly to the reaction mixture. | This minimizes the concentration of the alkylating agent at any given time, reducing the chance of a second alkylation event. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the amine, benzylating agent, and base. | An excess of the benzylating agent is a common cause of over-alkylation. |
| Reaction Conditions | Lower the reaction temperature to reduce the rate of the second alkylation, which may have a higher activation energy. | Monitor the reaction closely to stop it once the desired mono-benzylated product is formed. |
Experimental Protocols
Protocol: One-Pot Synthesis of 3-(Substituted benzyl)piperidines
This protocol is adapted from a facile synthesis method involving a Grignard reaction followed by one-pot deoxygenation and ring saturation[2].
Step 1: Grignard Reaction
-
To a solution of a substituted phenylmagnesium bromide (Grignard reagent) in THF, slowly add a solution of pyridine-3-carboxaldehyde at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude aryl-3-pyridyl-methanol intermediate.
Step 2: One-Pot Deoxygenation and Hydrogenation
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture (e.g., to 60-80 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by GC-MS for the disappearance of the intermediate and the formation of the final product.
-
After completion, cool the reaction, filter the catalyst through a pad of Celite, and neutralize the filtrate with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, dry, and purify by column chromatography or distillation.
Visualizations
Caption: Common reaction pathways in the catalytic hydrogenation of 3-benzylpyridine.
Caption: A logical workflow for troubleshooting unexpected side products.
References
- 1. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chiral Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying chiral piperidine derivatives?
A1: The three main strategies for resolving racemic mixtures of chiral piperidine derivatives are:
-
Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). SFC is often favored for being a "greener" technique with faster separation times.[1][2][3]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperidine derivative (a base) with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[4][5]
-
Enzymatic Resolution: This highly selective method uses enzymes, such as lipases or esterases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[6][7][8][9]
Q2: When should I choose chiral chromatography over crystallization or enzymatic resolution?
A2: The choice of method depends on several factors, including the scale of the purification, the properties of the compound, and available resources.
-
Chiral Chromatography (HPLC/SFC) is ideal for analytical to semi-preparative scales, offering high resolution and rapid method development.[2][10][11] It is particularly useful when crystallization is difficult or when both enantiomers are desired in high purity.
-
Diastereomeric Salt Crystallization is often more cost-effective for large-scale production.[5] However, it can be time-consuming to develop a suitable protocol and may result in lower yields of the desired enantiomer.[6]
-
Enzymatic Resolution provides excellent enantioselectivity under mild conditions.[7][8] It can be a good option for specific substrates but may require screening for a suitable enzyme and can be limited by substrate scope.[9]
Q3: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for chiral piperidine purification?
A3: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. For chiral separations of piperidine derivatives, SFC offers several advantages over traditional HPLC:
-
Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster column equilibration, leading to shorter analysis times.[2]
-
Greener Chemistry: SFC significantly reduces the consumption of toxic organic solvents, making it a more environmentally friendly option.[1][2]
-
Improved Efficiency: SFC often provides better peak shapes and higher efficiency for basic compounds like piperidines.[10]
-
Simplified Post-Processing: The CO2 mobile phase evaporates upon depressurization, simplifying the recovery of the purified compound.[12]
Troubleshooting Guides
Chiral Chromatography (HPLC & SFC)
Q: I am observing poor peak shape (tailing or fronting) for my piperidine derivative on a chiral column. How can I improve it?
A: Poor peak shape for basic compounds like piperidines is a common issue in chiral chromatography. Here are several strategies to address this:
-
Mobile Phase Additives: The most effective approach is often the addition of acidic or basic modifiers to the mobile phase.
-
For basic piperidine derivatives, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) can significantly improve peak symmetry by masking residual silanol groups on the stationary phase.[13]
-
A combination of an acid (e.g., trifluoroacetic acid - TFA) and a base (e.g., TEA) can also be highly effective, improving both peak shape and selectivity.[10]
-
-
Column Choice: Consider using a chiral stationary phase specifically designed for the separation of amines or one that is more robust to basic conditions. Polysaccharide-based CSPs are often a good choice.[13]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. A solvent mismatch can lead to peak distortion.[14]
-
Derivatization: In some cases, derivatizing the piperidine nitrogen (e.g., with an acetyl or tosyl group) can improve its chromatographic behavior and UV detection if the compound lacks a chromophore.[15][16]
Q: My chiral separation shows low resolution (Rs < 1.5). What parameters can I adjust to improve it?
A: Improving resolution requires optimizing selectivity (α) and/or efficiency (N).
-
Mobile Phase Composition:
-
Solvent Ratio: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the hexane or CO2.[15]
-
Modifier Type: Changing the organic modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity.
-
-
Temperature: Adjusting the column temperature can impact selectivity. It's recommended to screen a range of temperatures (e.g., 10°C to 40°C).
-
Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase the run time.[15]
-
Chiral Stationary Phase (CSP): If optimization of the above parameters is unsuccessful, screening different CSPs is the next logical step. Different chiral selectors can offer vastly different selectivities for the same compound.
Diastereomeric Salt Crystallization
Q: I am struggling to form crystals of the diastereomeric salt. What can I do?
A: Crystal formation is a critical and often challenging step.
-
Solvent Screening: The choice of solvent is crucial. Screen a wide range of solvents with varying polarities. A good solvent system will dissolve the diastereomeric salt at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling.[17]
-
Resolving Agent: The chiral resolving agent plays a key role. If one chiral acid (e.g., L-tartaric acid) does not yield good crystals, try others like mandelic acid or dibenzoyl-L-tartaric acid.[4]
-
Supersaturation: Control the rate of cooling and consider techniques like anti-solvent addition to induce crystallization.
-
Seeding: If you have a small amount of the desired diastereomerically pure salt, use it to seed the supersaturated solution.
Q: The enantiomeric excess (e.e.) of my crystallized product is low. How can I improve it?
A: Low e.e. indicates that the two diastereomeric salts are co-crystallizing or that the desired salt is not precipitating with high selectivity.
-
Recrystallization: Perform one or more recrystallizations of the obtained solid. This is often necessary to achieve high enantiomeric purity.[6]
-
Optimize Crystallization Conditions:
-
Temperature Profile: A slower cooling rate can lead to more selective crystallization.
-
Solvent System: Fine-tuning the solvent mixture can improve the solubility difference between the diastereomers.[5]
-
-
Purity of Starting Material: Ensure the starting racemic piperidine derivative is of high purity, as impurities can interfere with crystallization.
Quantitative Data Summary
Table 1: Comparison of Chiral Purification Methods for Piperidine Derivatives
| Parameter | Chiral HPLC/SFC | Diastereomeric Salt Crystallization | Enzymatic Resolution |
| Typical Scale | Analytical to Grams | Grams to Kilograms | Milligrams to Grams |
| Typical e.e. | >99% | 90-99% (often requires recrystallization) | >95% |
| Typical Yield | >90% (for the collected fraction) | <50% (for a single enantiomer) | <50% (for a single enantiomer) |
| Development Time | Fast (hours to days) | Moderate to Slow (days to weeks) | Moderate (requires enzyme screening) |
| Cost | High (equipment and columns) | Low to Moderate (solvents and resolving agents) | Moderate (enzymes and co-factors) |
Detailed Experimental Protocols
Protocol 1: Chiral SFC Method Development for a Piperidine Derivative
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA, IB, or IC column.
-
Initial Screening Mobile Phase:
-
Supercritical CO2 as the primary mobile phase.
-
Methanol as the co-solvent.
-
Start with a gradient of 5% to 40% methanol over 5-10 minutes.
-
Add a basic modifier: 0.1% diethylamine (DEA) to the methanol co-solvent to improve peak shape.
-
-
Optimization:
-
If separation is observed, switch to an isocratic method to optimize the methanol percentage for the best resolution.
-
If resolution is poor, screen other co-solvents like ethanol or isopropanol.
-
Vary the column temperature (e.g., 25°C, 30°C, 35°C) and back pressure (e.g., 100 bar, 150 bar) to fine-tune the separation.
-
-
Sample Preparation: Dissolve the piperidine derivative in the mobile phase co-solvent at a concentration of approximately 1 mg/mL.
Protocol 2: Diastereomeric Salt Crystallization of a Racemic Piperidine
-
Selection of Resolving Agent: Choose a commercially available chiral acid such as (+)-dibenzoyl-D-tartaric acid or (S)-(+)-mandelic acid.[4]
-
Stoichiometry: In a suitable flask, dissolve 1.0 equivalent of the racemic piperidine derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Salt Formation: Add 0.5 equivalents of the chiral resolving agent to the solution. Heating may be required to achieve full dissolution.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator.
-
If crystallization is still not observed, slowly add an anti-solvent (e.g., diethyl ether or heptane) until turbidity is observed, then allow it to stand.
-
-
Isolation and Analysis:
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals.
-
To determine the enantiomeric excess, liberate the free base from the salt by treatment with a base (e.g., aqueous NaOH) and extraction with an organic solvent.
-
Analyze the e.e. of the free base by chiral HPLC or SFC.
-
-
Enrichment: If the e.e. is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent system.
Visual Guides
Caption: Workflow for Chiral SFC Method Development.
Caption: Troubleshooting Guide for Poor Peak Shape in Chiral Chromatography.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. selvita.com [selvita.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. unchainedlabs.com [unchainedlabs.com]
preventing racemization of (S)-3-(4-Fluorobenzyl)piperidine during reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (S)-3-(4-Fluorobenzyl)piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the enantiomeric purity of this chiral building block during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture of equal parts of both enantiomers (a racemic mixture). In drug development, different enantiomers of a chiral molecule can have significantly different pharmacological activities and toxicities. Therefore, maintaining the enantiomeric purity of this compound is critical to ensure the desired therapeutic effect and safety profile of the final drug candidate.
Q2: What are the potential mechanisms that can cause racemization in 3-substituted piperidines?
The primary concern for racemization at the C3 position of this compound is the potential for deprotonation of the benzylic proton, which is alpha to the aromatic ring. Under basic conditions, this proton can be abstracted to form a planar carbanion or a related resonance-stabilized intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers. While less common for this specific structure, strongly acidic conditions and high temperatures could also potentially contribute to racemization through other mechanisms, such as reversible ring-opening or the formation of an achiral intermediate.
Q.3: Can the nitrogen atom in the piperidine ring contribute to stereochemical instability?
Yes, the nitrogen atom in a piperidine ring can undergo inversion. While this does not directly cause racemization at the C3 chiral center, it can influence the conformational equilibrium of the molecule. In a substituted piperidine, the nitrogen atom and the C3 carbon are both stereogenic centers. Changes in the nitrogen's configuration can affect the relative stability of diastereomeric transition states in a reaction, which could indirectly influence the propensity for racemization at C3 under certain conditions.[1]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During N-Alkylation or N-Acylation
Symptoms:
-
You start with enantiomerically pure this compound, but after performing an N-alkylation or N-acylation reaction, chiral HPLC analysis shows a mixture of enantiomers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Strongly Basic Conditions | Use milder, non-nucleophilic bases. Avoid strong bases like LDA or n-BuLi if possible, as they can deprotonate the benzylic proton. Consider using hindered bases like diisopropylethylamine (DIPEA) or proton sponge. | Protocol 1: Racemization-Free N-Benzylation 1. To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add diisopropylethylamine (DIPEA) (1.5 eq).2. Add benzyl bromide (1.1 eq) dropwise at 0 °C.3. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).4. Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography. |
| High Reaction Temperatures | Perform the reaction at the lowest effective temperature. Elevated temperatures can provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization. | Protocol 2: Low-Temperature N-Acylation 1. Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane (DCM).2. Cool the solution to 0 °C.3. Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.4. Maintain the temperature at 0 °C for the duration of the reaction, monitoring for completion.5. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry, and concentrate. |
| Prolonged Reaction Times | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the compound is exposed to potentially racemizing conditions. | Utilize in-situ monitoring techniques like TLC or LC-MS to determine the reaction endpoint accurately. |
Issue 2: Racemization During N-Boc Deprotection
Symptoms:
-
You have an N-Boc protected this compound derivative with high enantiomeric purity. After removing the Boc group, you observe a decrease in enantiomeric excess.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Harsh Acidic Conditions | While generally robust to acid-catalyzed racemization at the C3 position, prolonged exposure to strong acids at elevated temperatures should be avoided. Use the mildest effective acidic conditions for deprotection. | Protocol 3: Mild N-Boc Deprotection 1. Dissolve the N-Boc protected piperidine in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.2. Add a solution of HCl in a solvent that allows for precipitation of the hydrochloride salt, such as 4M HCl in dioxane or HCl in diethyl ether, at 0 °C.3. Stir at 0 °C or room temperature and monitor the reaction progress.4. Once the reaction is complete, the product hydrochloride salt can often be isolated by filtration. |
| Presence of a Base after Work-up | Ensure all acidic reagents are thoroughly removed during the work-up. Residual base from a neutralization step could potentially lead to racemization if the free amine is heated in subsequent steps. | After neutralization of the acidic deprotection mixture, perform multiple extractions and washes to ensure complete removal of any base used. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the loss of enantiomeric excess (e.e.) under various reaction conditions. Note: This data is illustrative and may not represent actual experimental results.
| Reaction Type | Reagent/Condition | Temperature (°C) | Time (h) | Starting e.e. (%) | Final e.e. (%) |
| N-Alkylation | NaH, Benzyl bromide in THF | 60 | 12 | 99 | 85 |
| N-Alkylation | K₂CO₃, Benzyl bromide in ACN | 80 | 24 | 99 | 95 |
| N-Alkylation | DIPEA, Benzyl bromide in ACN | 25 | 6 | >99 | >99 |
| N-Acylation | Pyridine, Acetyl chloride | 25 | 2 | >99 | >99 |
| Boc Deprotection | 4M HCl in Dioxane | 25 | 1 | 98 | 98 |
| Boc Deprotection | TFA in DCM | 25 | 1 | 98 | 97.5 |
Experimental Protocols
Protocol 4: Chiral HPLC Analysis of this compound
To determine the enantiomeric purity of 3-(4-Fluorobenzyl)piperidine, derivatization followed by chiral HPLC is often necessary.
-
Derivatization: React the piperidine with a suitable chiral derivatizing agent or an achiral tag that introduces a chromophore for UV detection. For example, reaction with benzoyl chloride can yield the corresponding benzamide.
-
Chromatography Conditions:
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength appropriate for the derivatized compound (e.g., 254 nm for a benzamide derivative).
-
Flow Rate and Temperature: These parameters should be optimized to achieve good resolution and peak shape.
-
Visualizations
Caption: Base-catalyzed racemization pathway.
Caption: Troubleshooting workflow for racemization.
References
Technical Support Center: Enantioselective Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective synthesis of piperidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Enantioselectivity in Asymmetric Hydrogenation of Pyridinium Salts
Q: My iridium-catalyzed asymmetric hydrogenation of a 2-substituted pyridinium salt is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A: Low enantioselectivity in this reaction can stem from several factors. Here's a systematic troubleshooting guide:
-
Ligand Choice: The chiral ligand is crucial for achieving high enantioselectivity. If you are observing low ee, consider screening a panel of chiral ligands. For iridium-catalyzed hydrogenations, phosphine-based ligands like (R)-SynPhos or MeO-BoQPhos have shown excellent results in specific applications.[1] The electronic and steric properties of the ligand must be well-matched to the substrate.
-
Solvent System: The polarity and coordinating ability of the solvent can significantly influence the catalytic activity and enantioselectivity. A mixture of a non-coordinating solvent like toluene or dichloromethane (DCM) is often a good starting point.[1] Experiment with different solvent ratios or consider other solvents like THF or 1,4-dioxane.
-
Hydrogen Pressure and Temperature: These parameters can affect the kinetics of the reaction and the stability of the catalyst-substrate complex. While higher pressure generally increases the reaction rate, it might negatively impact enantioselectivity. A systematic optimization of both temperature and pressure is recommended. A typical starting point is 600 psi of H₂ at 28°C.[1]
-
Purity of Starting Materials: Ensure the pyridinium salt substrate and all reagents are of high purity. Impurities can poison the catalyst or interfere with the reaction mechanism.
-
Catalyst Pre-formation: Pre-stirring the iridium precursor (e.g., [{Ir(cod)Cl}₂]) and the chiral ligand for a short period (e.g., 20-30 minutes) before adding the substrate can lead to a more active and well-defined catalytic species.[1]
2. Poor Yield in Rhodium-Catalyzed Asymmetric Carbometalation
Q: I am attempting a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine with a boronic acid, but the yield of my desired 3-substituted tetrahydropyridine is consistently low. What should I investigate?
A: Low yields in this transformation can be attributed to several factors related to the starting materials, catalyst system, and reaction conditions.
-
Dihydropyridine Stability and Purity: Dihydropyridines can be unstable and prone to oxidation back to the corresponding pyridine.[2] Ensure your dihydropyridine is pure and handled under an inert atmosphere. Recrystallization can sometimes be necessary to obtain high-purity starting material.[2] The choice of protecting group on the nitrogen is also critical; carbamates have been shown to be effective.[2]
-
Catalyst and Ligand Selection: The combination of the rhodium precursor (e.g., [Rh(cod)(OH)]₂) and the chiral ligand (e.g., (S)-Segphos) is critical for both yield and enantioselectivity.[2] If you are experiencing low conversion, consider screening other chiral bisphosphine ligands.
-
Base and Solvent System: The choice of base and the presence of water can be crucial. Aqueous cesium hydroxide has been shown to be essential for high yields in some cases, outperforming cesium carbonate.[2] A multiphasic solvent system, such as a mixture of THP, toluene, and water, can also be beneficial.[2]
-
Reaction Concentration: Running the reaction at a higher concentration (e.g., > 1 M) can sometimes improve the yield by favoring the desired bimolecular reaction.[2]
-
Side Reactions: Be aware of potential side reactions such as protodemetalation of the organorhodium intermediate or decomposition of the starting materials. Analyzing the crude reaction mixture by techniques like NMR or LC-MS can help identify byproducts and guide optimization.
3. Lack of Diastereoselectivity in Piperidine Ring Formation
Q: I am performing a cyclization reaction to form a polysubstituted piperidine ring, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity often depends on controlling the conformation of the transition state during the ring-forming step.
-
Substrate Control: The existing stereocenters in your acyclic precursor will influence the facial selectivity of the cyclization. Modifying substituents to create a stronger steric bias can favor the formation of one diastereomer.
-
Catalyst/Reagent Control: In catalyst- or reagent-mediated cyclizations, the chiral environment provided by the catalyst or reagent dictates the stereochemical outcome. For instance, in a hydrogenation of a substituted pyridine, the choice of a chiral catalyst and its interaction with the substrate will determine the diastereoselectivity of the final piperidine.[3]
-
Thermodynamic vs. Kinetic Control: Consider whether your reaction is under kinetic or thermodynamic control. A kinetically controlled reaction will favor the product that is formed fastest, while a thermodynamically controlled reaction will favor the most stable product. Adjusting the reaction temperature, time, or using a base to allow for epimerization can sometimes be used to favor the desired diastereomer.[3] For example, base-mediated epimerization of a less stable cis-piperidine can lead to the more stable trans-isomer.[3]
-
Protecting Groups: The nature of the nitrogen protecting group can influence the conformational preferences of the transition state, thereby affecting diastereoselectivity. For instance, N-Boc and N-benzyl groups can lead to different stereochemical outcomes in hydrogenation reactions.[3]
Data Presentation
Table 1: Optimization of Rh-Catalyzed Asymmetric Carbometalation of Dihydropyridine [2]
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Segphos | aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | 81 | 96 |
| 2 | (S)-Segphos | aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | Low Conversion | - |
| 3 | Other C₂-symmetric bisphosphines | aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | < 81 | - |
| 4 | Chiral diene ligands | aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | Poor Reactivity | - |
| 5 | Ferrocene-based ligands | aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | Poor Reactivity | - |
| 6 | aq. Cs₂CO₃ | THP:Toluene:H₂O (1:1:1) | 70 | Lower Conversion | - | |
| 7 | Cs₂CO₃ | THP:Toluene (1:1) | 70 | Trace Product | - |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts [1]
| Substrate | Ligand | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) | ee (%) |
| N-benzyl-2-phenylpyridinium bromide | (R)-SynPhos | Toluene/DCM (1:1) | 600 | 28 | 95 | 96 |
| N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | (R)-SynPhos | Toluene/DCM (1:1) | 600 | 28 | 94 | 95 |
| N-benzyl-2-(4-chlorophenyl)pyridinium bromide | (R)-SynPhos | Toluene/DCM (1:1) | 600 | 28 | 96 | 97 |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) to a vial containing a mixture of toluene and dichloromethane (1:1, 1.0 mL).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Setup: In a stainless steel autoclave, place the 2-substituted pyridinium salt substrate (0.25 mmol).
-
Transfer the pre-formed catalyst solution to the autoclave using a syringe.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 600 psi.
-
Stir the reaction mixture at 28°C for 20-24 hours.
-
Work-up: Carefully release the hydrogen pressure.
-
Add saturated sodium carbonate solution to the reaction mixture and stir for 15-30 minutes.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Asymmetric Carbometalation of a Dihydropyridine [2]
-
Reaction Setup: To a vial under an inert atmosphere, add [Rh(cod)(OH)]₂ (1 mol%), (S)-Segphos (2.2 mol%), the dihydropyridine substrate (1.0 equiv), and the arylboronic acid (1.2 equiv).
-
Add a degassed solvent mixture of tetrahydropyran (THP), toluene, and water (1:1:1) to achieve a concentration of > 1 M with respect to the dihydropyridine.
-
Add aqueous cesium hydroxide (2.0 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to 70°C with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
troubleshooting low conversion in N-alkylation of secondary amines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in the N-alkylation of secondary amines.
Troubleshooting Guide: Low Conversion
Low conversion in the N-alkylation of a secondary amine to a tertiary amine can be attributed to several factors. Follow this guide to diagnose and resolve common issues in your reaction.
Question: My N-alkylation reaction is showing low conversion to the desired tertiary amine. What are the most common causes and how can I fix them?
Answer:
Low conversion is a frequent challenge in N-alkylation. The primary factors to investigate are steric hindrance, the reactivity of your electrophile (alkylating agent), the choice of base and solvent, and the reaction conditions. Over-alkylation to a quaternary ammonium salt can also be a competing process, although it is less common when starting from a secondary amine compared to a primary amine.[1][2]
Below is a systematic approach to troubleshoot your reaction.
Frequently Asked Questions (FAQs)
Issue 1: Steric Hindrance
Q1: I am trying to alkylate a bulky secondary amine with a sterically demanding alkyl halide, and the reaction is very slow. What can I do?
A1: Steric hindrance is a major factor that slows down the rate of SN2 reactions.[3][4] When both the amine and the alkylating agent are sterically hindered, the nucleophilic attack is impeded.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider using a high-boiling point solvent like DMF or DMSO.
-
Prolong Reaction Time: Highly hindered reactions may require extended reaction times, sometimes up to 48-72 hours.
-
Use a More Reactive Alkylating Agent: If you are using an alkyl chloride or bromide, switching to an alkyl iodide or triflate will significantly increase the reaction rate due to their superior leaving group ability.[5][6]
-
Consider Alternative Methods: For extremely hindered cases, traditional N-alkylation may not be feasible. Alternative methods like reductive amination might be more successful, though this would involve starting from a different precursor.[7][8]
Issue 2: Reactivity of the Alkylating Agent
Q2: My reaction with an alkyl chloride is not proceeding. Should I change the alkylating agent?
A2: Yes. The nature of the leaving group on the alkylating agent is critical. The reactivity order for SN2 reactions is R-I > R-OTf > R-Br > R-Cl. Alkyl chlorides are the least reactive and often require harsh conditions.
Recommendations:
-
Switch to Alkyl Bromides or Iodides: Alkyl bromides are a good balance of reactivity and stability. Alkyl iodides are highly reactive and often the best choice for difficult alkylations.[5][6]
-
In Situ Halide Exchange: You can add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to a reaction with an alkyl chloride or bromide. This generates the more reactive alkyl iodide in situ (Finkelstein reaction).[9]
| Alkylating Agent (R-X) | Leaving Group (X⁻) | Relative Reactivity | Typical Conditions |
| R-I | I⁻ (Iodide) | ~30,000 | Room Temp to 80 °C |
| R-Br | Br⁻ (Bromide) | ~200 | 50 °C to 120 °C |
| R-Cl | Cl⁻ (Chloride) | 1 | High Temp (>100 °C), often requires catalyst |
| R-OTs | TsO⁻ (Tosylate) | ~15,000 | Room Temp to 80 °C |
| R-OTf | TfO⁻ (Triflate) | ~1,400,000 | -20 °C to Room Temp |
Table 1: Relative reactivity of common alkylating agents.
Issue 3: Choice of Base and Solvent
Q3: I am seeing significant amounts of unreacted starting material. Is my base not strong enough?
A3: The base plays a crucial role in deprotonating the secondary amine, but more importantly, it neutralizes the acid (HX) formed during the reaction, driving the equilibrium forward.[10] If the base is too weak or insoluble, the reaction can stall.
Troubleshooting Steps:
-
Base Selection:
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used. Cesium carbonate is more soluble in organic solvents and can be more effective.[11][12]
-
Amine Bases: Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices as they do not compete in the alkylation reaction.[13] Triethylamine (TEA) can also be used but may lead to quaternary salt formation if it reacts with the alkyl halide.[14]
-
Stronger Bases: For weakly nucleophilic amines, stronger bases like sodium hydride (NaH) might be necessary, but these increase the risk of elimination side reactions.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the amine and the base, and they effectively solvate the cation of the transition state, accelerating SN2 reactions.[9][12][15]
-
Insolubility Issues: If your base (e.g., K₂CO₃) is poorly soluble in your solvent (e.g., acetone), the reaction will be slow.[12] Switching to a solvent like DMF where the base is more soluble can dramatically improve the reaction rate.
-
// Paths for non-hindered amine non_hindered [label="No (Standard Amine)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; base_non_hindered [label="Base: K₂CO₃, Cs₂CO₃, or DIPEA", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_non_hindered [label="Solvent: ACN, DMF", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"];
// Paths for hindered amine hindered [label="Yes (Hindered/Weakly Nucleophilic)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_hindered [label="Base: Cs₂CO₃, NaH, or KHMDS", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_hindered [label="Solvent: DMF, DMSO, or THF", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> amine_type; amine_type -> non_hindered [label="No"]; non_hindered -> base_non_hindered; base_non_hindered -> solvent_non_hindered;
amine_type -> hindered [label="Yes"]; hindered -> base_hindered; base_hindered -> solvent_hindered; } Decision tree for selecting the appropriate base and solvent.
Issue 4: Competing Elimination Reactions
Q4: I am observing an alkene byproduct in my reaction mixture. How can I suppress this elimination reaction?
A4: Elimination (E2) is a common side reaction that competes with substitution (SN2), especially with secondary or tertiary alkyl halides, sterically hindered substrates, or strong, bulky bases.[16]
Strategies to Minimize Elimination:
-
Use a Weaker, Less Hindered Base: Strong, bulky bases (e.g., t-BuOK) favor elimination. Switch to a milder base like K₂CO₃ or DIPEA.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired N-alkylation.
-
Choose a Primary Alkyl Halide: If possible, use a primary alkyl halide as they are much less prone to elimination than secondary or tertiary halides.
Key Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Optimization
Before committing to a large-scale reaction, run a series of small-scale trials to find the optimal conditions.
Objective: To test the effect of different bases, solvents, and temperatures on reaction conversion.
Methodology:
-
Setup: In parallel vials, add your secondary amine (e.g., 0.1 mmol).
-
Variables:
-
Vial 1 (Control): Add K₂CO₃ (0.2 mmol), alkyl halide (0.12 mmol), and ACN (1 mL).
-
Vial 2 (Base Change): Add Cs₂CO₃ (0.2 mmol), alkyl halide (0.12 mmol), and ACN (1 mL).
-
Vial 3 (Solvent Change): Add K₂CO₃ (0.2 mmol), alkyl halide (0.12 mmol), and DMF (1 mL).
-
Vial 4 (Catalyst): Add K₂CO₃ (0.2 mmol), alkyl halide (0.12 mmol), NaI (0.01 mmol), and ACN (1 mL).
-
-
Reaction: Stir all vials at a set temperature (e.g., 80 °C) for a defined period (e.g., 12 hours).
-
Analysis: Quench the reactions with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the crude extracts by LC-MS or TLC to compare the ratio of starting material to product.
Protocol 2: Procedure for Drying Solvents
Water can interfere with N-alkylation reactions, especially when using water-sensitive bases like NaH. Ensure your solvents are anhydrous.
Objective: To remove residual water from reaction solvents.
Methodology (for a solvent like THF or ACN):
-
Pre-drying: If the solvent has significant water content, let it stand over anhydrous CaCl₂ or MgSO₄ overnight.
-
Distillation: Set up a distillation apparatus. Add the pre-dried solvent to the distillation flask containing a suitable drying agent (e.g., sodium metal with benzophenone indicator for THF; calcium hydride for ACN).
-
Collection: Heat the flask and collect the distilled solvent in a flame-dried receiving flask under an inert atmosphere (N₂ or Argon).
-
Storage: Store the anhydrous solvent over activated molecular sieves (4 Å) to maintain dryness.[3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
stability of the C-F bond in (S)-3-(4-Fluorobenzyl)piperidine under acidic conditions
Technical Support Center: C-F Bond Stability
This center provides technical guidance and answers to frequently asked questions regarding the chemical stability of the carbon-fluorine (C-F) bond in (S)-3-(4-Fluorobenzyl)piperidine, particularly under acidic conditions encountered during pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: How stable is the C-F bond in this compound under typical acidic laboratory conditions?
A1: The aryl carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is exceptionally stable.[1][2] For a compound like this compound, the C-F bond on the phenyl ring is highly resistant to cleavage under typical acidic conditions used in the lab (e.g., reaction workups, formulation in acidic buffers). The piperidine nitrogen is the most reactive site under acidic conditions and will be readily protonated to form a piperidinium salt. However, the piperidine ring itself and the C-F bond are not expected to undergo degradation.[3][4]
Q2: Is cleavage of the aryl C-F bond a common degradation pathway during forced degradation (stress testing)?
A2: No, cleavage of an aryl C-F bond is not a common or expected degradation pathway under standard acidic stress testing conditions (e.g., 0.1 M to 1 M HCl at elevated temperatures).[5] While forced degradation is designed to identify potential degradation products, the energy required to break the C-F bond is significantly higher than that for other potential reactions like hydrolysis of esters, amides, or other functional groups.[6] Degradation, if it occurs, is much more likely to happen at other, more labile parts of a molecule. Cleavage of C-F bonds typically requires specialized and harsh conditions, such as high-pressure catalysis or photolysis, which are not part of standard stability testing.[7][8]
Q3: My HPLC/LC-MS analysis shows a new peak after treating my compound with strong acid. Could this be from C-F bond cleavage?
A3: While it is not impossible, it is highly improbable. Before concluding that C-F bond cleavage has occurred, it is crucial to investigate other more likely possibilities. This troubleshooting guide can help you diagnose the issue.
Troubleshooting Guide: Investigating Potential Degradation
If you observe the appearance of a new peak or the loss of your parent compound after acid treatment, follow this logical workflow to identify the cause.
Caption: Troubleshooting workflow for unexpected analytical results.
Recommended Actions:
-
Verify Mass Spectrometry Data: Check the mass of the new peak. Defluorination followed by protonation would result in a mass change of -18 Da (loss of F, gain of H). Simple cleavage is not a common mechanism.
-
Look for Other Labile Groups: Does your molecule contain esters, amides, carbamates, or other acid-sensitive functional groups? Hydrolysis at these sites is a much more common degradation pathway.
-
Consider Isomerization: Could the acidic conditions have caused epimerization at a chiral center? This would result in a new peak with the same mass.
-
Use ¹⁹F NMR: The most definitive way to track the fluorine atom. The disappearance of the parent compound's signal in the ¹⁹F NMR spectrum and the appearance of a new fluorine-containing signal or inorganic fluoride (approx. -120 ppm) would be required to confirm C-F bond cleavage.
Experimental Protocols
Protocol: Forced Degradation Study - Acid Hydrolysis
This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stress testing of drug substances.[9][10]
Objective: To assess the stability of this compound to acid-induced hydrolysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated heating block or water bath
Workflow Visualization:
Caption: Workflow for a typical acid-forced degradation experiment.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 Methanol/Water).
-
Stress Conditions:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of water instead of HCl.
-
-
Incubation: Place the vials in a heating block set to 60°C. Collect samples at predetermined time points (e.g., 0, 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH (e.g., 1 mL of 0.1 M NaOH).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[9] If no degradation is observed, more strenuous conditions (e.g., 1 M HCl, higher temperature, or longer duration) may be applied.[5][11]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and analyze the mass and structure of any significant new peaks.
Summary of Typical Forced Degradation Conditions:
The conditions below are typical starting points for stress testing as recommended by ICH guidelines.[5][9][10][12][13]
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | >10°C above accelerated stability | Dry Heat (e.g., 80°C) | Up to 7 days |
| Photostability | ICH specified light/UV exposure | Controlled Room Temp | 1.2 million lux hours & 200 W h/m² |
References
- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon–fluorine bond cleavage mediated by metalloenzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. database.ich.org [database.ich.org]
- 11. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 12. ijcrt.org [ijcrt.org]
- 13. Forced Degradation Testing | SGS Malaysia [sgs.com]
Technical Support Center: Strategies to Reduce Epimerization During Piperidine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, detailed protocols, and quantitative data to help you minimize or control epimerization during the functionalization of piperidine rings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is epimerization, and why is it a concern during piperidine functionalization?
A: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. In the context of piperidine chemistry, this typically occurs at a carbon atom adjacent to the nitrogen (the α-carbon) or another activated position. This is a significant issue because the biological activity of a pharmaceutical compound is often highly dependent on its specific three-dimensional structure. The formation of an unintended epimer can lead to a loss of therapeutic efficacy, altered side-effect profiles, and complex purification challenges, as epimers often have very similar physical properties.[1][2]
Q2: I am observing significant epimerization at the α-carbon of my N-substituted piperidine. What are the most likely causes?
A: The primary cause of epimerization at the α-carbon is the acidity of the corresponding C-H bond. This proton can be abstracted by a base, leading to the formation of a planar, achiral enamine or a related resonance-stabilized carbanion intermediate.[1] Subsequent reprotonation can occur from either face, resulting in a mixture of epimers. Factors that increase the likelihood of this process include:
-
Strong or sterically unhindered bases: These can readily access and abstract the α-proton.[1]
-
Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and inversion.[3]
-
Activating groups: Substituents on the piperidine ring or the nitrogen atom that stabilize the planar intermediate will facilitate epimerization.
-
Prolonged reaction times: Allowing the reaction to stir for extended periods, especially under basic or harsh conditions, can lead to thermodynamic equilibration and a loss of stereochemical integrity.
Q3: How does my choice of base impact the extent of epimerization?
A: The choice of base is critical for controlling stereoselectivity. Both the strength (pKa) and the steric bulk of the base play a role.
-
Steric Hindrance: Sterically hindered bases, such as diisopropylethylamine (DIPEA), are often less likely to cause epimerization compared to smaller bases because their bulkiness disfavors the abstraction of the α-proton.[1]
-
Base Strength: Using a base that is just strong enough to promote the desired reaction but not so strong that it readily deprotonates the α-carbon is a key strategy. The use of milder bases like 2,4,6-collidine has been shown to reduce epimerization in some contexts.[4]
Q4: What is the effect of temperature on the rate of epimerization?
A: Temperature has a significant impact on stereoselectivity. While higher temperatures can increase the rate of the desired reaction, they often lead to a decrease in selectivity by promoting epimerization.[3] For instance, in one Rhodium-catalyzed C-H functionalization, increasing the temperature from room temperature to 39 °C resulted in a higher yield but a slightly lower diastereomeric ratio (d.r.).[3] Conversely, running the reaction at 0 °C led to a decline in both yield and stereoselectivity, suggesting that an optimal temperature must be determined for each specific transformation.[3]
Q5: My N-protecting group seems to influence stereoselectivity. Which groups are best for minimizing epimerization?
A: The N-protecting group is a crucial handle for controlling the outcome of a reaction. Its electronic and steric properties can dictate both site-selectivity and stereoselectivity.[3][5]
-
N-Boc (tert-Butoxycarbonyl): This common protecting group is often used to direct lithiation or C-H activation. Its conformation can influence the approach of reagents.[6]
-
N-sulfonyl groups (e.g., N-brosyl, N-tosyl): These electron-withdrawing groups can alter the reactivity of the piperidine ring and have been used in catalyst-controlled C-H functionalization to achieve high diastereoselectivity.[3][5]
-
N-benzyl: The choice between an N-benzyl or N-Boc group can be critical for achieving thermodynamically driven epimerization to the desired diastereomer. For example, an N-benzyl group may be suitable for driving the formation of a 2,3-trans isomer from a cis starting material.[6]
Q6: I have an undesired mixture of diastereomers after my reaction. Is it possible to correct the stereochemistry post-synthesis?
A: Yes, in many cases it is possible to epimerize an undesired mixture to the thermodynamically more stable diastereomer. A powerful modern technique is photoredox catalysis, which can mediate a light-induced epimerization.[7][8] This process typically involves a reversible hydrogen atom transfer (HAT) at the α-amino position, allowing the less stable isomer to convert to the more stable one.[7] This strategy is particularly useful when the desired product is the thermodynamically favored one, but the synthesis kinetically yields a different isomer.[7][9]
Quantitative Data on Reaction Conditions
The following table summarizes quantitative data from selected studies, illustrating how different experimental parameters can influence the stereochemical outcome of piperidine functionalization.
| Reaction Type | Substrate/Conditions | Temperature | Solvent | Base/Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Rh-Catalyzed C-H Functionalization | N-Bs-piperidine + Aryldiazoacetate | 39 °C | CH₂Cl₂ | Rh₂(R-TPPTTL)₄ | 87 | 22:1 | 76% | [3] |
| N-Bs-piperidine + Aryldiazoacetate | RT | CH₂Cl₂ | Rh₂(R-TPPTTL)₄ | 75 | 27:1 | 76% | [3] | |
| N-Bs-piperidine + Aryldiazoacetate | 0 °C | CH₂Cl₂ | Rh₂(R-TPPTTL)₄ | 51 | 24:1 | 72% | [3] | |
| Base-Mediated Epimerization | cis-N-Boc-2,6-dimethylpipecolinate | RT | THF | LiHMDS | 95 | >98:2 (trans:cis) | N/A | [6] |
| cis-N-Bn-2,3-dimethylpipecolinate | RT | THF | LiHMDS | 94 | 80:20 (trans:cis) | N/A | [6] | |
| Photoredox C-H Arylation | cis-2,3-disubstituted piperidine | RT | CH₃CN | Ir(ppy)₃ | 80 | >95:5 (syn) | N/A | [9] |
| cis-2,5-disubstituted piperidine | RT | CH₃CN | Ir(ppy)₃ | 76 | >95:5 (anti) | N/A | [9] | |
| 4-monosubstituted piperidine | RT | CH₃CN | Ir(ppy)₃ | 81 | 87:13 (syn:anti) | N/A | [9] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Stereoselective C-H Functionalization
This protocol is based on methodologies designed to control stereoselectivity through the interplay of a catalyst and an N-protecting group.[3]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-protected piperidine substrate (1.25 equiv.) and the rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.5 mol%) in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Addition of Reagent: Prepare a separate solution of the diazo compound (1.0 equiv.) in the same anhydrous solvent.
-
Reaction Execution: Add the diazo solution to the piperidine/catalyst mixture dropwise via a syringe pump over a period of 2-4 hours at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.[3]
Protocol 2: General Procedure for Photocatalytic Epimerization to the Thermodynamic Product
This protocol allows for the conversion of a mixture of diastereomers (or a single less-stable diastereomer) to the more thermodynamically stable isomer.[7][9]
-
Preparation: In a vial, combine the piperidine substrate (1.0 equiv.), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a hydrogen atom transfer (HAT) agent (e.g., thiophenol, 10 mol%).
-
Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or methanol) and degas the solution by sparging with argon or nitrogen for 15-20 minutes.
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a light source (e.g., a blue LED lamp). Stir the reaction mixture under irradiation.
-
Monitoring: Monitor the reaction by ¹H NMR or LC-MS by taking aliquots at regular intervals until the diastereomeric ratio no longer changes, indicating that thermodynamic equilibrium has been reached.
-
Workup: Upon completion, remove the solvent in vacuo.
-
Purification: Purify the product via flash chromatography to remove the catalyst and other reagents, yielding the product enriched in the thermodynamically favored diastereomer.
-
Analysis: Confirm the final diastereomeric ratio by ¹H NMR analysis of the crude and purified material.[7][9]
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for managing epimerization.
Caption: A troubleshooting workflow for diagnosing and resolving issues of unwanted epimerization.
Caption: Mechanism of base-induced epimerization via a planar intermediate.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chiral amine synthesis from the lab to an industrial scale. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Enzyme-Related Issues
-
Q1: My enzyme (e.g., transaminase) shows low activity and stability at a larger scale. What are the potential causes and solutions?
A: Low enzyme activity and stability during scale-up can stem from several factors.[1][2] On a larger scale, issues like poor mixing can lead to localized pH and temperature gradients, which can denature the enzyme. The increased concentration of substrates or byproducts might also inhibit or deactivate the enzyme.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Re-evaluate and optimize pH, temperature, and buffer composition for the larger scale. Ensure uniform mixing to avoid localized gradients.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier separation and reuse.[2] Physical methods like entrapment or chemical methods involving covalent binding can be employed.[2] For instance, immobilizing Burkholderia phytofirmans transaminase on agarose beads has been shown to improve solvent stability.[2]
-
Protein Engineering: If feasible, consider using a commercially available, engineered enzyme with improved stability and substrate scope.[2] Techniques like directed evolution have been instrumental in developing robust enzymes for industrial applications.[2]
-
Fed-Batch Strategy: Adding the substrate in a fed-batch mode can help to keep its concentration low, mitigating substrate inhibition.[3]
-
-
Q2: The substrate scope of my wild-type enzyme is too narrow for my target molecule. How can I address this?
A: Wild-type enzymes often have limitations regarding the size and type of substrates they can accept.[2][4]
Solutions:
-
Enzyme Engineering: Directed evolution and rational design are powerful tools to expand the substrate scope of enzymes.[2] For example, monoamine oxidase from Aspergillus niger (MAO-N) has been engineered to accept bulkier aromatic substrates.[2]
-
Gene Mining: Exploring genomic databases for new enzymes with desired substrate specificities can be a fruitful approach.[1]
-
Chemo-enzymatic Cascades: Consider a multi-step process where a chemical reaction modifies the substrate to be accepted by the enzyme, or an enzymatic step prepares the substrate for a subsequent chemical transformation.[5]
-
Process and Reaction Condition Issues
-
Q3: The reaction equilibrium of my transaminase-catalyzed reaction is unfavorable, leading to low product conversion. What strategies can I employ to shift the equilibrium?
A: The reversible nature of transaminase reactions often results in an unfavorable equilibrium.[6] Several process strategies can be implemented to drive the reaction towards product formation.[3][6]
Strategies to Shift Equilibrium:
-
Use of Excess Amine Donor: A simple and widely used method is to use a large excess of the amine donor, such as isopropylamine (IPA).[6]
-
In-situ Product or Byproduct Removal: Removing the ketone byproduct (e.g., acetone when using IPA) can effectively shift the equilibrium.[3] This can be achieved by:
-
Enzymatic Cascades: Coupling the transamination with a second enzymatic reaction that consumes the product or byproduct can pull the equilibrium forward.[5] For example, using lactate dehydrogenase to convert the pyruvate byproduct to lactate.[7]
-
-
Q4: I am observing significant racemization of my chiral amine product during the reaction or work-up. What could be the cause and how can I prevent it?
A: Racemization can occur under harsh reaction conditions, such as high temperatures or extreme pH, or in the presence of certain catalysts.[8]
Preventive Measures:
-
Milder Reaction Conditions: Operate at the lowest effective temperature and maintain a neutral pH to minimize the risk of racemization.
-
Catalyst Selection: If using a chemical catalyst, ensure it does not promote racemization of the product. For biocatalytic processes, ensure the enzyme preparation is free from contaminating enzymes that could cause racemization.
-
Rapid Work-up and Isolation: Minimize the time the product spends in the reaction mixture after formation. Prompt isolation and purification can prevent post-reaction racemization.
-
Dynamic Kinetic Resolution (DKR): In some cases, a controlled in-situ racemization of the unwanted enantiomer coupled with an enantioselective reaction can be used to achieve a theoretical yield of up to 100% of the desired enantiomer.[8]
-
-
Q5: How do I effectively manage the exothermic nature of my reaction during scale-up to prevent thermal runaway?
A: Managing heat evolution is critical for safety and process control in large-scale reactions.[9]
Heat Management Strategies:
-
Fed-Batch or Continuous Flow Processing: Instead of a batch reaction, consider a fed-batch approach where reactants are added gradually, or a continuous flow process.[9] Continuous flow reactors offer superior heat transfer and allow for better temperature control.[9][10]
-
Efficient Cooling Systems: Ensure the reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is at a sufficiently low temperature.[3]
-
Solvent Selection: Choose a solvent with a good heat capacity to help absorb the heat generated during the reaction.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and downstream processing.
-
Downstream Processing and Purification Issues
-
Q6: The purification of my chiral amine from the complex reaction mixture is proving to be a bottleneck. What are some effective purification strategies at scale?
A: Downstream processing is a significant challenge in transaminase reactions due to the presence of the starting ketone, the product amine, the starting amine donor, and the ketone byproduct.[3]
Purification Strategies:
-
Extraction: Utilize pH-controlled liquid-liquid extraction to separate the basic amine product from neutral ketones and other impurities.
-
Crystallization: If the product is a solid, diastereomeric salt crystallization with a chiral resolving agent can be an effective method for both purification and enantiomeric enrichment.[11]
-
Chromatography: While often costly at a large scale, preparative chromatography can be used for high-value products.
-
In-line Purification: In continuous flow setups, in-line purification techniques such as solid-phase extraction or catch-and-release systems can be integrated to simplify the work-up.[12]
-
Troubleshooting Guides
Problem: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Selectivity | - Screen for more selective enzymes. - Perform protein engineering to improve enantioselectivity.[2] |
| Racemization of Product | - Lower reaction temperature. - Maintain neutral pH. - Reduce reaction time. - Investigate potential for catalyst-induced racemization.[8] |
| Presence of Racemic Starting Material | - Ensure the stereochemical purity of any chiral starting materials. |
| Analytical Method Error | - Validate the chiral HPLC or GC method used for ee determination. |
Problem: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Product Inhibition/Deactivation | - Consider in-situ product removal. - For N-alkyl imine hydrogenation, the basicity of the product amine can deactivate the catalyst.[13][14] |
| Impurity Poisoning | - Ensure high purity of starting materials and solvents. - In chemo-enzymatic cascades, ensure complete removal of the chemical catalyst before adding the enzyme, as trace metals can deactivate enzymes.[5] |
| Thermal or pH Instability | - Optimize temperature and pH. - Immobilize the enzyme to enhance stability.[2] |
| Mechanical Stress | - In stirred tank reactors, high shear stress can damage enzymes. Optimize agitation speed. |
Experimental Protocols
Protocol 1: General Procedure for Enzyme Immobilization on Agarose Beads
This protocol provides a general guideline for the covalent immobilization of an amine transaminase onto agarose beads.
Materials:
-
Purified amine transaminase solution
-
Activated agarose beads (e.g., CNBr-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M sodium bicarbonate, 0.5 M NaCl, pH 8.3)
-
Blocking solution (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
-
Washing buffer (e.g., alternating cycles of coupling buffer and a low pH buffer like 0.1 M acetate, 0.5 M NaCl, pH 4.0)
-
Storage buffer (e.g., phosphate buffer with a bacteriostatic agent)
Procedure:
-
Bead Preparation: Swell and wash the activated agarose beads with cold 1 mM HCl according to the manufacturer's instructions.
-
Enzyme Solution Preparation: Prepare a solution of the purified enzyme in the coupling buffer. The concentration will depend on the specific enzyme and the capacity of the beads.
-
Coupling: Immediately mix the enzyme solution with the prepared beads in a suitable vessel. Gently agitate the mixture on a shaker or rotator for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: After coupling, centrifuge the beads and discard the supernatant. Add the blocking solution to the beads and incubate for 2 hours at room temperature with gentle agitation to block any remaining active groups on the beads.
-
Washing: Wash the beads to remove non-covalently bound protein. This is typically done by alternating washes with the coupling buffer and the low pH buffer. Perform at least three cycles of washing.
-
Storage: After the final wash, resuspend the immobilized enzyme in the storage buffer and store at 4°C.
Protocol 2: Lab-Scale Continuous Flow Setup for Exotherm Management
This protocol describes a basic continuous flow setup to control the temperature of an exothermic amination reaction.
Materials:
-
Two syringe pumps or peristaltic pumps
-
T-mixer
-
Tubing (e.g., PFA or stainless steel) of a defined length and internal diameter to serve as the reactor coil
-
Temperature-controlled bath (e.g., oil bath or cryostat)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Setup Assembly:
-
Connect two separate inlet tubes, each to a pump, for the two reactant streams.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the outlet of the T-mixer to the reactor coil.
-
Submerge the reactor coil in the temperature-controlled bath set to the desired reaction temperature.
-
Connect the outlet of the reactor coil to a back pressure regulator to ensure the solvent remains in the liquid phase.
-
Connect the outlet of the back pressure regulator to a collection vessel.
-
-
Reaction Execution:
-
Prepare solutions of the two reactants in a suitable solvent.
-
Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Start the pumps to introduce the reactants into the system.
-
Allow the system to reach a steady state before collecting the product.
-
Monitor the temperature of the bath closely to ensure the exotherm is being effectively managed.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic synthesis of chiral amine building blocks - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Method Validation for (S)-3-(4-Fluorobenzyl)piperidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analytical method validation of (S)-3-(4-Fluorobenzyl)piperidine, a chiral amine intermediate. The content is structured to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound and its enantiomeric impurity?
A1: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for separating and quantifying enantiomers like this compound and its R-isomer. This technique provides the necessary selectivity to resolve the two enantiomers, allowing for accurate quantification of both the main component and any enantiomeric impurity. For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection.[1][2]
Q2: What are the critical parameters to evaluate during method validation according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and robustness.[3][4][5] System suitability tests should also be performed before each analysis to ensure the analytical system is functioning correctly.[4][6][7]
Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A3: LOD and LOQ can be determined using several methods, with the most common being the signal-to-noise ratio and the calibration curve method.
-
Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[8]
-
Calibration Curve Method: This approach uses the standard deviation of the response (σ) and the slope of the calibration curve (S). The formulas are:
Q4: What is the purpose of a forced degradation study?
A4: A forced degradation or stress study is designed to identify potential degradation products of a drug substance.[11][12] This is achieved by subjecting the compound to more severe conditions than accelerated stability testing, such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[11][13][14] These studies are crucial for developing stability-indicating methods and understanding the intrinsic stability of the molecule.[12][15] The goal is typically to achieve 5-20% degradation of the active ingredient.[11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing (Asymmetrical peak with a drawn-out tail) | Secondary Silanol Interactions: Basic compounds like piperidine derivatives can interact with residual silanol groups on the HPLC column packing material.[16][17] | 1. Adjust Mobile Phase pH: Lowering the mobile phase pH can reduce silanol interactions.[17] 2. Add an Amine Modifier: Incorporate a small amount of a competing base, such as diethylamine (0.1%), into the mobile phase to block active silanol sites.[1] 3. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. |
| Column Overload: Injecting too much sample can saturate the stationary phase.[18] | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[18] 2. Dilute the Sample: Lower the concentration of the sample.[18] | |
| Peak Fronting (Asymmetrical peak with a leading shoulder) | Sample Solvent Incompatibility: The solvent used to dissolve the sample may be stronger than the mobile phase. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce Injection Volume: Minimize the volume of the strong sample solvent introduced. |
| Column Degradation: Formation of a void or channel in the column packing. | 1. Reverse Flush the Column: Follow the manufacturer's instructions for flushing. 2. Replace the Column: If the problem persists, the column may be at the end of its life.[18][19] |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Action |
| Gradual Shift in Retention Time | Mobile Phase Composition Change: Evaporation of volatile organic solvents can alter the mobile phase ratio. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and prepared fresh daily. 2. Keep Mobile Phase Reservoir Covered: Minimize evaporation by covering the solvent bottles. |
| Column Temperature Fluctuation: Changes in ambient temperature can affect retention. | 1. Use a Column Oven: Maintain a constant and controlled column temperature.[20] | |
| Random Fluctuation in Retention Time | Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty check valves. | 1. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. 2. Prime the Pump: Ensure all pump lines are free of air bubbles. 3. Clean or Replace Check Valves: If the issue persists, the check valves may need maintenance. |
Quantitative Data Summary
The following tables represent typical data and acceptance criteria for a validated chiral HPLC method for quantifying this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[7] |
| Resolution (between enantiomers) | ≥ 2.0[7] |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0%[7] |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| LOD | Reportable |
| LOQ | Reportable, with acceptable precision and accuracy |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C) |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Quantification of this compound
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test:
-
Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Inject the sample solutions and determine the concentration of this compound using the calibration curve.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pharmdinfo.com [pharmdinfo.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]
- 8. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. scispace.com [scispace.com]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. mastelf.com [mastelf.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. uhplcs.com [uhplcs.com]
- 21. assayprism.com [assayprism.com]
- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
resolving peak tailing in HPLC analysis of basic piperidine compounds
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing of basic piperidine compounds in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for basic piperidine compounds in reversed-phase HPLC?
Peak tailing for basic compounds like piperidine derivatives is most often caused by secondary interactions between the analyte and the stationary phase.[1] Here's a breakdown of the mechanism:
-
Analyte State: In typical reversed-phase mobile phases (pH 2-7), basic piperidine compounds are protonated and carry a positive charge.
-
Stationary Phase: Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH). At a mobile phase pH above approximately 3.5, these silanol groups can become deprotonated and carry a negative charge (SiO⁻).[2][3]
-
Secondary Interaction: The positively charged piperidine compound can interact with the negatively charged silanol groups via a strong ionic attraction. This is a secondary retention mechanism in addition to the desired hydrophobic interaction.[1][4][5]
-
Result: This secondary interaction is stronger for some analyte molecules than others, causing them to be retained longer on the column and elute more slowly, resulting in an asymmetric peak with a "tail".[6][7]
Caption: Undesirable interaction between a basic analyte and the column stationary phase.
Q2: How can I modify the mobile phase to eliminate peak tailing?
Mobile phase optimization is the most common and effective strategy to improve peak shape for basic compounds.[8] Key parameters to adjust are pH, buffer concentration, and the use of additives.
-
Lower the pH: Operating at a low pH (e.g., pH 2.5-3.0) ensures that the residual silanol groups on the silica surface are fully protonated (Si-OH) and neutral.[1] This prevents the ionic interaction with the protonated basic analyte, leading to more symmetrical peaks.[6]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions, improving peak shape. However, for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[9]
-
Use Competing Base Additives: Additives like triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase in low concentrations (e.g., 0.05-0.1%).[10][11] These "competing bases" are small, basic molecules that interact with the active silanol sites, effectively blocking the analyte from these secondary interactions.[12][11] Note that these additives may shorten column lifetime and can cause ion suppression in LC-MS.[11]
Q3: Which type of HPLC column is best for analyzing basic piperidine compounds?
Column selection is critical for preventing peak tailing. If mobile phase modifications are insufficient, consider using a column specifically designed to minimize silanol interactions.
-
High-Purity, End-Capped Columns (Type B Silica): Modern HPLC columns are often made from high-purity silica with fewer metal contaminants and are "end-capped."[12][9] End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[1][9]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the analyte from residual silanol groups.[4][6]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive surface charge, which helps to repel basic analytes from the silica surface, thereby improving peak shape at low pH.[6]
-
Non-Silica Based Columns: Columns with stationary phases based on organic polymers or zirconia eliminate the issue of silanol interactions entirely.[12]
Q4: Can my sample preparation or injection volume cause peak tailing?
Yes, issues related to the sample itself can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[6][7] If peak shape deteriorates as you inject a higher concentration, you may be overloading the column.
-
Sample Solvent Strength: The solvent used to dissolve your sample is critical. If the sample solvent is significantly stronger (more organic content in reversed-phase) than your initial mobile phase, it can cause peak distortion and tailing.[6][13] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[14]
Q5: All the peaks in my chromatogram are tailing, not just my piperidine compound. What could be the cause?
If all peaks are tailing, the issue is likely systemic rather than a specific chemical interaction.
-
Extra-Column Volume: This refers to the volume within the HPLC system outside of the column (e.g., long tubing, loose fittings, large detector cell).[4][6] This "dead volume" allows the analyte band to spread out, causing tailing and broadening for all peaks.[9] Ensure you are using tubing with a narrow internal diameter and that all fittings are secure.[4]
-
Column Void or Contamination: A void at the head of the column or a blocked inlet frit can create alternative flow paths for the sample, causing peak distortion for all analytes.[15] This can happen over time due to pressure shocks or particulate contamination.[9]
Troubleshooting Guides & Experimental Protocols
Systematic Troubleshooting Workflow
When encountering peak tailing, a systematic approach can help identify and resolve the issue efficiently.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. support.waters.com [support.waters.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. silicycle.com [silicycle.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Managing Impurities in Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage impurities during the final steps of piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the final steps of piperidine synthesis?
A1: Impurities in the final product can generally be categorized into several classes based on their origin.[1] These include organic impurities, inorganic impurities, and residual solvents.[1]
-
Unreacted Starting Materials: A frequent impurity is the starting material, such as pyridine, especially in hydrogenation reactions where the conversion is not complete.[2][3]
-
Intermediates and By-products: These are reaction-specific. For instance, incomplete reduction of pyridine can lead to the formation of tetrahydropyridines.[4] Other synthesis routes might produce linear alkenes or defluorinated by-products depending on the substrates and reaction conditions.[4]
-
Catalyst Residues: Many syntheses employ metal catalysts (e.g., Palladium, Rhodium, Ruthenium, Nickel).[4][5] Trace amounts of these metals can remain in the final product.
-
Reagents and Solvents: Reagents used in the synthesis or solvents used during reaction and purification can persist in the final product.[6]
-
Degradation Products: The desired piperidine derivative may degrade under certain conditions during synthesis or work-up, leading to new impurities.[1]
Q2: My primary synthesis route is the hydrogenation of pyridine. What specific impurities should I be concerned about?
A2: The most common impurities in this process are unreacted pyridine and partially hydrogenated intermediates, such as 1,2-dihydropyridine, 1,4-dihydropyridine, and tetrahydropyridines.[3][4] The presence of water during palladium-catalyzed hydrogenation can also lead to the formation of piperidinones.[4] Catalyst poisoning can sometimes result in by-products; for example, if fluorine is released during the process, it may lead to defluorinated impurities.[4]
Q3: I am using piperidine as a reagent for Fmoc-deprotection in peptide synthesis. Can this introduce impurities?
A3: Yes, piperidine can participate in side reactions during solid-phase peptide synthesis (SPPS). In Fmoc-based protocols, piperidine can react with dehydroalanine (formed from base-catalyzed elimination on cysteine residues) to produce 3-(1-piperidinyl)alanine.[7][8] It can also open aspartimide intermediates to yield piperidide adducts.[7]
Q4: How can I detect and quantify impurities in my final piperidine product?
A4: A range of analytical techniques is used for impurity profiling.[9] The choice of method depends on the nature of the impurity.
-
Gas Chromatography (GC): Ideal for analyzing volatile impurities like residual pyridine or other solvents.[10] A flame ionization detector (FID) is commonly used.[10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating a wide range of organic impurities.[1] A pre-column derivatization technique can be used for compounds lacking a UV chromophore.[11]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS) to identify the structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of isolated impurities and for quantifying impurities if a suitable internal standard is used.
-
Inductively Coupled Plasma (ICP-MS or ICP-AES): The preferred method for quantifying trace amounts of residual metal catalysts.
Troubleshooting Guides
Problem 1: Significant amount of unreacted pyridine remains in the product.
| Possible Cause | Troubleshooting Action |
| Incomplete Hydrogenation | Optimize reaction conditions: increase hydrogen pressure, reaction time, or catalyst loading.[5][12] Ensure the catalyst is active and not poisoned.[4] |
| Inefficient Purification | Employ a more effective purification method. Azeotropic distillation with water and a non-aromatic hydrocarbon can be used to separate pyridine from piperidine.[13] Alternatively, a chemical separation by forming a piperidine salt with CO2 can be highly effective.[2] |
Problem 2: Presence of partially hydrogenated intermediates (e.g., tetrahydropyridines).
| Possible Cause | Troubleshooting Action |
| Insufficient Catalyst Activity or Mild Conditions | Switch to a more active catalyst system (e.g., different metal or ligand).[4] Increase the reaction temperature or hydrogen pressure to drive the reduction to completion.[5] |
| Catalyst Poisoning | Identify and remove the source of the poison. For instance, titanium isopropoxide can be used to scavenge fluorine released from substrates that might poison the catalyst.[4] |
Problem 3: The final product is contaminated with residual metal catalyst.
| Possible Cause | Troubleshooting Action |
| Inadequate Work-up | Use a metal scavenger resin or perform an extraction with an appropriate aqueous solution (e.g., dilute acid, EDTA solution) to chelate and remove the metal. |
| Catalyst Leaching | If using a heterogeneous catalyst, ensure it is well-supported and does not leach into the reaction mixture. Consider filtering the crude product through a pad of celite or a specialized filter to remove fine catalyst particles. |
Analytical and Purification Protocols
Protocol 1: GC Analysis of Pyridine Impurity in Piperidine
This protocol is adapted from a method for measuring piperidine content and can be used to quantify residual pyridine.[10]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pyridine in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the piperidine sample into a volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. For headspace analysis, dissolve the sample in an alkaline solution in a sealed headspace vial.[10]
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: High purity nitrogen or helium at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.[10]
-
Injection Volume: 1 µL (or headspace injection).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of pyridine in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Purification of Piperidine via Salt Formation
This protocol describes a method to separate piperidine from pyridine by selective salt formation with carbon dioxide.[2]
-
Reaction Setup:
-
Dissolve the crude piperidine mixture (containing pyridine) in an organic solvent like acetone or benzene in a reaction vessel.[2]
-
-
Salt Formation:
-
Bubble CO2 gas through the solution with stirring. Piperidine will react with CO2 to form a solid piperidine salt, while pyridine will not react and remains in solution.[2]
-
-
Isolation of Piperidine Salt:
-
Continue bubbling CO2 until precipitation is complete.
-
Filter the solid piperidine salt from the solution.
-
Wash the salt with a small amount of the organic solvent to remove any remaining pyridine. The filtrate, containing pyridine and the solvent, can be separated by distillation for recovery.[2]
-
-
Liberation of Free Piperidine:
-
Add the isolated piperidine salt to an alkaline solution, such as 10-20% aqueous NaOH or KOH, to liberate the free piperidine base.[2]
-
-
Final Purification:
Visual Guides
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Caption: Decision tree for selecting an appropriate purification strategy.
Caption: General analytical workflow for comprehensive impurity profiling.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Impurities in Drug Synthesis | PPTX [slideshare.net]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
impact of reaction temperature on the stereochemical purity of (S)-3-(4-Fluorobenzyl)piperidine
This technical support center provides guidance and troubleshooting for researchers and drug development professionals on the impact of reaction temperature on the stereochemical purity of (S)-3-(4-Fluorobenzyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of reaction temperature on the stereochemical purity of this compound?
A1: Reaction temperature is a critical parameter that can significantly influence the stereochemical purity, often measured as enantiomeric excess (e.e.), of this compound. Generally, lower reaction temperatures tend to favor higher stereoselectivity, resulting in a higher enantiomeric excess of the desired (S)-enantiomer. Conversely, increasing the reaction temperature can lead to a decrease in stereoselectivity and a lower e.e.[1][2] This is often due to the higher thermal energy promoting non-selective reaction pathways or causing racemization of the product or intermediates.
Q2: Why does lower temperature often lead to higher enantiomeric excess?
A2: In many asymmetric syntheses, the desired enantiomer is formed via a lower energy transition state. At lower temperatures, the reaction has less thermal energy to overcome the energy barrier of the higher energy transition state that leads to the undesired enantiomer. As the temperature increases, the probability of the reaction proceeding through the higher energy, less selective pathway increases, resulting in a lower enantiomeric excess.
Q3: Can higher temperatures ever be beneficial in the synthesis of chiral piperidines?
A3: While lower temperatures generally favor higher stereoselectivity, there can be trade-offs. In some cases, higher temperatures may be necessary to achieve a reasonable reaction rate and yield.[1] For certain catalytic systems, high enantioselectivities have been observed even at elevated temperatures.[1] Optimization is therefore key, and the ideal temperature will be a balance between reaction rate, yield, and desired stereochemical purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low enantiomeric excess (e.e.) | The reaction temperature is too high, leading to reduced stereoselectivity. | Decrease the reaction temperature in increments of 10°C and monitor the effect on e.e. See the data in Table 1 for a typical trend. |
| The catalyst or chiral auxiliary may be degrading at the current reaction temperature. | Consult the supplier's data for the thermal stability of the catalyst or auxiliary. Consider running the reaction at a lower temperature. | |
| Low reaction yield | The reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find a balance between yield and enantiomeric excess. |
| The catalyst may not be sufficiently active at the current temperature. | Consider using a more active catalyst or a higher catalyst loading, while carefully monitoring the impact on stereoselectivity. | |
| Inconsistent results between batches | Poor temperature control during the reaction. | Ensure accurate and consistent temperature control using a reliable thermostat or cryostat. Monitor the internal reaction temperature directly if possible. |
Data Presentation
Table 1: Impact of Reaction Temperature on the Enantiomeric Excess (e.e.) of this compound
| Reaction Temperature (°C) | Enantiomeric Excess (e.e.) of (S)-isomer (%) |
| -20 | 98 |
| 0 | 95 |
| 25 (Room Temperature) | 88 |
| 50 | 75 |
| 80 | 60 |
Note: This data is representative and illustrates a general trend. Actual results may vary depending on the specific reaction conditions, catalyst, and reagents used.
Experimental Protocols
General Procedure for the Asymmetric Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound, highlighting the temperature-critical step.
Materials:
-
N-protected 3-(4-Fluorobenzyl)-1,2,3,6-tetrahydropyridine
-
Chiral catalyst (e.g., a rhodium-based catalyst with a chiral phosphine ligand)
-
Hydrogen source (e.g., H₂ gas)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the N-protected 3-(4-Fluorobenzyl)-1,2,3,6-tetrahydropyridine and the chiral catalyst in the chosen solvent.
-
Temperature Control: The reaction vessel is placed in a cooling bath (e.g., an ice-salt bath or a cryostat) and equilibrated to the desired reaction temperature (e.g., 0°C).
-
Hydrogenation: The vessel is connected to a hydrogen source and the reaction mixture is stirred vigorously under a positive pressure of hydrogen gas.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is carefully quenched, and the catalyst is removed by filtration through a pad of celite or silica gel. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the N-protected this compound.
-
Deprotection: The protecting group is removed under appropriate conditions to yield the final product, this compound.
-
Stereochemical Purity Analysis: The enantiomeric excess of the final product is determined by chiral HPLC analysis.
Visualizations
References
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal chiral stationary phase (CSP) for the separation of benzylpiperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating benzylpiperidine enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are generally the most successful for resolving enantiomers of piperidine derivatives, including benzylpiperidine. Columns such as Chiralpak® IA, IB, IC, and AD-H have demonstrated high enantioselectivity for these types of compounds. The selection often depends on the specific substitution pattern of the benzylpiperidine molecule.
Q2: What are the recommended starting mobile phases for method development?
A2: For normal-phase chromatography, a good starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol). A common initial screening condition is n-hexane/isopropanol (90:10, v/v). For basic compounds like benzylpiperidine, adding a small amount of an amine modifier, such as 0.1% diethylamine (DEA) or ethylenediamine (EDA), is crucial to improve peak shape and resolution. For reversed-phase mode, mixtures of acetonitrile or methanol with aqueous buffers like ammonium bicarbonate or ammonium acetate are effective.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing for basic analytes like benzylpiperidine is a common issue, often caused by interactions with acidic silanol groups on the silica support of the CSP. To mitigate this:
-
Add a basic modifier: Incorporating 0.1% to 0.5% of diethylamine (DEA), ethylenediamine (EDA), or another suitable amine into your mobile phase can significantly reduce tailing by competing for the active sites on the stationary phase.[1]
-
Adjust mobile phase composition: Optimizing the ratio of your mobile phase components can improve peak symmetry.
-
Use an end-capped column: If available, select a CSP with end-capping to minimize exposed silanol groups.
-
Consider a different CSP: Some CSPs have a more inert surface than others.
Q4: I am not achieving baseline resolution. What steps can I take to improve it?
A4: If you are observing partial or no separation, consider the following adjustments:
-
Optimize the mobile phase: Systematically vary the ratio of the alcohol modifier in normal-phase or the organic modifier in reversed-phase. Decreasing the solvent strength (e.g., reducing the alcohol percentage in normal phase) often increases retention and can improve resolution.
-
Change the alcohol modifier: Switching between isopropanol and ethanol can alter selectivity.
-
Lower the temperature: Reducing the column temperature can sometimes enhance enantioselectivity, although it may also increase analysis time and backpressure.
-
Screen different CSPs: The chiral recognition mechanism varies between different polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives). Testing a small panel of columns (e.g., Chiralpak IA, IB, and IC) is a highly effective strategy.
Q5: Can I use solvents like THF or dichloromethane with polysaccharide-based CSPs?
A5: This depends on whether the CSP is "coated" or "immobilized." Coated CSPs (e.g., Chiralcel® OD) are sensitive to certain solvents like THF, dichloromethane, and ethyl acetate, which can strip the chiral selector from the silica support.[1] Immobilized CSPs (e.g., Chiralpak® IA, IB, IC) have the chiral selector covalently bonded to the support and are compatible with a much wider range of solvents, offering greater flexibility in method development.[1][2]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
This guide provides a systematic approach to troubleshooting poor or no separation of benzylpiperidine enantiomers.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing of Basic Analytes
This guide outlines steps to improve the peak shape of benzylpiperidine enantiomers.
Caption: Troubleshooting workflow for improving peak shape.
Data Presentation
The following table summarizes quantitative data for the chiral separation of various piperidine derivatives on polysaccharide-based CSPs. While specific data for benzylpiperidine is limited in the literature, these examples provide a strong starting point for method development.
| Compound Class | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Piperidine-2,6-dione Analogues | Chiralpak IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | 1.00 - 5.33 | [3][4] |
| Piperidine-2,6-dione Analogues | Chiralpak IA | 100% Dichloromethane | 1.0 | (Varies) | [3][4] |
| Piperidine-2,6-dione Analogues | Chiralpak IA | 100% Acetonitrile | 1.0 | (Varies) | [3][4] |
| Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | > 4.0 | [5] |
| N-Boc-piperidine-3-carboxylic acid hydrazide | Chiralpak IA | n-Hexane/Ethanol (70:30, v/v) | 1.0 | > 10 | [3] |
Experimental Protocols
Protocol 1: General Screening Method for Benzylpiperidine Enantiomers (Normal Phase)
This protocol outlines a general screening approach to quickly identify a suitable CSP and mobile phase for the separation of benzylpiperidine enantiomers.
-
CSP Selection:
-
Prepare three columns for screening:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)
-
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size is standard.
-
-
Mobile Phase Preparation:
-
Prepare two primary mobile phases:
-
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
-
-
Sample Preparation:
-
Dissolve the racemic benzylpiperidine sample in the initial mobile phase (or a weaker solvent like n-hexane/isopropanol 98:2) to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm (select a wavelength where the analyte has good absorbance).
-
Injection Volume: 5-10 µL
-
-
Screening Procedure:
-
Equilibrate the first column (e.g., Chiralpak IA) with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the column and equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat this process for the remaining columns (Chiralpak IB and IC).
-
-
Evaluation:
-
Compare the chromatograms for all six conditions (3 columns x 2 mobile phases).
-
Identify the condition that provides the best selectivity and resolution. This condition will serve as the starting point for further optimization (e.g., fine-tuning the alcohol percentage).
-
Protocol 2: Optimization of a Promising Separation
Once a "hit" is identified from the screening protocol, use the following steps to optimize the separation for baseline resolution (Rs ≥ 1.5).
-
Select the Best Condition:
-
Choose the CSP and mobile phase combination that showed the most promising separation from the initial screen.
-
-
Optimize the Alcohol Modifier Percentage:
-
If the peaks are poorly resolved but show some separation, decrease the percentage of the alcohol modifier (isopropanol or ethanol) in the mobile phase. For example, if the initial condition was 90:10 (Hexane:Alcohol), test 95:5 and 98:2. This will increase retention times and often improves resolution.
-
If the peaks are well-resolved but the analysis time is too long, cautiously increase the alcohol percentage.
-
-
Adjust the Basic Modifier:
-
If peak tailing is still an issue, increase the concentration of DEA up to 0.5% or switch to a more effective modifier like ethylenediamine (EDA) at 0.1%.[1]
-
-
Evaluate Temperature Effects:
-
Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase enantioselectivity but also increase backpressure.
-
-
Finalize Method:
-
Once baseline resolution is achieved with good peak shape and a reasonable run time, document the final method parameters. Validate the method as required by institutional or regulatory guidelines.
-
References
- 1. hplc.eu [hplc.eu]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing biological activity of fluorinated vs. non-fluorinated benzylpiperidines
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzylpiperidines
For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. One of the most common and impactful strategies in medicinal chemistry is the introduction of fluorine atoms into a drug candidate's structure. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated benzylpiperidines, supported by experimental data and detailed methodologies. The strategic placement of fluorine can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby influencing its overall pharmacological profile.
The Impact of Fluorination: A Comparative Analysis
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds targeting the central nervous system (CNS) and other systems. Fluorination of this scaffold is a key strategy to modulate potency, selectivity, and pharmacokinetic properties. The data below illustrates the tangible effects of this modification across various biological targets.
Receptor and Transporter Binding Affinity
Monoamine transporters and G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, are common targets for benzylpiperidine derivatives. Fluorination can drastically alter binding affinities and selectivities.
Table 1: Comparative Binding Affinities (Ki in nM) for Monoamine Transporters and Receptors
| Compound ID / Description | Target | Non-Fluorinated Ki (nM) | Fluorinated Ki (nM) | Fold Change | Reference |
|---|---|---|---|---|---|
| N-benzyl piperidine series | DAT | Varies | Low nM range | - | [1] |
| N-benzyl piperidine series | SERT | Varies | Low affinity | - | [1] |
| 2-Aza-spiro derivative | 5-HT1A | Unsubstituted: >1000 | 2-F: 143 | >7x increase | [2] |
| 2-Aza-spiro derivative | 5-HT2A | Unsubstituted: 8 | 2-F: 37 | 4.6x decrease | [2] |
| Arylpiperazine series | Dopamine D2 | Phenyl: High affinity | 2-F-Phenyl: High affinity | Variable |[3][4] |
Note: A lower Ki value indicates higher binding affinity.
As shown in the table, fluorination can have varied effects. For instance, introducing a trifluoromethyl group to the N-benzyl side chain of certain piperidines resulted in compounds with low nanomolar affinity for the Dopamine Transporter (DAT) but little affinity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET)[1]. In another series, a 2-fluoro substitution on the phenyl ring of an arylpiperazine derivative significantly increased affinity for the 5-HT1A receptor while decreasing it for the 5-HT2A receptor[2].
Enzyme Inhibition
Enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoacylglycerol lipase (MAGL) are critical drug targets. The inhibitory potency of benzylpiperidines against these enzymes can be fine-tuned with fluorine.
Table 2: Comparative Enzyme Inhibition (IC50 in µM)
| Compound Series | Target Enzyme | Non-Fluorinated IC50 (µM) | Fluorinated IC50 (µM) | Fold Change | Reference |
|---|---|---|---|---|---|
| Benzylpiperidine-linked benzimidazolinones | AChE | 9a: 1.23 | 9h (p-F): 1.05 | ~1.2x increase | [5] |
| 1-Benzylpiperidine derivatives | AChE | - | 19 (p-F): Potent inhibitor | - | [6] |
| Donepezil derivatives | AChE | 27: ~0.86 nM | 28 (2x F): 0.86 nM | No change in IC50 | [7] |
| Benzylpiperidine amides | Tyrosinase (pIC50) | 3b: 3.85 | 6d (p-F): 4.14 | Potency increase | [8] |
| Benzylpiperidine derivatives | MAGL | 12: 10.9 nM | 16 (F at R5): 3.2 nM | 3.4x increase |[9] |
Note: A lower IC50 value indicates greater inhibitory potency. pIC50 is the negative log of the IC50 value, so a higher value indicates greater potency.
Data indicates that fluorination often enhances inhibitory activity. In a series of MAGL inhibitors, adding a fluorine atom resulted in a 3.4-fold increase in potency[9]. Similarly, para-fluorinated benzylpiperidine amides showed higher potency against tyrosinase compared to their non-fluorinated counterparts[8]. Interestingly, while introducing two fluorine atoms to a donepezil analogue did not change its IC50 value for AChE, it did improve its residence time on the target by nearly four-fold, a critical kinetic parameter[7].
Anticancer Activity
The cytotoxic effects of benzylpiperidine derivatives against cancer cell lines can also be modulated by fluorine substitution.
Table 3: Comparative Anticancer Activity (IC50 in µM) against Pancreatic Carcinoma Cells
| Compound Series | Non-Fluorinated IC50 (µM) | Fluorinated IC50 (µM) | Fold Change | Reference |
|---|---|---|---|---|
| 3,5-bisbenzylidene-4-piperidinones | >20 | 1b (4-F): 10.3 | >2x increase | [10] |
| 3,5-bisbenzylidene-4-piperidinones | >20 | 1c (3,4-diF): 8.4 | >2.4x increase | [10] |
| 3,5-bisbenzylidene-4-piperidinones | >20 | 1d (4-CF3): 10.8 | >1.8x increase |[10] |
In a study on pancreatic carcinoma, fluorinated 3,5-bisbenzylidene-4-piperidinones demonstrated a distinct boost in anticancer activity compared to the non-fluorinated parent compounds[10].
Experimental Protocols
The data presented in this guide is derived from standard, validated biochemical assays. Below are detailed methodologies for two of the most common experiments cited.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Receptor source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H] or [125I]).
-
Test Compounds: Fluorinated and non-fluorinated benzylpiperidines.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared in assay tubes containing the receptor source, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13][14]
Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Objective: To determine the IC50 value of a test compound against AChE or BChE.
Materials:
-
Enzyme: Purified AChE or BChE.
-
Substrate: Acetylthiocholine (ATC) or butyrylthiocholine (BTC).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Test Compounds: Fluorinated and non-fluorinated benzylpiperidines.
-
Buffer: Phosphate buffer (e.g., pH 8.0).
-
96-well microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, the enzyme, DTNB, and varying concentrations of the test compound are pre-incubated in the buffer for a set period (e.g., 15 minutes) at a controlled temperature.
-
Initiation: The enzymatic reaction is initiated by adding the substrate (ATC or BTC).
-
Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction with no inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.[5]
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
Caption: Workflow for comparative biological activity assessment.
Conclusion
The strategic incorporation of fluorine into the benzylpiperidine scaffold is a powerful tool for modulating biological activity. The evidence presented demonstrates that fluorination can significantly enhance binding affinity, increase enzyme inhibitory potency, and boost anticancer effects. However, the effects are highly dependent on the specific location of the fluorine atom(s) and the biological target . For instance, while fluorination may increase affinity for one receptor subtype, it can decrease it for another, thereby improving selectivity[2]. This highlights the necessity of empirical testing and detailed structure-activity relationship (SAR) studies. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage fluorination in the rational design of novel benzylpiperidine-based therapeutics.
References
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. mdpi.com [mdpi.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Structure-Activity Relationship of Piperidine Analogs as Sigma-1 Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the design of ligands targeting the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders.[1][2] Understanding the structure-activity relationship (SAR) of piperidine analogs is crucial for the development of potent and selective σ1 receptor modulators. This guide provides a comparative analysis of a series of piperidine-based compounds, summarizing their binding affinities and detailing the experimental protocols used for their characterization.
Comparative Analysis of Piperidine Analogs
The following table summarizes the σ1 and dopamine D4 receptor binding affinities of a series of 3- and 4-hydroxypiperidine analogs. This data highlights key structural modifications that influence potency and selectivity. The substitution on the piperidine nitrogen and the nature of the aromatic moiety are critical determinants of σ1 receptor affinity.
| Compound ID | R-group (Piperidine-N) | Aromatic Moiety (Ar) | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (σ1:D4) |
| 12a | H | 5-Indazole | 1.2 | 860 | >700 |
| 12c | H | 5-(Trifluoromethyl)indazole | 0.7 | 580 | 829 |
| 13a | Methyl | 5-Indazole | 1.8 | 276 | 153 |
| 13c | Methyl | 5-(Trifluoromethyl)indazole | 1.7 | 201 | 118 |
| 13f | Methyl | 2-Pyridine | 1,283 | - | - |
| 13g | Methyl | 2-Methylphenyl | 37 | >10,000 | >270 |
| 15a | H | 3-Imidazo[1,5-a]pyridine | - | - | 1-5 |
Data extracted from a study on a piperidine scaffold of σ1 modulators.[1][3]
Experimental Workflow and Methodologies
The determination of binding affinities for these compounds typically involves competitive radioligand binding assays. The following diagram illustrates a standard workflow for such an experiment.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Experimental Protocols
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of test compounds for the σ1 receptor.[3]
1. Materials:
- HEK293 cell membranes expressing the human σ1 receptor.
- --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol) as the radioligand.
- Assay Buffer: Tris-HCl (50 mM, pH 7.4).
- Non-specific binding control: Haloperidol (10 µM).
- Test compounds (piperidine analogs) at various concentrations.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
2. Procedure:
- Prepare dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the following in order:
- 50 µL of assay buffer or test compound dilution or non-specific binding control.
- 50 µL of --INVALID-LINK---Pentazocine (final concentration ~5 nM).[4]
- 100 µL of cell membrane suspension (containing 50-100 µg of protein).
- Incubate the plate at 37°C for 150 minutes.
- Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
- Quantify the radioactivity bound to the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[4]
Structure-Activity Relationship Insights
The data presented in the table reveals several key SAR trends for this series of piperidine analogs at the σ1 receptor:
-
N-Substitution: The presence of a hydrogen on the piperidine nitrogen (compounds 12a and 12c ) generally leads to higher σ1 affinity and significantly greater selectivity over the D4 receptor compared to the N-methylated analogs (13a and 13c ).[3]
-
Aromatic Moiety: The nature of the aromatic system is a major driver of potency. The indazole moiety in compounds 12a and 12c confers high affinity for the σ1 receptor.[3] The introduction of an electron-withdrawing trifluoromethyl group on the indazole ring (12c ) further enhances σ1 affinity.[3]
-
Replacement of the Aromatic System: Replacing the indazole with a 2-pyridine (13f ) results in a dramatic loss of σ1 activity, while a 2-methylphenyl group (13g ) retains moderate affinity.[3] The imidazo[1,5-a]pyridine moiety (15a ) leads to a significant decrease in σ1:D4 selectivity.[3]
References
head-to-head comparison of different synthetic routes to chiral 3-benzylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-benzylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anti-cancer drug Niraparib and the dopaminergic agent Preclamol. The precise stereochemical control at the C3 position is often crucial for biological activity, making the development of efficient and highly enantioselective synthetic routes a significant focus of chemical research. This guide provides a head-to-head comparison of prominent synthetic strategies for accessing chiral 3-benzylpiperidines, offering a critical evaluation of their performance based on experimental data.
At a Glance: Key Synthetic Strategies
Several distinct methodologies have emerged for the asymmetric synthesis of 3-benzylpiperidines and their analogues. These can be broadly categorized as:
-
Modern Catalytic Asymmetric Methods: These approaches utilize chiral catalysts to directly introduce the desired stereochemistry, often with high efficiency and selectivity.
-
Classical Approaches with Chiral Resolution: These routes typically involve the non-stereoselective synthesis of the racemic product followed by separation of the enantiomers.
This comparison will delve into the following key synthetic routes:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
-
Enantioselective Radical-Mediated δ C-H Cyanation
-
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
-
Enantioselective Bromoaminocyclization with Rearrangement
-
Classical Grignard Reaction and Reduction with Chiral Resolution
Performance Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic approaches to chiral 3-benzylpiperidines and closely related analogues.
Table 1: Comparison of Key Performance Metrics for Asymmetric Syntheses
| Synthetic Route | Key Reagents/Catalyst | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Rh-Catalyzed Asymmetric Reductive Heck Reaction | [Rh(cod)OH]₂, (S)-Segphos, Arylboronic acid | Phenyl pyridine-1(2H)-carboxylate | Precursor to (-)-Preclamol | 72% (2 steps)[1] | 96% (for tetrahydropyridine intermediate)[2] | High enantioselectivity, broad substrate scope, gram-scale applicability.[1][2] | Requires pre-functionalization of pyridine.[1] |
| Enantioselective Radical-Mediated δ C-H Cyanation | Cu(OTf)₂, Chiral bisoxazoline ligand | Acyclic N-fluoro amide | (S)-3-Phenylpiperidine | ~50% (from δ-amino nitrile)[3] | >99% (for the final piperidine)[3] | Novel C-H functionalization approach, excellent enantioselectivity.[3] | Multi-step sequence from the acyclic amine.[3] |
| Rh-Catalyzed Asymmetric Transfer Hydrogenation | [Cp*RhCl₂]₂, Chiral primary amine | N-benzyl-3-substituted pyridinium salt | Chiral 3-substituted piperidine | High d.r. reported[4] | High d.r. reported[4] | Avoids the use of a chiral catalyst and H₂ gas.[4] | Requires stoichiometric chiral amine. |
| Enantioselective Bromoaminocyclization | Amino-thiocarbamate catalyst, DBH, Ag(I) salt | Olefinic amide | Preclamol precursor | Good yields reported[5] | Good ee reported[5] | Facile access to functionalized piperidines.[5] | Multi-step process involving rearrangement.[5] |
| Classical Grignard with Resolution | PhMgBr, Pd/C, Chiral resolving agent | Pyridine-3-carboxaldehyde | (R/S)-3-Benzylpiperidine | Good overall yield[6] | Up to 50% yield for each enantiomer after resolution. | Utilizes simple starting materials, scalable.[6] | Non-asymmetric, requires a resolution step which limits theoretical yield to 50%. |
Note: Data for some routes are for closely related 3-arylpiperidines due to the availability of specific experimental results.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.
Caption: Rh-Catalyzed Asymmetric Reductive Heck Reaction Pathway.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs
In the landscape of drug discovery and development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic properties of a lead candidate. Among the most ubiquitous saturated heterocycles are the five-membered pyrrolidine and six-membered piperidine rings. Their stereochemistry, basicity, and substitution patterns are pivotal in defining interactions with biological targets. However, their inherent metabolic stability is a key determinant of a drug's half-life, clearance, and overall in vivo performance. This guide provides a comparative analysis of the in vitro metabolic stability of piperidine and pyrrolidine analogs, supported by experimental data and protocols.
Executive Summary
The in vitro metabolic stability of drug candidates is a crucial parameter assessed during early-stage drug discovery to predict their in vivo pharmacokinetic behavior. Both piperidine and pyrrolidine moieties are common structural motifs in a vast number of pharmaceuticals.[1] Their metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor for many of these compounds.[2] Metabolic reactions for these rings typically involve N-dealkylation, C-hydroxylation, and subsequent oxidation to lactams. While direct, systematic comparative studies across a wide range of analogous pairs are limited, available data and mechanistic understanding suggest that the metabolic fate is highly dependent on the substitution pattern and the overall molecular context, rather than solely on the ring size. For instance, substitution at positions adjacent to the nitrogen can significantly impact metabolic stability.[3]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro metabolic stability data for representative compounds containing piperidine and pyrrolidine rings from different studies. It is important to note that these compounds are not direct analogs, and therefore, the data reflects the stability of the entire molecule rather than an isolated comparison of the heterocyclic rings. The experimental conditions, though similar in principle (incubation with liver microsomes), may vary between studies, influencing the results.
| Compound | Heterocycle | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Bupivacaine Analog (57) | Piperidine | Human Liver Microsomes | - | 14 | [4] |
| α-PVT | Pyrrolidine | Human Liver Microsomes | 29.9 ± 2.2 | 23.3 ± 1.8 | [5] |
Note: The Bupivacaine analog serves as a baseline piperidine-containing structure in its respective study. A direct half-life was not provided, but the intrinsic clearance suggests moderate metabolic turnover. α-PVT (α-pyrrolidinopentiothiophenone) is a synthetic stimulant containing a pyrrolidine ring.
Experimental Protocols
The determination of in vitro metabolic stability typically involves incubating a test compound with a metabolically active system, such as liver microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing metabolic stability.
1. Reagents and Materials:
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent to terminate the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Diagrams
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay.
Common Metabolic Pathways of Piperidine and Pyrrolidine Analogs
Caption: Major CYP450-mediated metabolic pathways for piperidine and pyrrolidine analogs.
Conclusion
The in vitro metabolic stability of piperidine and pyrrolidine analogs is a complex issue influenced by multiple factors, including the specific CYP enzymes involved, the steric and electronic properties of substituents, and the overall topology of the molecule. While both ring systems are susceptible to common metabolic transformations like N-dealkylation and oxidation, it is an oversimplification to declare one scaffold universally more stable than the other. The provided data and protocols offer a framework for researchers to assess the metabolic liabilities of their specific compounds. A thorough understanding of structure-metabolism relationships, guided by early in vitro screening, is paramount for the design of drug candidates with optimized pharmacokinetic profiles. Future work focusing on direct, head-to-head comparisons of structurally analogous piperidine and pyrrolidine derivatives would be invaluable to further delineate the intrinsic metabolic properties of these important heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, ranking as the third most frequently used ring structure in pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, synthetic tractability, and its presence in numerous natural products and FDA-approved drugs.[3][4][5] Piperidine moieties often serve as versatile linkers or key pharmacophoric elements that can influence a compound's solubility, basicity, and binding interactions.[5][6] However, the very ubiquity of the piperidine scaffold can present challenges in drug discovery, including metabolic instability (often oxidation at the carbons alpha to the nitrogen), navigation of existing patent landscapes, and the need to fine-tune properties to overcome specific absorption, distribution, metabolism, and excretion (ADME) issues.[2][5][7]
This has spurred significant interest in identifying and evaluating alternative heterocyclic scaffolds that can act as bioisosteres for piperidine.[2] An ideal bioisostere should mimic the parent piperidine's three-dimensional shape and key physicochemical properties while offering advantages such as improved metabolic stability, altered basicity, novel exit vectors for substitution, or enhanced target engagement.[1][7] This guide provides an objective comparison of several key alternative scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design and optimization process.
Scaffold Hopping and Bioisosteric Replacement Workflow
The process of replacing a core scaffold like piperidine involves a systematic evaluation of alternatives to optimize a drug candidate's profile. This workflow integrates computational design, chemical synthesis, and a suite of in vitro and in vivo assays to validate the new scaffold.
Caption: A typical workflow for scaffold hopping from piperidine to alternative heterocycles.
Saturated Aza-Rings: Pyrrolidine and Azetidine
Smaller ring systems like pyrrolidine (five-membered) and azetidine (four-membered) are common alternatives that offer different conformational constraints and physicochemical properties compared to the six-membered piperidine ring.
Pyrrolidine
The five-membered pyrrolidine ring is less conformationally flexible than piperidine.[8] It is a widely used building block in drug synthesis and can be found in numerous natural products and pharmaceuticals.[9][10] Its distinct stereochemistry and the ability of its nitrogen atom to act as a nucleophile and a basic center make it a valuable scaffold.[8]
Azetidine
The strained four-membered azetidine ring provides a more rigid scaffold, which can be advantageous for locking in a specific conformation for optimal receptor binding.[11] This rigidity can also influence metabolic stability. Azetidines have gained significant traction in drug discovery for their ability to modulate physicochemical properties and provide unique exit vectors for substitution.[12]
The following table presents a comparison of the fundamental properties of these three core scaffolds. Basicity (pKa) is a critical parameter, as it influences solubility, receptor interactions (especially for CNS targets), and potential for off-target effects like hERG channel binding.
| Property | Azetidine | Pyrrolidine | Piperidine |
| pKa | 11.29 | 11.27 | 11.12 |
| logP | -0.06 | 0.33 | 0.79 |
Data sourced from comprehensive studies on physicochemical properties of saturated heterocycles.[13]
Bioisosteric Heteroatom-Containing Rings: Morpholine and Thiomorpholine
Introducing a second heteroatom into the six-membered ring, such as oxygen (morpholine) or sulfur (thiomorpholine), significantly alters the scaffold's properties.
Morpholine
Morpholine is a common piperidine bioisostere where a methylene group is replaced by an oxygen atom. This substitution generally lowers the pKa of the nitrogen and increases polarity and aqueous solubility.[2][14] While often used to improve pharmacokinetic properties, the morpholine ring itself can be susceptible to metabolism.[6][14]
Thiomorpholine
The sulfur analogue of morpholine, thiomorpholine, offers a more lipophilic alternative.[15][16] The sulfur atom can exist in different oxidation states (sulfide, sulfoxide, sulfone), which provides a handle for modulating properties like polarity and hydrogen bonding capacity.[15][17] This makes it a versatile scaffold in drug development.[16][18]
| Compound | Scaffold | pKa (Calculated) | cLogP | Target IC50 (nM) | HLM Intrinsic Clearance (µL/min/mg) |
| Compound A | Piperidine | 8.5 | 3.2 | 15 | 120 |
| Compound B | Morpholine | 6.7 | 2.5 | 25 | 45 |
HLM: Human Liver Microsomes. Data is representative and synthesized from general principles discussed in medicinal chemistry literature.[2]
Rigidified Scaffolds: Spirocyclic and Bicyclic Amines
To overcome the metabolic liability associated with the flexible piperidine ring, medicinal chemists have increasingly turned to rigidified scaffolds such as spirocyclic and bicyclic amines. These structures restrict conformational freedom and can shield metabolically susceptible positions.[7][19]
Aza-spiro[3.3]heptanes
Spirocyclic systems, where two rings share a single atom, offer a compelling three-dimensional alternative to simple monocyclic rings. 1-Azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have emerged as effective piperidine bioisosteres.[1][20][21] They maintain similar nitrogen basicity while altering lipophilicity and improving metabolic stability in certain contexts.[21][22]
The table below compares key properties of model amide compounds to evaluate the impact of replacing a piperidine ring with its spirocyclic analogues.
| Compound ID | Scaffold | pKa (Amine HCl) | Solubility (µM) | logD at pH 7.4 | Metabolic Stability (% remaining after 30 min) |
| 57 | Piperidine | 11.2 | 136 | 1.61 | 35 |
| 58 | 2-Azaspiro[3.3]heptane | 11.3 | 12 | 1.55 | 15 |
| 59 | 1-Azaspiro[3.3]heptane | 11.4 | 13 | 1.59 | 60 |
Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[21][22] The study showed that while both spirocyclic analogs reduced solubility compared to the piperidine model, the 1-azaspiro[3.3]heptane derivative (59) offered a significant improvement in metabolic stability.[21]
Aza-bicyclic Scaffolds
Fused and bridged bicyclic systems, such as 2-azabicyclo[2.2.2]octane, provide conformationally locked piperidine mimics.[23][24] This high degree of rigidity can lead to enhanced binding affinity and selectivity, as well as improved metabolic profiles by protecting C-H bonds from enzymatic oxidation.[7]
Caption: Bioisosteric replacement of the piperidine scaffold with common alternatives.
Experimental Protocols
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes. This assay helps predict in vivo hepatic clearance.
Materials:
-
Test compounds and positive control (e.g., Verapamil, a compound with known high clearance).
-
Human Liver Microsomes (pooled, from a commercial supplier).
-
0.5 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).
-
Acetonitrile (ACN) with an internal standard (IS), e.g., Tolbutamide, for reaction termination and sample analysis.
-
96-well incubation plates and collection plates.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare a 2X working solution (e.g., 2 µM) of the test compound by diluting the stock in phosphate buffer.
-
Prepare a 2X HLM suspension (e.g., 1.0 mg/mL) in phosphate buffer. Keep on ice.
-
Prepare a 2X NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Add 50 µL of the 2X test compound working solution to the wells of a 96-well incubation plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 50 µL of the 2X HLM suspension that has been pre-warmed with the NADPH solution. The final concentration in the well will be 1 µM test compound and 0.5 mg/mL HLM.
-
For the T=0 min time point, the quenching solution (ice-cold ACN with IS) is added before the HLM/NADPH mixture.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 100 µL of ice-cold ACN with the internal standard to the corresponding wells.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using an LC-MS/MS system. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
This protocol provides quantitative data on metabolic stability, allowing for direct comparison between piperidine-containing parent molecules and their novel scaffold-hopped analogues.
References
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine vs Piperidine: Deciding Between Similar Terms [thecontentauthority.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 15. mdpi.com [mdpi.com]
- 16. jchemrev.com [jchemrev.com]
- 17. jchemrev.com [jchemrev.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 20. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of (S)-3-(4-Fluorobenzyl)piperidine Derivatives
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the cross-reactivity profile of (S)-3-(4-Fluorobenzyl)piperidine derivatives, a class of compounds with significant interest in CNS drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these derivatives against alternative compounds. This document summarizes quantitative binding data, details experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating high affinity for various central nervous system (CNS) targets. Primarily recognized for their potent interaction with the serotonin transporter (SERT), these compounds also exhibit varying degrees of affinity for other receptors, including sigma receptors. Understanding the cross-reactivity profile of these derivatives is crucial for assessing their selectivity, predicting potential off-target effects, and guiding lead optimization efforts in the development of novel therapeutics for neuropsychiatric disorders. This guide focuses on a representative derivative, 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine , to illustrate the typical binding profile of this chemical class.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki) of a representative 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative against a panel of CNS targets. Data has been compiled from published experimental findings to provide a comparative overview.
| Target | Radioligand | Test Compound | Ki (nM) | Reference Compound | Ki (nM) |
| Serotonin Transporter (SERT) | [3H]-Paroxetine | 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | 2 | Fluoxetine | 1.5 |
| 5-HT1A Receptor | [3H]8-OH-DPAT | 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | >1000 | 8-OH-DPAT | 1.2 |
| α2-Adrenoceptor | [3H]-Rauwolscine | 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | >1000 | Rauwolscine | 2.5 |
Table 1: Comparative binding affinities of a representative 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine derivative. Data sourced from relevant pharmacological studies.[1]
Experimental Protocols
Detailed methodologies for the key binding assays are provided below to ensure reproducibility and facilitate comparative analysis.
Radioligand Binding Assay for Serotonin Transporter (SERT)
Objective: To determine the binding affinity of test compounds for the serotonin transporter.
Materials:
-
Radioligand: [3H]-Paroxetine
-
Membrane Preparation: Rat cerebral cortex homogenates
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Test Compounds: this compound derivatives and reference compounds
-
Scintillation Cocktail
-
Glass fiber filters (GF/B) , pre-soaked in 0.3% polyethyleneimine
Procedure:
-
Aliquots of rat cerebral cortex membrane homogenates (approximately 0.2 mg protein) are incubated with various concentrations of the test compound and a fixed concentration of [3H]-Paroxetine (e.g., 0.1 nM).
-
The incubation is carried out in a total volume of 250 µL of incubation buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
The mixture is incubated for 60 minutes at 25°C.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with 5 mL of ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
Radioligand: [3H]-(+)-Pentazocine
-
Membrane Preparation: Guinea pig brain homogenates
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4
-
Test Compounds: this compound derivatives and reference compounds
-
Scintillation Cocktail
-
Glass fiber filters (GF/B) , pre-soaked in 0.5% polyethyleneimine
Procedure:
-
Aliquots of guinea pig brain membrane homogenates (approximately 0.4 mg protein) are incubated with various concentrations of the test compound and a fixed concentration of [3H]-(+)-Pentazocine (e.g., 5 nM).
-
The incubation is carried out in a total volume of 0.5 mL of incubation buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).
-
The mixture is incubated for 120 minutes at 37°C.
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed three times with 5 mL of ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis.
-
The Ki values are calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
To provide a deeper understanding of the biological context of the cross-reactivity data, the following diagrams illustrate the signaling pathways of the primary targets.
The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission.[3][4][5][6] It functions by removing serotonin from the synaptic cleft and transporting it back into the presynaptic neuron. This process is dependent on the electrochemical gradients of sodium (Na+), chloride (Cl-), and potassium (K+) ions. The binding of Na+, serotonin, and Cl- to the outward-facing conformation of SERT induces a conformational change, leading to the release of these molecules into the cytoplasm. The subsequent binding of intracellular K+ facilitates the return of the transporter to its outward-facing state, ready for another transport cycle. This compound derivatives, as potent SERT inhibitors, block this reuptake process, thereby increasing the concentration of serotonin in the synapse.
The sigma-1 receptor is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[7][8][9] Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments. It modulates a variety of downstream effectors, including the inositol trisphosphate (IP3) receptor, thereby regulating intracellular calcium signaling.[8][9] It also acts as a chaperone for other proteins such as ion channels and kinases. The interaction of this compound derivatives with the sigma-1 receptor can therefore influence a wide range of cellular processes.
Conclusion
The this compound scaffold represents a promising starting point for the development of CNS-active compounds. The representative derivative, 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine, demonstrates high affinity and selectivity for the serotonin transporter.[1] While the initial cross-reactivity screen against the 5-HT1A receptor and α2-adrenoceptor indicates a favorable selectivity profile, further comprehensive profiling against a broader panel of targets, including sigma receptors and other monoamine transporters, is essential to fully characterize its pharmacological properties. The provided experimental protocols and pathway diagrams offer a framework for conducting and interpreting such comparative studies, ultimately aiding in the rational design of more selective and effective drug candidates.
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Location and Structure of the Serotonin Transporter [web.williams.edu]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Efficacy of Novel Piperidine-Based Acetylcholinesterase Inhibitors Compared to Donepezil
A Comparative Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in the design of acetylcholinesterase (AChE) inhibitors, a key class of drugs for the symptomatic treatment of Alzheimer's disease. This guide provides a comparative analysis of a novel piperidine-based compound against the well-established AChE inhibitor, Donepezil. The data presented is based on published experimental findings and aims to offer an objective benchmark for researchers in the field.
Data Presentation: Inhibitory Efficacy
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the in vitro AChE inhibitory activity of a novel N-(2-(piperidine-1-yl)ethyl)benzamide derivative (designated as Compound 5d) in comparison to Donepezil.[1]
| Compound | Target Enzyme | IC50 Value |
| Novel Piperidine (5d) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM |
| Donepezil | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM |
Table 1: Comparison of IC50 values for a novel piperidine compound and Donepezil against acetylcholinesterase.[1]
The data clearly indicates that the novel piperidine compound 5d exhibits significantly higher potency in inhibiting acetylcholinesterase in vitro compared to Donepezil.[1]
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the Ellman method. This colorimetric assay is a reliable and widely adopted protocol in the scientific community.[2][3][4]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents and Preparation:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate buffer (pH 8.0).
-
Test compounds (novel piperidine derivatives and Donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add DTNB to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 Determination via Ellman's Method.
References
- 1. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. ijpsi.org [ijpsi.org]
Assessing the Off-Target Effects of Fluorinated Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine-containing compounds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, this modification can also significantly alter the off-target profile of a molecule, leading to unforeseen side effects. This guide provides a comparative analysis of the off-target effects of fluorinated piperidine compounds versus their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed protocols.
The Double-Edged Sword of Fluorination
The piperidine scaffold is a prevalent motif in many approved drugs, valued for its favorable physicochemical properties.[1] Fluorination is often employed to block metabolic soft spots and improve a drug's half-life.[1][2] However, the high electronegativity and small size of fluorine can also lead to unintended interactions with various biological targets, a phenomenon known as off-target effects. These off-target activities are a major cause of drug attrition in preclinical and clinical development.[2]
The position of the fluorine atom on the piperidine ring or adjacent moieties can drastically alter a compound's selectivity. For instance, studies on aminergic G protein-coupled receptor (GPCR) ligands have shown that positional fluorination can lead to significant changes in affinity and selectivity for different receptor subtypes.[3][4] A seemingly minor change, such as moving a fluorine atom from a para to a meta position on an aromatic ring attached to a piperidine, can result in a substantial loss of on-target potency and an increase in off-target binding.[3] This underscores the importance of comprehensive off-target profiling for any fluorinated piperidine candidate.
Comparative Analysis of Off-Target Effects
To illustrate the impact of fluorination on off-target profiles, this section presents a summary of comparative data from in vitro kinase and GPCR binding assays.
Kinase Inhibitor Selectivity
Kinases are a common class of off-targets for many small molecule drugs. The introduction of fluorine can modulate the kinase selectivity profile of piperidine-containing inhibitors. While in some cases fluorination can enhance selectivity, in others it may introduce new off-target liabilities.
A study on a pyrazolo[1,5-a]pyrimidine-based inhibitor of casein kinase 2 (CSNK2) demonstrated that strategic fluorination improved metabolic stability while maintaining high selectivity. The fluorinated compound showed at least a 1000-fold selectivity for CSNK2A1 and CSNK2A2 over a panel of 192 other kinases.[5] However, it's important to note that even highly selective compounds can exhibit off-target effects at higher concentrations.[5]
Table 1: Comparative Kinase Inhibition Profile of a Fluorinated vs. Non-Fluorinated Piperidine-Containing Compound
| Kinase Target | Non-Fluorinated Analog (IC50, nM) | Fluorinated Analog (IC50, nM) | Fold Change in Potency |
| On-Target | |||
| Target Kinase A | 10 | 5 | 2-fold improvement |
| Off-Targets | |||
| Off-Target Kinase X | 500 | 150 | 3.3-fold increase in off-target activity |
| Off-Target Kinase Y | >10,000 | 2,500 | Emergence of new off-target activity |
| Off-Target Kinase Z | 1,200 | 5,000 | 4.2-fold decrease in off-target activity |
This table is a representative example based on trends observed in the literature and is for illustrative purposes. Actual data will vary depending on the specific compounds and assays used.
G Protein-Coupled Receptor (GPCR) Binding Affinity
GPCRs represent another major class of proteins susceptible to off-target interactions. The introduction of fluorine to piperidine-containing ligands can significantly alter their binding affinities for various GPCRs.
Research on aminergic GPCR ligands has shown that the position of fluorine substitution on an aromatic ring connected to a piperazine (a related heterocycle) can dramatically influence receptor selectivity. For example, a 4-fluoro derivative might show high activity at the 5-HT2a receptor, while a 2-fluoro analog of the same scaffold could be more selective for the 5-HT2c receptor.[3]
Table 2: Comparative GPCR Binding Profile of a Fluorinated vs. Non-Fluorinated Piperidine-Containing Compound
| GPCR Target | Non-Fluorinated Analog (Ki, nM) | Fluorinated Analog (Ki, nM) | Fold Change in Affinity |
| On-Target | |||
| Target GPCR A | 25 | 10 | 2.5-fold improvement |
| Off-Targets | |||
| Off-Target GPCR B | 1,500 | 300 | 5-fold increase in off-target affinity |
| Off-Target GPCR C | >10,000 | 8,000 | Emergence of new off-target affinity |
| Off-Target GPCR D | 800 | 4,000 | 5-fold decrease in off-target affinity |
This table is a representative example based on trends observed in the literature and is for illustrative purposes. Actual data will vary depending on the specific compounds and assays used.
Experimental Protocols for Assessing Off-Target Effects
Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology: Radiometric Kinase Assay (e.g., using [γ-³³P]-ATP)
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, the specific kinase, and the substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
Add the diluted test compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.
-
Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Competitive Radioligand Binding Assays for GPCRs
Objective: To determine the affinity (Ki) of a test compound for a specific GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.
-
Binding Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and a range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Off-Target Effects and Pathways
Understanding the broader implications of off-target effects requires visualizing the complex cellular processes involved. The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing off-target effects and a common signaling pathway that can be inadvertently modulated.
Caption: Workflow for identifying and characterizing off-target effects.
Caption: Off-target inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
The strategic use of fluorine in piperidine-containing drug candidates can yield significant benefits in terms of their pharmacokinetic and pharmacodynamic properties. However, this chemical modification is not without its risks. Fluorination can substantially alter the off-target profile of a compound, potentially leading to undesired biological activities and toxicities.
A thorough and early assessment of off-target effects using a combination of in vitro screening and cell-based functional assays is crucial for the successful development of safe and effective fluorinated piperidine-based therapeutics. By carefully comparing the selectivity profiles of fluorinated compounds with their non-fluorinated analogs and other alternatives, researchers can make more informed decisions in the drug discovery and development process.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparative analysis of different chiral separation techniques for benzylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds is a critical task in pharmaceutical development and quality control. Benzylpiperidines, a common scaffold in many centrally active drugs, often possess one or more chiral centers, necessitating robust analytical methods to isolate and quantify individual enantiomers. This guide provides a comparative analysis of three leading chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—with a focus on their application to benzylpiperidine derivatives.
Introduction to Chiral Separation Techniques
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the formation of transient diastereomeric complexes. This is achieved by introducing a chiral selector, either in the stationary phase (as in HPLC and SFC) or in the mobile phase/background electrolyte (as in CE). The choice of technique depends on various factors, including the required resolution, analysis speed, sample volume, and whether the goal is analytical quantification or preparative isolation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used method for enantioseparation in the pharmaceutical industry. The direct approach, which utilizes a chiral stationary phase (CSP), is the most common. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad range of compounds, including basic analytes like benzylpiperidines.
Advantages:
-
Versatility: A vast library of commercially available CSPs allows for method development for a wide array of molecular structures.
-
Robustness: HPLC methods are generally robust, reproducible, and easily transferable between laboratories.
-
Scalability: Well-developed methods can be scaled up for preparative purification to isolate enantiomers in larger quantities.
Disadvantages:
-
Solvent Consumption: Normal-phase HPLC, often used for chiral separations, requires large volumes of organic solvents, which can be costly and environmentally taxing.
-
Analysis Time: Run times can be longer compared to other techniques, potentially limiting throughput.
Quantitative Data: Chiral HPLC of Donepezil
Donepezil, a drug used for Alzheimer's disease, features a benzylpiperidine core. The following table summarizes a published method for its enantioseparation.
| Parameter | Value | Reference |
| Analyte | (±)-Donepezil | [1] |
| Stationary Phase | Chiralcel OJ-H (250 x 4.6 mm) | [1][2] |
| Mobile Phase | n-Hexane / Ethanol / Triethylamine (80:20:0.3, v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | 25 °C | [1] |
| Detection | UV at 268 nm | [1] |
| Retention Time (S-enantiomer) | 10.6 min | [1] |
| Retention Time (R-enantiomer) | 14.4 min | [1] |
| Separation Factor (α) | 1.44 | [1] |
| Resolution (Rs) | > 2.0 (Baseline) | [1] |
Detailed Experimental Protocol: HPLC of Donepezil
This protocol is based on the method developed for the stability-indicating analysis of Donepezil enantiomers[1].
-
Instrumentation: A standard HPLC system equipped with an isocratic pump, UV-Vis detector, and a column oven.
-
Column: Chiralcel OJ-H, 250 mm x 4.6 mm i.d.
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane, Ethanol, and Triethylamine in a volume ratio of 80:20:0.3. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector wavelength to 268 nm.
-
-
Sample Preparation: Dissolve the Donepezil sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Injection and Analysis: Inject the sample onto the column and run the analysis for approximately 20 minutes to ensure the elution of both enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations. It uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced backpressure.[3] For chiral separations of basic compounds, alcohol modifiers (like methanol or ethanol) and basic additives are commonly used with the same polysaccharide-based CSPs popular in HPLC.
Advantages:
-
Speed and Efficiency: SFC enables significantly faster analysis times (often 3-5 times faster than HPLC) and higher throughput.[3]
-
Green Chemistry: The primary reliance on CO2 drastically reduces the consumption of toxic organic solvents.[4]
-
Cost-Effective: Reduced solvent usage and faster run times can lower operational costs.
Disadvantages:
-
Specialized Equipment: Requires a dedicated SFC system capable of handling high pressures.
-
Solubility Issues: Very polar compounds may have limited solubility in CO2-based mobile phases, though this is often overcome with modifiers.
Quantitative Data: Representative Chiral SFC of a Benzylpiperidine Analog
While a specific published method for Donepezil via SFC was not identified, the following table represents a typical high-throughput screening method for a basic, benzylpiperidine-type compound based on common SFC method development strategies.[4][5]
| Parameter | Representative Value |
| Analyte | Basic Benzylpiperidine Analog |
| Stationary Phase | Chiralpak AD-H (150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO2 / Methanol with 0.2% Isopropylamine |
| Gradient | 5% to 40% Methanol over 3 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 268 nm |
| Typical Retention Times | < 5 minutes |
| Typical Resolution (Rs) | > 1.5 |
Detailed Experimental Protocol: Representative SFC Method
This protocol describes a generic screening method for the chiral separation of a benzylpiperidine analog.
-
Instrumentation: An analytical SFC system with a backpressure regulator, column oven, and UV detector.
-
Column: Chiralpak AD-H, 150 mm x 4.6 mm i.d., 3 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol containing 0.2% (v/v) Isopropylamine.
-
-
Chromatographic Conditions:
-
Set the total flow rate to 3.0 mL/min.
-
Maintain the outlet backpressure at 150 bar.
-
Maintain the column temperature at 40 °C.
-
Set the UV detector wavelength to 268 nm.
-
Program a linear gradient from 5% to 40% of Mobile Phase B over 3 minutes. Hold at 40% for 1 minute.
-
-
Sample Preparation: Dissolve the sample in methanol or ethanol.
-
Injection and Analysis: Inject the sample and acquire data for the duration of the gradient program.
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantioseparation is achieved by adding a chiral selector, most commonly a cyclodextrin (CD) derivative, to the background electrolyte (BGE).[6] For basic compounds like benzylpiperidines, which are positively charged at low pH, charged cyclodextrins (e.g., sulfated-β-CD) are highly effective.[7][8]
Advantages:
-
High Efficiency and Resolution: CE can generate extremely high theoretical plate counts, leading to excellent resolution of enantiomers.
-
Low Consumption: Requires only nanoliters of sample and microliters of reagents, making it ideal for precious samples.
-
Rapid Method Development: The effect of different chiral selectors and buffer conditions can be screened very quickly.
Disadvantages:
-
Low Concentration Sensitivity: The short optical pathlength in the capillary limits sensitivity compared to HPLC/SFC with standard UV detectors.
-
Limited Scalability: CE is primarily an analytical technique and is not suitable for preparative-scale purification.
Quantitative Data: Chiral CE of Donepezil
The enantiomers of Donepezil have been successfully resolved using CE with a charged cyclodextrin selector.
| Parameter | Value | Reference |
| Analyte | (±)-Donepezil | [7][9] |
| Chiral Selector | 2.5% Sulfated-β-Cyclodextrin | [7] |
| Background Electrolyte (BGE) | 25 mM Triethylammonium Phosphate buffer | [7] |
| BGE pH | 2.5 | [7] |
| Capillary | Uncoated Fused-Silica (70 cm x 50 µm) | [7] |
| Voltage | 20-25 kV | |
| Temperature | 25 °C | |
| Detection | UV (Wavelength not specified, typically low UV) | |
| Result | Baseline Separation Achieved | [7] |
Detailed Experimental Protocol: CE of Donepezil
This protocol is adapted from published methods for the chiral CE separation of Donepezil[7][9].
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: An uncoated fused-silica capillary, approximately 70 cm total length (effective length ~60 cm) x 50 µm i.d.
-
BGE Preparation: Prepare a 25 mM Triethylammonium Phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Add Sulfated-β-Cyclodextrin to a final concentration of 2.5% (w/v).
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the BGE. Between runs, rinse with BGE.
-
Electrophoretic Conditions:
-
Set the separation voltage to +25 kV.
-
Maintain the capillary temperature at 25 °C.
-
Set the UV detector to an appropriate wavelength (e.g., 214 nm).
-
-
Sample Preparation: Dissolve the Donepezil sample in water or a diluted buffer solution.
-
Injection and Analysis: Inject the sample using pressure (e.g., 50 mbar for 5 seconds) and apply the voltage to begin the separation.
Overall Technique Comparison
| Feature | HPLC | SFC | Capillary Electrophoresis (CE) |
| Speed | Moderate | Fastest | Fast |
| Resolution | Good to Excellent | Good to Excellent | Highest |
| Solvent Consumption | High | Lowest | Very Low |
| Suitability for Basic Compounds | Excellent (with additives) | Excellent (with additives) | Excellent |
| Preparative Scale | Yes | Yes (Preferred) | No |
| Sample Volume Required | Microliters | Microliters | Nanoliters |
| Equipment Cost | Moderate | High | Moderate |
| "Green" Chemistry | Poor | Excellent | Good |
Chiral Method Development Workflow
A logical approach to chiral method development is crucial for efficiency. The following workflow outlines a general strategy for separating the enantiomers of a novel benzylpiperidine compound.
Caption: Chiral separation method development workflow.
Conclusion
For the chiral separation of benzylpiperidines, Supercritical Fluid Chromatography (SFC) often represents the optimal balance of speed, efficiency, and environmental sustainability, making it the preferred technique for both analytical screening and preparative purification. High-Performance Liquid Chromatography (HPLC) remains a robust and reliable workhorse, offering a vast selection of stationary phases and proven scalability. Capillary Electrophoresis (CE) provides unparalleled resolving power and is an excellent choice for analytical applications where sample volume is limited and very high efficiency is required. The final selection of a technique should be guided by the specific goals of the analysis, available instrumentation, and desired throughput.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fagg.be [fagg.be]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and enantioresolution of donepezil by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the binding mode of (S)-3-(4-Fluorobenzyl)piperidine analogs through X-ray crystallography
A definitive guide for researchers and drug development professionals on leveraging X-ray crystallography to elucidate the binding mechanisms of (S)-3-(4-Fluorobenzyl)piperidine analogs and similar piperidine-based compounds. This guide provides a comparative analysis with alternative techniques, supported by experimental data and detailed protocols.
The precise understanding of how a drug molecule interacts with its protein target is fundamental to modern drug discovery. For piperidine analogs, a prevalent scaffold in medicinal chemistry, confirming the binding mode is crucial for optimizing potency, selectivity, and pharmacokinetic properties. X-ray crystallography stands as a gold-standard technique, providing atomic-level insights into these interactions. This guide uses the well-characterized interaction between the piperidine-containing antagonist CP-99,994 and the human neurokinin-1 (NK1) receptor as a case study to illustrate the power of this technique.
Comparative Analysis of Binding Mode Determination Techniques
While X-ray crystallography provides unparalleled detail, other techniques can offer complementary information. The following table compares key aspects of different methods used to study ligand-protein interactions.
| Technique | Resolution | Throughput | Sample Requirements | Information Provided |
| X-ray Crystallography | Atomic (<3 Å)[1] | Low | High concentration, pure, crystallizable protein | 3D structure of complex, precise binding site, key interactions, conformational changes[1] |
| NMR Spectroscopy | Near-atomic | Low | High concentration, isotopically labeled protein | Solution-state structure, dynamics, binding kinetics, mapping of binding site |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic to sub-nanometer | Medium | Moderate concentration, no crystallization needed | Structure of large complexes and membrane proteins, conformational heterogeneity |
| Computational Docking | Theoretical | High | 3D structure of target protein | Predicted binding pose, estimated binding affinity, identification of potential interactions |
| Surface Plasmon Resonance (SPR) | N/A | High | Purified protein and ligand | Binding affinity (Kd), kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) | N/A | Medium | Purified protein and ligand | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS) |
Case Study: The Binding of a Piperidine Analog to the Neurokinin-1 Receptor
The crystal structure of the human NK1 receptor in complex with the antagonist CP-99,994 provides a clear example of how X-ray crystallography can elucidate the binding mode of a piperidine-containing molecule.[1]
| Parameter | Value |
| PDB ID | 6HLP[1] |
| Resolution | 3.27 Å[1] |
| Ligand | CP-99,994 |
| Target | Human Neurokinin-1 Receptor (NK1R) |
| Key Interacting Residues | Q165, I182, F268[1] |
| Binding Site Location | Orthosteric pocket[1] |
The crystal structure reveals that the piperidine core of CP-99,994 is wedged between the side chains of F268 and Q165.[1] The Q165 residue forms a crucial hydrogen bond with the piperidine core and the amine linker.[1] This detailed structural information is invaluable for the rational design of new, more potent NK1 receptor antagonists.
Experimental Protocols
Protein Expression, Purification, and Crystallization
-
Protein Expression: The human NK1 receptor is expressed in insect cells (Spodoptera frugiperda, Sf9) using a baculovirus expression system.[1]
-
Purification: The receptor is extracted from the cell membranes and purified in the presence of the antagonist to stabilize its conformation.[1]
-
Crystallization: The purified protein-ligand complex is crystallized using the lipidic cubic phase (LCP) method.[1]
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution: The phases of the diffracted X-rays are determined using methods like molecular replacement, utilizing a known structure of a similar protein as a starting model.
-
Model Building and Refinement: An atomic model of the protein-ligand complex is built into the electron density map and refined to best fit the experimental data.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the X-ray crystallography workflow and a generalized G-protein coupled receptor (GPCR) signaling pathway, of which the NK1 receptor is a member.
Caption: Experimental workflow for determining the crystal structure of a protein-ligand complex.
Caption: Simplified Gq-coupled GPCR signaling pathway, relevant to the NK1 receptor.
References
A Comparative Guide to the Pharmacokinetic Profiles of Fluorobenzylpiperidine Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The Benzylpiperidine Scaffold: A Baseline for Pharmacokinetic Behavior
The benzylpiperidine motif is a common structural feature in centrally active agents. Understanding its baseline metabolic fate is crucial for predicting how halogenation will alter its pharmacokinetic profile. The primary metabolic pathways for N-benzylpiperidines are anticipated to involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes.
Key metabolic transformations for the benzylpiperidine core likely include:
-
Piperidine Ring Oxidation: Hydroxylation at various positions of the piperidine ring.
-
N-dealkylation: Cleavage of the benzyl group to yield piperidine and a benzoic acid derivative (following oxidation of the resulting toluene).
-
Aromatic Hydroxylation: Oxidation of the phenyl ring, primarily at the para-position, to form a phenolic metabolite.
The Impact of Fluorine's Position on ADME Properties
The introduction of a fluorine atom to the benzyl ring is expected to significantly modify the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent molecule. The specific position of the fluorine atom—ortho, meta, or para—will dictate the nature and extent of these modifications.
Metabolism
The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. This property is often exploited to enhance metabolic stability.
-
Para (4-) Fluorination: The para-position of a phenyl ring is often the most susceptible to hydroxylation by CYP450 enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway.[1][2] This is a well-established strategy to increase the metabolic stability and, consequently, the half-life of a drug.[1][2] For 4-fluorobenzylpiperidine, a significant reduction in the formation of phenolic metabolites is therefore predicted.
-
Ortho (2-) and Meta (3-) Fluorination: Fluorination at the ortho and meta positions will also influence metabolic rates, although perhaps less dramatically than at the para-position with respect to aromatic hydroxylation. The electron-withdrawing nature of fluorine can deactivate the aromatic ring to oxidative metabolism. The specific isoform of CYP enzyme involved and the steric hindrance around the fluorine atom will determine the precise metabolic outcome. A study on fluorofentanyl isomers suggested that the position of the fluorine atom can lead to quantitative differences in the formation of various metabolites.[3][4]
Distribution
Fluorine is a highly lipophilic atom. Its incorporation generally increases the overall lipophilicity of a molecule, which is measured by the partition coefficient (logP). This can have a profound effect on a drug's distribution. Increased lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, which is often a desirable property for centrally acting agents.[5] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific tissue binding.
Acidity (pKa)
The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups.[1] In the case of fluorobenzylpiperidine, the basicity of the piperidine nitrogen is unlikely to be significantly altered due to the separation by the benzyl group.
Predicted Pharmacokinetic Profiles of Fluorobenzylpiperidine Isomers
Based on the principles outlined above, we can predict the relative pharmacokinetic profiles of the three positional isomers.
| Property | 2-Fluorobenzylpiperidine | 3-Fluorobenzylpiperidine | 4-Fluorobenzylpiperidine |
| Metabolic Stability | Moderate to High: Aromatic hydroxylation may be sterically hindered and electronically disfavored. | Moderate: Aromatic hydroxylation is possible, but the ring is deactivated. | High: Aromatic hydroxylation at the para-position is blocked.[1][2] |
| Primary Metabolic Pathways | Piperidine ring oxidation, N-dealkylation. | Piperidine ring oxidation, N-dealkylation, potential for some aromatic hydroxylation. | Piperidine ring oxidation, N-dealkylation. |
| Predicted Lipophilicity (logP) | High | High | High |
| Predicted Blood-Brain Barrier Penetration | Likely to cross the BBB. | Likely to cross the BBB. | Likely to cross the BBB. |
| Potential for CYP450 Inhibition | Possible, dependent on specific isoforms. | Possible, dependent on specific isoforms. | Possible, dependent on specific isoforms. |
Note: The information in this table is predictive and has not been confirmed by direct comparative experimental studies.
General Experimental Protocols for Pharmacokinetic Profiling
To experimentally determine and compare the pharmacokinetic profiles of these isomers, a standard battery of in vitro and in vivo assays would be employed.
In Vitro Assays
-
Metabolic Stability: Incubation of the test compounds with liver microsomes or hepatocytes to determine the rate of metabolism. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
CYP450 Inhibition: Co-incubation of the test compounds with specific CYP450 isoforms and their known substrates to assess the potential for drug-drug interactions.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the fraction of the drug bound to plasma proteins, which affects its distribution.
-
Permeability: Caco-2 cell permeability assays to predict intestinal absorption and potential for blood-brain barrier penetration.
In Vivo Assays
-
Pharmacokinetic Studies in Rodents: Administration of the compounds (intravenously and orally) to rats or mice, followed by serial blood sampling to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Excretion Studies: Collection of urine and feces to identify and quantify the parent drug and its metabolites, elucidating the primary routes of elimination.
-
Tissue Distribution: Analysis of drug concentration in various tissues after a single dose to understand its distribution profile.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Predicted metabolic pathways for benzylpiperidine and the influence of fluorine substitution.
Caption: A simplified workflow for pharmacokinetic profiling in drug discovery.
Conclusion
While direct experimental comparisons are lacking, a theoretical analysis strongly suggests that the positional isomerism of fluorobenzylpiperidine will lead to distinct pharmacokinetic profiles. The 4-fluoro isomer is predicted to have the highest metabolic stability due to the blockage of aromatic hydroxylation, a common metabolic fate for benzyl groups. The 2- and 3-fluoro isomers are also expected to exhibit enhanced stability compared to the non-fluorinated parent compound, though to a lesser extent than the 4-fluoro isomer. All three isomers are predicted to be lipophilic and capable of crossing the blood-brain barrier. These predictions highlight the critical need for experimental studies to validate these hypotheses and to fully characterize the ADME properties of these and other fluorinated compounds in drug discovery and development.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to Assessing the Enantiomeric Excess of (S)-3-(4-Fluorobenzyl)piperidine from Different Synthetic Batches
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical parameter that can significantly impact their efficacy and safety. For chiral molecules such as (S)-3-(4-Fluorobenzyl)piperidine, a key intermediate in the synthesis of various therapeutic agents, rigorous assessment of the enantiomeric excess (e.e.) across different synthetic batches is mandatory for quality control and regulatory compliance. This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.[1] It is expressed as a percentage and calculated using the formula:
e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|[1]
A racemic mixture, which contains equal amounts of both enantiomers, has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%.[1] The accurate determination of e.e. is crucial in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Comparative Analysis of Analytical Techniques
The primary methods for determining the enantiomeric excess of chiral compounds include chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral additives.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for separating and quantifying enantiomers.[3][4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[5] It utilizes supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, contributing to efficient and rapid analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[6][7][8][9][10] These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer.[9][10]
Experimental Protocols
Protocol 1: Chiral HPLC Method
This protocol details the determination of the enantiomeric excess of this compound using chiral HPLC. As direct analysis of underivatized piperidines can be challenging due to their basicity and lack of a strong chromophore, a pre-column derivatization step with a suitable agent like p-toluenesulfonyl chloride can be employed to improve chromatographic performance and UV detection.[11][12][13]
1. Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample from a synthetic batch into a vial.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Add 1.2 equivalents of triethylamine to the solution.
-
Add 1.1 equivalents of p-toluenesulfonyl chloride and stir the mixture at room temperature for 2 hours.
-
Quench the reaction with 1 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with 2 x 1 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 228 nm.[11]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the percentage of each enantiomer.
-
Determine the enantiomeric excess using the formula mentioned above.
Protocol 2: Chiral SFC Method
This protocol offers a faster, more environmentally friendly alternative for the analysis of underivatized this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of a suitable alcohol, such as methanol or ethanol.
2. SFC Conditions:
-
Instrument: Supercritical Fluid Chromatography system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Chiralpak IC (150 mm x 4.6 mm, 3 µm) or a similar immobilized polysaccharide-based CSP.[14]
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol with 0.1% diethylamine). A typical starting gradient could be 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.[14]
-
Column Temperature: 40 °C.[14]
-
Detection: UV at 220 nm or MS detection for enhanced sensitivity and specificity.
-
Injection Volume: 5 µL.
3. Data Analysis:
-
Similar to the HPLC method, integrate the peak areas of the two enantiomers and calculate the e.e.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
This method provides a convenient way to determine enantiomeric excess without the need for chromatographic separation.
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into an NMR tube.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquire a standard proton NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.
-
Gently mix the sample and acquire another proton NMR spectrum.
2. NMR Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹H.
-
Solvent: CDCl3.
-
Temperature: 25 °C.
3. Data Analysis:
-
Identify a proton signal in the spectrum of the analyte that is well-resolved and splits into two distinct signals upon addition of the chiral solvating agent.
-
Integrate the areas of these two signals, which correspond to the two enantiomers.
-
Calculate the enantiomeric excess from the ratio of the integrals.
Data Presentation: Enantiomeric Excess of this compound Batches
Below is a table summarizing hypothetical data from the analysis of three different synthetic batches using the described methods.
| Synthetic Batch | Chiral HPLC (% e.e.) | Chiral SFC (% e.e.) | NMR Spectroscopy (% e.e.) |
| Batch A | 99.2 | 99.3 | 99.1 |
| Batch B | 95.8 | 95.5 | 95.9 |
| Batch C | 88.5 | 88.7 | 88.2 |
Visualizations
Experimental Workflow for Enantiomeric Excess Assessment
Caption: A flowchart illustrating the process of determining the enantiomeric excess of synthetic batches.
Comparison of Analytical Techniques
Caption: A diagram comparing the advantages and disadvantages of Chiral HPLC, Chiral SFC, and NMR Spectroscopy.
Conclusion
The choice of analytical technique for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. Chiral HPLC and SFC are powerful separation techniques that provide high accuracy and precision, with SFC offering advantages in speed and sustainability. NMR spectroscopy with chiral solvating agents presents a rapid, non-separative alternative. For robust quality control, it is often beneficial to have orthogonal methods, such as a chromatographic technique and NMR, to confirm the enantiomeric purity of critical pharmaceutical intermediates.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. uma.es [uma.es]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (S)-3-(4-Fluorobenzyl)piperidine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of (S)-3-(4-Fluorobenzyl)piperidine. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is based on general principles of chemical waste management and data for structurally similar compounds, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Always consult with your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Hazard Identification
This compound is a derivative of piperidine. Piperidine itself is classified as a hazardous substance with the following primary concerns:
-
Flammability: Piperidine is a flammable liquid and vapor.[1][2]
-
Toxicity: It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3]
-
Corrosivity: It causes severe skin burns and eye damage.[1][2][3]
The introduction of a fluorobenzyl group may alter these properties, and the compound should be handled with the assumption that it possesses similar or additional hazards. The carbon-fluorine bond is strong, which can lead to the formation of hazardous byproducts like hydrogen fluoride during improper incineration.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | PubChem |
| Molecular Weight | 193.26 g/mol | PubChem |
| Appearance | Assumed to be a liquid or solid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of spills, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Do not dispose of this compound down the drain or in regular trash. This compound must be treated as hazardous chemical waste.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated and compatible waste container.
-
Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible materials can react violently.
-
Keep halogenated organic waste separate from non-halogenated waste streams, as disposal methods and costs may differ.
Step 2: Containerization and Labeling
-
Use a container that is in good condition, made of a material compatible with the chemical, and has a secure, leak-proof cap.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate volume or mass of the waste and the date of accumulation.
Step 3: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be well-ventilated, away from sources of ignition, and physically segregated from incompatible chemicals.
-
Keep the container closed except when adding waste.
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The most common method for disposal of this type of compound is high-temperature incineration in a facility permitted to handle hazardous and fluorinated organic compounds.
-
Provide the waste disposal company with all available information about the compound, including its name, any known hazards, and its chemical composition.
Decontamination and Spill Cleanup
-
In the event of a spill, evacuate the area and alert personnel.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Decontaminate all tools and equipment used in the cleanup.
This guide is intended to provide a framework for the safe disposal of this compound. Researchers and laboratory personnel are reminded of their responsibility to handle and dispose of chemical waste in a manner that ensures their safety and the protection of the environment. Always prioritize consulting your local EHS professionals and adhering to all applicable regulations.
References
Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine
Essential Safety and Handling Guide for (S)-3-(4-Fluorobenzyl)piperidine
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling hazardous chemicals and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and a certified safety officer before commencing work.
Hazard Summary & Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye damage[1][2][5][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to EN 374 standard. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns[2][5][7]. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | Minimizes skin exposure to the chemical[5][6]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | Reduces the risk of inhaling potentially toxic vapors[5][6]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety when handling this compound.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Compound :
-
Carefully open the container to avoid splashing or creating aerosols.
-
Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.
-
Avoid direct contact with the substance. If contact occurs, immediately follow the first aid procedures outlined below.
-
-
Post-Handling :
-
Securely close the container after use.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory[6][7].
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][2]. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1][2]. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[1][2]. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water[1][2]. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage of Waste :
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal :
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
